Product packaging for Fmoc-Val-OH-15N(Cat. No.:CAS No. 125700-35-8)

Fmoc-Val-OH-15N

货号: B558007
CAS 编号: 125700-35-8
分子量: 340.4 g/mol
InChI 键: UGNIYGNGCNXHTR-STBUMTBBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fmoc-Val-OH-15N, also known as this compound, is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO4 B558007 Fmoc-Val-OH-15N CAS No. 125700-35-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNIYGNGCNXHTR-STBUMTBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583869
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125700-35-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Val-OH-15N: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of N-α-(9-Fluorenylmethoxycarbonyl)-L-valine-¹⁵N (Fmoc-Val-OH-¹⁵N), a critical isotopically labeled building block in modern peptide chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in peptide synthesis, proteomics, and drug development.

Core Properties of Fmoc-Val-OH-¹⁵N

Fmoc-Val-OH-¹⁵N is a white to off-white solid powder. Its key physicochemical properties are summarized in the table below, providing a convenient reference for experimental design and execution.

PropertyValueReferences
Chemical Formula C₂₀H₂₁¹⁵NO₄[1][2]
Molecular Weight 340.38 g/mol [1]
CAS Number 125700-35-8[1]
Appearance Solid
Melting Point 143-145 °C
Optical Rotation [α]²⁰/D −17° (c = 1 in DMF)
Purity (HPLC) ≥99%
Isotopic Enrichment ≥98 atom % ¹⁵N
Solubility Soluble in DMF and NMP[3]

Synthesis of Fmoc-Val-OH-¹⁵N

The synthesis of Fmoc-Val-OH-¹⁵N involves the protection of the α-amino group of L-valine-¹⁵N with the fluorenylmethoxycarbonyl (Fmoc) group. A general and efficient method for this procedure is outlined below.

Experimental Protocol: Fmoc Protection of L-valine-¹⁵N

Materials:

  • L-valine-¹⁵N

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dioxane and water, or another suitable solvent system

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve L-valine-¹⁵N in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.

  • Addition of Fmoc Reagent: In a separate container, dissolve Fmoc-OSu or Fmoc-Cl in dioxane. Add this solution dropwise to the stirring solution of L-valine-¹⁵N at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate or ether to remove any unreacted Fmoc reagent and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl. A white precipitate of Fmoc-Val-OH-¹⁵N should form.

  • Extraction: Extract the product into ethyl acetate.

  • Drying and Evaporation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-Val-OH-¹⁵N.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Val-OH-¹⁵N is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce an isotopically labeled valine residue into a peptide sequence. This enables a variety of applications, including protein structure determination by NMR spectroscopy, quantitative proteomics, and metabolic labeling studies.

Experimental Protocol: Incorporation of Fmoc-Val-OH-¹⁵N into a Peptide Chain

The following is a generalized protocol for a single coupling cycle in manual Fmoc SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Val-OH-¹⁵N

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis vessel

Workflow Diagram:

SPPS_Workflow Start Start: Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-Val-OH-15N + HBTU/DIPEA Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End End: Fmoc-Val(15N)-Peptide-Resin Wash2->End Repeat for next amino acid

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.

    • Drain the solution.

    • Repeat the deprotection step for another 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-Val-OH-¹⁵N (3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated with the next desired amino acid until the peptide sequence is complete.

  • Cleavage and Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Analytical Characterization

The purity and identity of Fmoc-Val-OH-¹⁵N and the resulting ¹⁵N-labeled peptides can be confirmed by several analytical techniques.

High-Performance Liquid Chromatography (HPLC)
  • Method: Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of Fmoc-amino acids and peptides.

  • Typical Conditions: A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA. Detection is commonly performed at 220 nm and 280 nm.

Mass Spectrometry (MS)
  • Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of Fmoc-Val-OH-¹⁵N and the final peptide.

  • Expected Result for Fmoc-Val-OH-¹⁵N: The expected mass will be approximately 340.38 Da. The isotopic enrichment can also be assessed by observing the M+1 peak intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Method: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.

  • Expected ¹H NMR Spectrum (in DMSO-d₆): The spectrum is expected to be very similar to that of unlabeled Fmoc-Val-OH. The presence of the ¹⁵N isotope may introduce subtle changes, such as a doublet for the amide proton due to ¹J(¹⁵N-¹H) coupling, providing direct evidence of labeling. The characteristic peaks for the Fmoc group (around 7.3-7.9 ppm) and the valine side chain (around 0.9 ppm for the methyl groups and 2.1 ppm for the β-proton) will be present.

Safety and Handling

Fmoc-Val-OH-¹⁵N should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5]

Conclusion

Fmoc-Val-OH-¹⁵N is an indispensable tool for the synthesis of isotopically labeled peptides. Its well-defined properties and established protocols for use in SPPS make it a reliable and valuable reagent for a wide range of research and development applications. This guide provides a foundational understanding to facilitate its effective use in the laboratory.

References

Applications of 15N Labeled Amino Acids in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental workflows, and applications of 15N labeled amino acids in biological and biomedical research. Stable isotope labeling with 15N has become an indispensable tool for quantitative proteomics, elucidation of protein structure and dynamics by Nuclear Magnetic Resonance (NMR) spectroscopy, and for tracing metabolic pathways. This document details the core methodologies, presents quantitative data for experimental planning, and provides step-by-step protocols for key applications.

Core Principles of 15N Labeling

Stable isotope labeling involves the metabolic incorporation of a non-radioactive, heavy isotope of an element into biomolecules. For proteins, the most common isotopes used are ¹³C and ¹⁵N. 15N labeled amino acids are chemically identical to their natural (¹⁴N) counterparts and are processed by cells in the same manner.[1] This allows for the in vivo synthesis of proteins containing the heavy isotope. The mass difference between the labeled and unlabeled proteins or their constituent peptides can then be accurately measured by mass spectrometry (MS) or NMR spectroscopy.[1][2]

The primary applications of 15N labeled amino acids fall into three main categories:

  • Quantitative Proteomics: By comparing the signal intensities of 14N and 15N-containing peptides in a mass spectrometer, researchers can accurately determine the relative or absolute abundance of proteins between different samples.[3][4]

  • NMR Spectroscopy: The incorporation of 15N (a spin-1/2 nucleus) into proteins is essential for a wide range of multidimensional NMR experiments that are used to determine the three-dimensional structure and dynamics of proteins in solution.[5][6]

  • Metabolic Flux Analysis: 15N labeled amino acids serve as tracers to follow the flow of nitrogen atoms through metabolic pathways, providing insights into cellular metabolism and nutrient utilization.[7]

Quantitative Proteomics Applications

Metabolic labeling with 15N amino acids is a powerful strategy for accurate and comprehensive quantitative proteomics.[3] The general principle involves growing cells or organisms in a medium where the sole source of nitrogen is enriched with 15N. This leads to the incorporation of 15N into all nitrogen-containing biomolecules, including amino acids and subsequently, proteins.

Experimental Workflow for Quantitative Proteomics

The overall workflow for a typical quantitative proteomics experiment using 15N metabolic labeling is depicted below. This involves labeling one cell population with a 15N source, mixing it with an unlabeled (14N) population, and analyzing the resulting peptide mixtures by mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry & Data Analysis cell_culture_14N Cell Culture (14N Medium) lysis_14N Cell Lysis & Protein Extraction cell_culture_14N->lysis_14N cell_culture_15N Cell Culture (15N Medium) lysis_15N Cell Lysis & Protein Extraction cell_culture_15N->lysis_15N quantification_14N Protein Quantification lysis_14N->quantification_14N quantification_15N Protein Quantification lysis_15N->quantification_15N mixing Mix Equal Amounts of Protein quantification_14N->mixing quantification_15N->mixing digestion Protein Digestion (e.g., Trypsin) mixing->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms identification Peptide/Protein Identification lc_ms->identification quantification Relative Quantification (14N/15N Ratio) identification->quantification data_analysis Bioinformatics Analysis quantification->data_analysis

Caption: General workflow for quantitative proteomics using 15N metabolic labeling.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

A widely used variation of metabolic labeling is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC, instead of labeling all amino acids with 15N, specific essential amino acids, typically lysine (Lys) and arginine (Arg), are replaced with their heavy isotope-labeled counterparts (e.g., ¹³C₆,¹⁵N₂-Lys and ¹³C₆,¹⁵N₄-Arg).[1][8] This is particularly useful for proteomics studies that use trypsin for protein digestion, as trypsin cleaves specifically at the C-terminus of lysine and arginine residues, ensuring that most resulting peptides will contain a single labeled amino acid.[8]

Quantitative Data in Proteomics

The efficiency of 15N incorporation is a critical parameter for the accuracy of quantitative proteomics experiments. Incomplete labeling can introduce errors in quantification.[9] The following table summarizes typical 15N enrichment levels observed in various organisms and cell lines.

Organism/Cell Line15N Enrichment (%)Reference(s)
E. coli>98%[10]
S. cerevisiae>98%[9]
Arabidopsis thaliana93-99%[11]
HEK293 Cells~70% (with yeast extract)[12]
Mouse Tissues (Liver)~91-94%[13]
Mouse Tissues (Brain)~74-95%[13]

Table 1: Typical 15N Enrichment Levels in Different Biological Systems.

Protein turnover, the balance between protein synthesis and degradation, is a key determinant of cellular protein abundance. 15N labeling is a powerful technique to measure protein turnover rates on a proteome-wide scale. The table below presents a selection of protein half-lives determined using 15N labeling in mouse tissues.

ProteinTissueHalf-life (days)Reference
Annexin A6 (ANXA6)Not Specified7.4[14]
Collagen Type I Alpha 1 (COL1A1)Not Specified>100[14]
Actin, alpha skeletal muscle 1 (ACTA1)Skeletal Muscle~20[13]
Albumin (ALB)Liver~2.5[13]

Table 2: Examples of Protein Half-lives in Mouse Tissues Determined by 15N Labeling.

NMR Spectroscopy Applications

For Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is crucial for studying the structure and dynamics of proteins larger than ~10 kDa. Uniform 15N labeling is the most common and cost-effective method for this purpose.[12] The incorporation of 15N allows for the detection of correlations between the backbone amide proton (¹H) and its directly bonded nitrogen (¹⁵N), which is the basis of the widely used ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.

Experimental Workflow for NMR Spectroscopy

The workflow for producing a 15N labeled protein for NMR analysis typically involves expression in a bacterial system, followed by purification and sample preparation for NMR measurements.

G cluster_0 Protein Expression & Purification cluster_1 NMR Sample Preparation & Analysis transformation Transform E. coli with Expression Plasmid starter_culture Grow Starter Culture in Rich Medium transformation->starter_culture main_culture Inoculate M9 Minimal Medium with 15NH4Cl starter_culture->main_culture induction Induce Protein Expression (e.g., with IPTG) main_culture->induction harvest Harvest Cells induction->harvest purification Purify Protein (e.g., Affinity Chromatography) harvest->purification buffer_exchange Buffer Exchange & Concentration purification->buffer_exchange nmr_sample Prepare NMR Sample (add D2O, reference) buffer_exchange->nmr_sample nmr_experiment Acquire 1H-15N HSQC Spectrum nmr_sample->nmr_experiment data_analysis Analyze Spectrum for Structure & Dynamics nmr_experiment->data_analysis

Caption: Workflow for producing 15N labeled protein for NMR analysis.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for key applications of 15N labeled amino acids.

Protocol: 15N Metabolic Labeling of E. coli for Quantitative Proteomics

This protocol describes the metabolic labeling of E. coli using ¹⁵NH₄Cl as the sole nitrogen source for quantitative mass spectrometry.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)

  • ¹⁵NH₄Cl (≥98% isotopic purity)

  • 20% (w/v) Glucose solution (sterile)

  • 1 M MgSO₄ (sterile)

  • 1 M CaCl₂ (sterile)

  • Trace elements solution (100x, sterile)

  • Appropriate antibiotic

  • Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Prepare M9 Minimal Medium: Prepare 1 L of M9 minimal medium base by dissolving 6 g Na₂HPO₄, 3 g KH₂PO₄, and 0.5 g NaCl in deionized water. Autoclave to sterilize.

  • Prepare Complete M9 Medium: To the sterile M9 base, aseptically add:

    • 1 g ¹⁵NH₄Cl

    • 20 mL of 20% glucose

    • 2 mL of 1 M MgSO₄

    • 100 µL of 1 M CaCl₂

    • 1 mL of 100x trace elements solution

    • Appropriate antibiotic

  • Cell Culture and Labeling:

    • Inoculate a small volume (5-10 mL) of rich medium (e.g., LB) with a single colony of transformed E. coli and grow overnight.

    • The next day, inoculate the 1 L of ¹⁵N-M9 medium with the overnight culture (e.g., 1:100 dilution).

    • Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression if required (e.g., with IPTG) and continue to grow for the desired time (typically 3-4 hours).

  • Harvest and Lyse Cells:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

  • Sample Preparation for Mass Spectrometry:

    • Quantify the protein concentration of the ¹⁵N-labeled lysate and an unlabeled (¹⁴N) lysate.

    • Mix equal amounts of protein from the labeled and unlabeled samples.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.

    • Digest the proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol: Expression and Purification of 15N Labeled Protein for NMR Spectroscopy

This protocol outlines the production of a uniformly 15N-labeled protein in E. coli for NMR structural studies.

Materials:

  • Same as for proteomics labeling, but with a focus on protein purification reagents.

  • Purification buffers (specific to the protein and purification tag)

  • NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5)

  • Deuterium oxide (D₂O)

  • NMR tubes

Procedure:

  • Protein Expression: Follow steps 1-3 from the proteomics protocol to express the 15N-labeled protein.

  • Cell Lysis and Protein Purification:

    • Harvest the cells and lyse them as described previously.

    • Purify the protein of interest using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography for further purification).

  • NMR Sample Preparation:

    • Exchange the purified protein into the desired NMR buffer using dialysis or a desalting column.

    • Concentrate the protein to the desired concentration for NMR (typically 0.1-1 mM).

    • Add D₂O to the sample to a final concentration of 5-10% for the spectrometer's lock system.

    • Add a chemical shift reference standard (e.g., DSS or TSP).

    • Transfer the final sample to a high-quality NMR tube.

  • ¹H-¹⁵N HSQC Experiment Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the probe for ¹H and ¹⁵N frequencies.

    • Shim the magnetic field to obtain high homogeneity.

    • Set up the ¹H-¹⁵N HSQC experiment with appropriate parameters (e.g., spectral widths, number of scans, acquisition times). A typical starting point for a protein of ~15 kDa would be:

      • ¹H spectral width: 12-16 ppm

      • ¹⁵N spectral width: 30-35 ppm

      • Number of scans: 8-16 per increment

      • Number of increments in the ¹⁵N dimension: 128-256

    • Acquire and process the 2D NMR data.

Signaling Pathways and Logical Relationships

The application of 15N labeled amino acids in research often involves complex experimental designs and data analysis workflows. The following diagrams illustrate some of these logical relationships.

Principle of Protein Turnover Measurement

This diagram illustrates the principle of measuring protein turnover using a pulse-chase experiment with 15N labeling.

G cluster_0 Pulse Phase cluster_1 Chase Phase cluster_2 Analysis start Cells in 14N Medium pulse Switch to 15N Medium start->pulse incorporation Newly synthesized proteins are 15N-labeled pulse->incorporation chase Switch back to 14N Medium incorporation->chase degradation 15N-labeled proteins are degraded chase->degradation synthesis Newly synthesized proteins are 14N-labeled chase->synthesis timepoints Collect Samples at Different Time Points degradation->timepoints synthesis->timepoints ms_analysis LC-MS/MS Analysis of 14N/15N Peptide Ratios timepoints->ms_analysis turnover_rate Calculate Protein Turnover Rate ms_analysis->turnover_rate

Caption: Principle of protein turnover analysis using 15N pulse-chase labeling.

Conclusion

15N labeled amino acids are a cornerstone of modern biological and biomedical research, enabling precise and quantitative measurements of the proteome, elucidation of protein structure and dynamics, and the tracing of metabolic pathways. The methodologies described in this guide provide a robust framework for researchers to design and execute experiments that leverage the power of stable isotope labeling. As mass spectrometry and NMR technologies continue to advance, the applications of 15N labeled amino acids are expected to expand further, providing deeper insights into the complexities of biological systems and accelerating the development of new therapeutics.

References

The Core of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the creation of complex peptides for a vast range of applications in research, diagnostics, and therapeutics.[1] Among the strategies developed, the 9-fluorenylmethyloxycarbonyl (Fmoc) protection scheme has become the preeminent choice due to its mild reaction conditions and versatility.[1][2] This guide offers a deep dive into the core principles, chemical mechanisms, experimental protocols, and critical considerations of Fmoc-based SPPS.

Core Principles of Fmoc Chemistry

The Fmoc-SPPS methodology, introduced in the 1970s, employs the base-labile Fmoc protecting group for the α-amino group of the incoming amino acid.[1][2] This strategy is orthogonal to the acid-labile protecting groups typically used for amino acid side chains (e.g., Boc, tBu, Trt).[1][2] This orthogonality is crucial as it allows for the selective deprotection of the N-terminus without disturbing the side-chain protectors, thus minimizing side reactions.[1] The entire synthesis is conducted on a solid polymer support, or resin, which simplifies the process by allowing for purification through simple filtration and washing after each step, eliminating the need to isolate intermediates.[3][4]

The synthesis is cyclical, with each cycle consisting of two primary steps:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the peptide chain anchored to the resin. This exposes a free amine, ready for the next coupling reaction.

  • Amino Acid Coupling: The activation and subsequent coupling of the next Fmoc-protected amino acid to the newly exposed amine, extending the peptide chain by one residue.[1]

This cycle is repeated until the desired peptide sequence is assembled. The process concludes with a final cleavage step, where the completed peptide is released from the resin and all side-chain protecting groups are removed simultaneously.[1]

The Mechanism of Fmoc Deprotection

The lability of the Fmoc group to basic conditions is the chemical foundation of this synthesis strategy. The deprotection occurs via a base-catalyzed β-elimination mechanism.[5][6] A secondary amine, most commonly piperidine, is used to abstract the acidic proton on the fluorenyl ring system's β-carbon.[5][7] This initiates the collapse of the protecting group, releasing the free N-terminal amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[6] The excess piperidine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct, which drives the reaction to completion.[5][7]

Fmoc_Deprotection cluster_scavenging Scavenging Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion Proton Abstraction Piperidine Piperidine (Base) Free_Amine H₂N-Peptide-Resin (Free Amine) Carbanion->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF CO2 CO₂ Carbanion->CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Piperidine2 Piperidine (Scavenger)

Base-catalyzed β-elimination mechanism of Fmoc deprotection.

The Fmoc-SPPS Workflow

The entire synthesis process can be visualized as an iterative cycle. Each addition of an amino acid requires the completion of this full cycle.

SPPS_Cycle Start Start: Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash (Remove Piperidine & DBF-Adduct) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. DMF Wash (Remove Excess Reagents) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Add another AA Final Final Cleavage & Side-Chain Deprotection Cycle->Final Sequence Complete

The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Quantitative Data in Fmoc-SPPS

The efficiency of each step is critical for the overall success of the synthesis. Even small inefficiencies compound over the course of synthesizing a long peptide, dramatically reducing the final yield of the desired full-length product.[8]

Table 1: Theoretical Overall Yield vs. Single-Step Efficiency

Per-Cycle Efficiency Theoretical Yield of a 20-mer Peptide Theoretical Yield of a 70-mer Peptide
97.0% 54.4% 1.4%[8]
99.0% 81.8%[1] 24.0%[8]
99.5% 90.5% 50.0%[8]

| 99.8% | 96.1% | 78.6% |

Table 2: Common Coupling Reagents in Fmoc-SPPS

Class Reagent Common Name Key Characteristics
Uronium/Aminium HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Standard, efficient, but can cause racemization with sensitive residues.[9]
Uronium/Aminium HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Highly efficient, especially for sterically hindered amino acids.[10]
Uronium/Aminium HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate More potent than HBTU, good for difficult couplings.[9]
Uronium/Aminium COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate High efficiency comparable to HATU, with improved safety profile (non-explosive byproducts).[10]

| Carbodiimide | DIC | N,N'-Diisopropylcarbodiimide | Cost-effective, often used with additives like Oxyma or HOBt to suppress racemization.[11] |

Detailed Experimental Protocols

The following protocols provide a general framework for manual Fmoc-SPPS. Reagent equivalents, reaction times, and wash volumes may need to be optimized based on the scale of the synthesis, the specific peptide sequence, and the resin characteristics.

Protocol 1: Resin Preparation (Swelling)
  • Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis) into a suitable reaction vessel.[12]

  • Add a solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) to fully immerse the resin beads.[13]

  • Allow the resin to swell for at least 30-60 minutes at room temperature.[13][14]

  • Drain the solvent via filtration.[13]

  • Wash the resin 3-5 times with DMF to prepare it for the first cycle.[14]

Protocol 2: Fmoc Deprotection
  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF (approx. 10 mL per gram of resin).[1][15]

  • Agitate the mixture for 5-20 minutes at room temperature.[1] A common procedure involves a first treatment of 2-5 minutes, followed by draining and a second treatment of 5-10 minutes.[15]

  • Drain the deprotection solution.

  • Thoroughly wash the resin with DMF (at least 5 times) to completely remove residual piperidine and the DBF-piperidine adduct.[1] This step is critical to prevent side reactions in the subsequent coupling step.

Protocol 3: Amino Acid Coupling (using HBTU/DIPEA)
  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) in DMF.[1]

  • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and an activator base (e.g., N,N-Diisopropylethylamine (DIPEA), 6-10 equivalents) to the amino acid solution.[1]

  • Allow this activation mixture to pre-activate for a few minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature. The time may be extended for sterically hindered amino acids.

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[1]

Protocol 4: Final Cleavage and Side-Chain Deprotection
  • After the final Fmoc deprotection and subsequent washing, wash the completed peptide-resin with DCM (3-5 times) and dry it under a vacuum.[1][12]

  • Prepare a cleavage cocktail appropriate for the peptide's sequence. A widely used general-purpose cocktail is "Reagent K": Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[12] Scavengers like water, TIS, and EDT are crucial for trapping reactive cationic species generated from the protecting groups.[11]

  • Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) and allow it to react for 2-4 hours at room temperature.[12]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[1][12]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.[1][12]

  • Dry the final peptide pellet under vacuum.[1]

Common Side Reactions and Mitigation Strategies

Despite the robustness of Fmoc-SPPS, several side reactions can occur, leading to impurities and reduced yield. Awareness of these issues is key to successful peptide synthesis.

Table 3: Troubleshooting Common Side Reactions in Fmoc-SPPS

Side Reaction Description & Cause Detection Mitigation Strategies
Racemization Loss of stereochemical integrity at the α-carbon, especially for Cys and His residues.[13][16] Caused by over-activation or excessive base.[11] HPLC (diastereomeric impurity), Mass Spectrometry (same mass).[9] Use additives like HOBt or Oxyma Pure.[9][11] Avoid prolonged activation times and use hindered bases like DIPEA.[11] For Cys, use DIPCDI/Oxyma activation.[16]
Aspartimide Formation Cyclization of aspartic acid residues (especially Asp-Gly, Asp-Ser) under basic or acidic conditions, leading to α/β peptide mixtures and piperidide adducts.[17][18] HPLC (multiple peaks), Mass Spectrometry (correct mass, altered fragmentation).[11] Minimize piperidine exposure time.[11] Add HOBt to the deprotection solution.[17] Use sterically hindered side-chain protecting groups for Asp.[11]
Aggregation Inter-chain hydrogen bonding of growing peptide chains, leading to poor solvation, incomplete deprotection, and failed couplings.[11][17] Common in hydrophobic sequences.[11] Resin fails to swell; positive Kaiser test after coupling.[17] Synthesize at elevated temperatures.[11] Use more polar solvents like NMP or add chaotropic salts (e.g., LiCl).[11] Incorporate pseudoprolines or dipeptide building blocks.[17]
Diketopiperazine Formation Intramolecular cyclization of the N-terminal dipeptide to form a cyclic dipeptide, cleaving it from the resin. Prevalent when Proline is the second or third residue.[17] Low yield of final peptide. Use 2-chlorotrityl chloride resin, whose steric bulk inhibits the reaction.[17] Couple the third amino acid quickly after deprotecting the second.

| Incomplete Coupling/Deprotection | Failure to complete the reaction due to steric hindrance or aggregation, leading to deletion sequences.[1][11] | Mass Spectrometry (peaks corresponding to M-amino acid). | Increase reaction times, "double couple" with fresh reagents, or switch to a more potent coupling reagent like HATU.[9] For deprotection, increase time or use a stronger base like DBU.[17] |

By understanding the fundamental chemistry, adhering to optimized protocols, and being vigilant for potential side reactions, researchers can effectively leverage the power of Fmoc-SPPS to synthesize high-purity peptides for transformative scientific and medical advancements.

References

The Strategic Application of Fmoc-Val-OH-15N in Elucidating Protein Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Nα-Fmoc-L-valine-¹⁵N (Fmoc-Val-OH-¹⁵N) in modern protein structure determination. The strategic incorporation of ¹⁵N-labeled valine residues serves as a powerful tool, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to unravel complex protein architectures and dynamics. This document provides a comprehensive overview of the methodologies, quantitative considerations, and experimental workflows for leveraging this isotopic label in structural biology and drug discovery.

Introduction

Isotopic labeling is a cornerstone of contemporary structural biology, enabling the detailed study of protein structure, function, and dynamics. The selective incorporation of stable isotopes, such as ¹⁵N, into specific amino acid residues provides researchers with powerful spectroscopic probes. Valine, with its hydrophobic side chain, frequently resides in the core of proteins, making it an excellent reporter for conformational changes and protein folding. The use of Fmoc-Val-OH-¹⁵N in solid-phase peptide synthesis (SPPS) allows for the precise placement of a ¹⁵N label within a synthetic peptide or protein, facilitating a range of biophysical analyses.

Core Applications of Fmoc-Val-OH-¹⁵N

The primary application of Fmoc-Val-OH-¹⁵N lies in its utility for NMR-based structure determination. The ¹⁵N nucleus possesses a nuclear spin of ½, making it NMR active. By incorporating ¹⁵N at specific valine positions, researchers can:

  • Simplify Complex Spectra: In large proteins, the sheer number of signals in a proton NMR spectrum leads to significant overlap. ¹⁵N-labeling allows for the acquisition of two-dimensional (2D) ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectra, which disperses the signals into a second dimension, greatly improving resolution. Each peak in an HSQC spectrum corresponds to a specific amide proton and its directly bonded nitrogen, effectively providing a unique fingerprint of the protein backbone.

  • Facilitate Resonance Assignment: The selective incorporation of ¹⁵N-valine helps in the unambiguous assignment of NMR signals to specific residues in the protein sequence. This is a critical and often challenging step in the structure determination process.

  • Probe Local Environment and Dynamics: The chemical shift of the ¹⁵N nucleus is highly sensitive to its local electronic environment. Changes in protein conformation, ligand binding, or post-translational modifications can be monitored by observing perturbations in the chemical shifts of the ¹⁵N-labeled valine residues. Furthermore, NMR relaxation experiments on ¹⁵N-labeled sites provide insights into the dynamics of the protein backbone on a wide range of timescales.

Quantitative Data on ¹⁵N Labeling

The efficiency of ¹⁵N incorporation and the potential for metabolic scrambling are critical considerations for the successful application of Fmoc-Val-OH-¹⁵N. While SPPS offers precise control over the placement of the labeled amino acid, metabolic scrambling is a more significant concern when expressing ¹⁵N-labeled proteins in cellular systems.

Table 1: Metabolic Scrambling of ¹⁵N-Labeled Amino Acids in HEK293 Cells

Amino AcidScrambling PotentialNotes
Valine (V)SignificantCan be suppressed by adjusting culture conditions, such as reducing the concentration of the labeled amino acid.[1]
Isoleucine (I)SignificantSimilar to valine, scrambling can be mitigated by optimizing culture conditions.[1]
Leucine (L)Significant
Alanine (A)Significant
Aspartate (D)Significant
Glutamate (E)Significant
Cysteine (C)Minimal
Phenylalanine (F)Minimal
Histidine (H)Minimal
Lysine (K)Minimal
Methionine (M)Minimal
Asparagine (N)Minimal
Arginine (R)Minimal
Threonine (T)Minimal
Tryptophan (W)Minimal
Tyrosine (Y)Minimal
Glycine (G)Interconverts with Serine
Serine (S)Interconverts with Glycine

Table 2: Fidelity of Specific ¹⁵N-Amino Acid Incorporation in E. coli

ConditionObservationRecommendation
Equimolar amounts of ¹⁵N-amino acid and other unlabeled amino acidsSignificant scrambling of the ¹⁵N label observed.[2]Avoid this condition for achieving high-fidelity specific labeling.
10-fold excess of unlabeled amino acids relative to the ¹⁵N-amino acidPrevents the scrambling of the ¹⁵N label.[2]Recommended for minimizing metabolic scrambling and ensuring label specificity.

Experimental Workflows and Protocols

The successful application of Fmoc-Val-OH-¹⁵N for protein structure determination involves a multi-step workflow, from the synthesis of the labeled peptide or protein to the final structural analysis.

Experimental Workflow for Protein Structure Determination

experimental_workflow cluster_synthesis Peptide/Protein Synthesis cluster_analysis Structural Analysis Fmoc_Val_OH_15N Fmoc-Val-OH-15N SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc_Val_OH_15N->SPPS Incorporation Cleavage_Purification Cleavage from Resin & Purification SPPS->Cleavage_Purification 15N_Labeled_Peptide 15N-Labeled Peptide/Protein Cleavage_Purification->15N_Labeled_Peptide MS_Analysis Mass Spectrometry (MS) 15N_Labeled_Peptide->MS_Analysis Verification of Incorporation NMR_Spectroscopy NMR Spectroscopy 15N_Labeled_Peptide->NMR_Spectroscopy Sample Preparation Data_Processing NMR Data Processing NMR_Spectroscopy->Data_Processing Structure_Calculation Structure Calculation & Refinement Data_Processing->Structure_Calculation Protein_Structure 3D Protein Structure Structure_Calculation->Protein_Structure

Caption: Overall workflow from synthesis to structure determination.

Solid-Phase Peptide Synthesis (SPPS) Cycle

spps_cycle Start Resin with N-terminal Fmoc group Deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) Start->Deprotection Washing_1 Washing (DMF) Deprotection->Washing_1 Coupling Coupling of this compound (with activating agents like HCTU/DIPEA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage and Deprotection Repeat->Final_Cleavage No

References

A Technical Guide to the Isotopic Purity and Enrichment of Fmoc-Val-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of N-(9-fluorenylmethoxycarbonyl)-L-valine-¹⁵N (Fmoc-Val-OH-¹⁵N). This isotopically labeled amino acid is a critical reagent in various scientific disciplines, including proteomics, drug discovery, and metabolic research. Understanding its synthesis, purity, and the methods for its characterization is paramount for obtaining reliable and reproducible experimental results.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity and enrichment of commercially available Fmoc-Val-OH-¹⁵N are key parameters that define its quality. Isotopic purity refers to the percentage of the molecule that contains the ¹⁵N isotope at the designated position, while chemical purity refers to the percentage of the material that is the desired compound. The data presented below is a summary of typical specifications from various suppliers.

ParameterTypical ValueMethod of AnalysisSupplier Example(s)
Isotopic Purity (¹⁵N atom %)≥ 98%Mass Spectrometry, NMR SpectroscopySigma-Aldrich, AnaSpec
Chemical Purity (by HPLC)≥ 99% (CP)High-Performance Liquid Chromatography (HPLC)Sigma-Aldrich
Enantiomeric Purity≥ 99.8%Chiral ChromatographyNovabiochem

Synthesis and Purification of Fmoc-Val-OH-¹⁵N

The synthesis of Fmoc-Val-OH-¹⁵N involves the incorporation of a ¹⁵N isotope into the L-valine amino acid, followed by the protection of the alpha-amino group with the Fmoc moiety. Both chemical and enzymatic methods can be employed for the synthesis of the ¹⁵N-labeled L-valine precursor.

Enzymatic Synthesis of L-Valine-¹⁵N

A common and efficient method for producing ¹⁵N-labeled L-amino acids is through enzymatic synthesis. This approach offers high stereospecificity, resulting in the desired L-isomer. The general principle involves the reductive amination of an α-keto acid precursor using a ¹⁵N-labeled ammonia source, such as ¹⁵NH₄Cl.[1][2]

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_enzymes Enzymes alpha_ketoisovalerate α-Ketoisovalerate Reaction_Vessel Bioreactor alpha_ketoisovalerate->Reaction_Vessel 15NH4Cl ¹⁵NH₄Cl (¹⁵N Source) 15NH4Cl->Reaction_Vessel NADH NADH (Reductant) NADH->Reaction_Vessel LeuDH Leucine Dehydrogenase (or Valine Dehydrogenase) LeuDH->Reaction_Vessel GDH Glucose Dehydrogenase (for NADH regeneration) GDH->Reaction_Vessel Glucose Glucose Glucose->Reaction_Vessel L_Valine_15N L-Valine-¹⁵N Reaction_Vessel->L_Valine_15N Enzymatic Reaction Purification Purification (e.g., Ion-Exchange Chromatography) L_Valine_15N->Purification Fmoc_Protection Fmoc Protection (Fmoc-OSu) Purification->Fmoc_Protection Final_Product Fmoc-Val-OH-¹⁵N Fmoc_Protection->Final_Product

Enzymatic synthesis workflow for L-Valine-¹⁵N and subsequent Fmoc protection.
Fmoc Protection and Purification

Following the synthesis of L-Valine-¹⁵N, the alpha-amino group is protected using a reagent such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). The reaction is typically carried out in an aqueous-organic solvent mixture. The resulting Fmoc-Val-OH-¹⁵N is then purified, often by recrystallization or chromatography, to achieve high chemical purity.

Experimental Protocols for Isotopic Enrichment Analysis

The determination of isotopic purity and enrichment is crucial for quality control and for the accurate interpretation of experimental data. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose.

Mass Spectrometry (MS) Protocol

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the ¹⁵N enrichment of Fmoc-Val-OH-¹⁵N. The following is a general protocol for GC-MS analysis after derivatization.

Objective: To determine the isotopic enrichment of ¹⁵N in Fmoc-Val-OH-¹⁵N.

Materials:

  • Fmoc-Val-OH-¹⁵N sample

  • Hydrolysis reagent (e.g., 6 M HCl)

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Organic solvent (e.g., acetonitrile)

  • GC-MS instrument with a suitable column (e.g., DB-5)

Procedure:

  • Hydrolysis (Optional but recommended for amino acid analysis):

    • Accurately weigh a small amount of the Fmoc-Val-OH-¹⁵N sample.

    • Hydrolyze the sample in 6 M HCl at 110°C for 24 hours to remove the Fmoc group and yield free valine.

    • Dry the sample under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried sample in an appropriate solvent.

    • Add the derivatization reagent (e.g., MTBSTFA) and incubate at a suitable temperature (e.g., 70°C) for a specified time to form a volatile derivative of valine.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the components on the GC column using an appropriate temperature program.

    • Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode. In SIM mode, monitor the ion fragments corresponding to the derivatized valine with and without the ¹⁵N label (M and M+1 ions).

  • Data Analysis:

    • Determine the integrated peak areas for the M and M+1 ions.

    • Calculate the isotopic enrichment using the following formula:

      • Isotopic Enrichment (%) = [Area(M+1) / (Area(M) + Area(M+1))] x 100

MS_Analysis_Workflow Sample Fmoc-Val-OH-¹⁵N Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Derivatization Derivatization (e.g., with MTBSTFA) Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Peak Integration of M and M+1 ions) GC_MS->Data_Analysis Result Isotopic Enrichment (%) Data_Analysis->Result

Workflow for determining isotopic enrichment by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹⁵N NMR spectroscopy provides detailed information about the chemical environment of the nitrogen atom and can be used to confirm the position of the label and assess isotopic purity.

Objective: To confirm the ¹⁵N labeling and assess the isotopic purity of Fmoc-Val-OH-¹⁵N.

Materials:

  • Fmoc-Val-OH-¹⁵N sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer with a ¹⁵N-sensitive probe

Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of Fmoc-Val-OH-¹⁵N in a suitable deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to confirm the chemical structure and purity.

    • Acquire a ¹⁵N NMR spectrum. Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, this may require a longer acquisition time.

    • Alternatively, and more commonly, acquire a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates the ¹⁵N nucleus with its directly attached proton, providing a more sensitive method for detecting the ¹⁵N label.

  • Data Analysis:

    • In the ¹⁵N spectrum, the presence of a single, strong signal at the expected chemical shift for the amide nitrogen confirms the successful and specific incorporation of the ¹⁵N label.

    • In the ¹H-¹⁵N HSQC spectrum, a cross-peak will be observed corresponding to the correlation between the amide proton and the ¹⁵N nucleus.

    • The isotopic purity can be estimated by comparing the integral of the ¹⁵N-coupled signal to any residual signal at the ¹⁴N chemical shift, although mass spectrometry is generally more accurate for quantification.

Applications in Research and Drug Development

Fmoc-Val-OH-¹⁵N is a versatile tool with numerous applications in scientific research.

  • Solid-Phase Peptide Synthesis (SPPS): It is used as a building block to introduce a ¹⁵N-labeled valine residue at a specific position in a peptide sequence. These labeled peptides are invaluable for structural studies by NMR and as internal standards in quantitative mass spectrometry-based proteomics.

  • Metabolic Tracing: L-Valine-¹⁵N, after deprotection, can be used to trace the metabolic fate of valine in cells, tissues, or whole organisms. This is particularly useful for studying amino acid metabolism, protein synthesis and turnover, and nitrogen flux through various metabolic pathways.

  • Drug Development: Isotopically labeled compounds are used in drug metabolism and pharmacokinetic (DMPK) studies to track the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

Application Example: Probing the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a key protein kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is activated by various signals, including amino acids.[3][4][5][6][7] ¹⁵N-labeled amino acids like valine can be used to investigate the dynamics of amino acid sensing and its impact on mTORC1 signaling. By introducing ¹⁵N-valine into cell culture, researchers can trace its incorporation into newly synthesized proteins, which is a downstream effect of mTORC1 activation. This allows for the quantification of how different stimuli or inhibitors affect protein synthesis rates, providing insights into the regulation of the mTOR pathway.

mTOR_Signaling cluster_input Upstream Signals cluster_mTORC1 mTORC1 Activation cluster_output Downstream Effects Amino_Acids Amino Acids (e.g., ¹⁵N-Valine) Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases sensed by Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Rag_GTPases->mTORC1 activates Protein_Synthesis Protein Synthesis (incorporates ¹⁵N-Valine) mTORC1->Protein_Synthesis promotes Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition inhibits Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis promotes

Role of amino acids in the mTORC1 signaling pathway.

References

The Strategic Incorporation of Fmoc-Val-OH-15N in NMR-Based Structural Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role and application of N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N (Fmoc-Val-OH-15N) in nuclear magnetic resonance (NMR)-based structural biology. The site-specific incorporation of ¹⁵N isotopes via solid-phase peptide synthesis (SPPS) is a powerful strategy for elucidating the structure, dynamics, and interactions of peptides and proteins. This document details the experimental protocols, presents relevant quantitative data, and visualizes the workflows involved in leveraging this technique for advanced research and drug development.

Introduction: The Power of Site-Specific Isotopic Labeling

In the realm of structural biology, NMR spectroscopy offers unparalleled insights into the dynamic nature of biomolecules in solution.[1] However, for larger peptides and proteins, spectral complexity and signal overlap can be significant hurdles.[2] Isotopic labeling, particularly with ¹⁵N, helps to overcome these challenges by spreading out signals in a second dimension in experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC).[3] While uniform labeling is common for recombinantly expressed proteins, site-specific labeling of synthetic peptides with isotopes like those in this compound provides a surgical approach to probe specific regions of a molecule. This is invaluable for studying peptide-protein interactions, conformational changes in specific domains, and the structure of membrane-associated peptides.[2][4][5]

This compound is a key reagent in this context, enabling the precise insertion of a ¹⁵N-labeled valine residue at any desired position within a peptide sequence through Fmoc-based solid-phase peptide synthesis (SPPS).[6][7] Valine, with its bulky, hydrophobic side chain, often plays a critical role in protein folding and molecular recognition, making it a strategic target for isotopic labeling.

Experimental Section: From Synthesis to Spectrum

The journey from the this compound reagent to a final NMR spectrum involves a series of meticulous steps, from peptide synthesis and purification to the setup of specific NMR experiments.

Solid-Phase Peptide Synthesis (SPPS) with this compound

Fmoc-SPPS is a cyclical process performed on a solid resin support, allowing for the straightforward removal of excess reagents and byproducts through washing.[8] The incorporation of this compound follows the standard synthesis cycle.

Detailed SPPS Protocol:

  • Resin Preparation:

    • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[6]

    • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least one hour in a reaction vessel.[9]

  • First Amino Acid Loading (if not pre-loaded):

    • Activate the C-terminal Fmoc-amino acid (not the ¹⁵N-labeled one, unless it is the C-terminal residue) using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or HBTU.[6]

    • React the activated amino acid with the swelled resin.

  • SPPS Cycle for Subsequent Amino Acids (including this compound):

    • Fmoc Deprotection:

      • Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF for approximately 20-30 minutes.[6][9]

      • Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc adducts.

    • Amino Acid Coupling:

      • Activate the next Fmoc-amino acid (e.g., this compound) by dissolving it with a coupling reagent (e.g., HCTU, HBTU) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.[9][10]

      • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[6]

      • Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.[8]

      • Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

    • Repeat this cycle of deprotection and coupling for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, thoroughly wash and dry the peptide-resin.

    • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component, along with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to remove the peptide from the resin and cleave the side-chain protecting groups. A common mixture is TFA/TIS/water (95:2.5:2.5).[6]

    • The reaction is typically carried out for 2-3 hours at room temperature.[6]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash it with cold ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

    • Confirm the identity and isotopic incorporation of the purified peptide by mass spectrometry.

NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol for NMR Sample Preparation:

  • Lyophilization: Lyophilize the purified peptide from an appropriate solvent (e.g., a mixture of acetonitrile and water) to obtain a fluffy powder.

  • Dissolution: Dissolve the lyophilized peptide in the desired NMR buffer. A typical buffer might be 20 mM phosphate buffer at a specific pH (e.g., 6.5), with 150 mM KCl and 1 mM NaN₃ to prevent bacterial growth.[11]

  • Deuterated Solvent: The final sample should contain 5-10% deuterium oxide (D₂O) for the NMR instrument's lock system.[11]

  • Concentration: The peptide concentration should be optimized. For many peptide studies, a concentration of 0.5-2.0 mM is suitable.[12]

  • Transfer: Transfer the final solution to a high-quality NMR tube (e.g., Shigemi or standard 5mm tubes).

NMR Experiments

The site-specific ¹⁵N label on the valine residue is primarily probed using heteronuclear correlation experiments.

Key NMR Experiments:

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment. It provides a 2D map where each peak corresponds to a specific nitrogen atom and its directly attached proton.[3] For a peptide with a single ¹⁵N label at a valine residue, the ¹H-¹⁵N HSQC spectrum will ideally show a single peak corresponding to the amide N-H of that valine. This peak serves as a sensitive probe for the local environment of the labeled residue.

  • ¹H-¹⁵N TOCSY-HSQC (Total Correlation Spectroscopy - HSQC): This 3D experiment correlates the amide ¹⁵N and ¹H chemical shifts with the chemical shifts of other protons within the same amino acid residue's spin system. This is useful for confirming the assignment of the labeled valine residue.

  • ¹H-¹⁵N NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy - HSQC): This 3D experiment detects through-space correlations between the labeled valine's amide proton and other protons that are close in space (typically < 5 Å). This is crucial for determining the peptide's 3D structure and identifying intermolecular interactions.[12]

Typical Acquisition Parameters for a ¹H-¹⁵N HSQC:

ParameterTypical ValuePurpose
Spectrometer Frequency600 MHz (¹H) or higherHigher field provides better resolution and sensitivity.
Temperature298 K (25 °C)Should be stable and chosen to maintain peptide stability and structure.
Sweep Width (¹H)12-16 ppmTo cover all proton chemical shifts.
Sweep Width (¹⁵N)30-40 ppmCentered around the expected amide region (~120 ppm).
Number of Scans16-128Depends on sample concentration; more scans improve signal-to-noise.
Relaxation Delay1.0-1.5 sTime for magnetization to return to equilibrium between scans.
¹J(NH) Coupling Constant~90-95 HzUsed for magnetization transfer between ¹H and ¹⁵N.

Quantitative Data Presentation

The chemical shifts of the ¹⁵N-labeled valine are highly sensitive to its local chemical environment and the secondary structure of the peptide. These shifts can be compared to known random coil values to infer structural information.

Table 1: Representative ¹H and ¹⁵N Chemical Shifts for Valine in Different Secondary Structures

Secondary Structure¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
Random Coil~8.44~121.1
α-HelixDownfield shifted from random coilDownfield shifted from random coil
β-SheetUpfield shifted from random coilUpfield shifted from random coil

Note: These are typical values and can vary depending on the specific peptide sequence and solution conditions. Data compiled from various sources including[13].

Visualization of Workflows and Pathways

Graphviz diagrams are used to illustrate the logical flow of the experimental processes and the underlying principles.

Experimental Workflow: From Labeled Amino Acid to NMR Data

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_processing Peptide Processing cluster_nmr NMR Spectroscopy resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Coupling of Fmoc-AA-OH (including this compound) deprotection->coupling wash Washing Steps coupling->wash wash->deprotection Repeat for each AA cleavage Cleavage from Resin (TFA Cocktail) wash->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry (Verification) purification->analysis sample_prep NMR Sample Preparation (Buffer, D2O) analysis->sample_prep acquisition NMR Data Acquisition (e.g., 1H-15N HSQC) sample_prep->acquisition processing Data Processing & Analysis acquisition->processing interaction_study peptide_free Peptide with 15N-Valine (Free) complex Peptide-Protein Complex peptide_free->complex Binds to nmr_free 1H-15N HSQC (Free Peptide) peptide_free->nmr_free Observe signal protein_unlabeled Unlabeled Target Protein protein_unlabeled->complex nmr_bound 1H-15N HSQC (Bound Peptide) complex->nmr_bound Observe signal csp Chemical Shift Perturbation (CSP) Analysis nmr_free->csp nmr_bound->csp Interaction Site Mapping Interaction Site Mapping csp->Interaction Site Mapping

References

A Technical Guide to Fmoc-Val-OH-15N: From Commercial Sources to Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-L-Valine-¹⁵N (Fmoc-Val-OH-¹⁵N), a critical isotopically labeled building block for modern peptide synthesis and advanced biochemical analysis. We will delve into its commercial availability, key technical specifications, detailed experimental protocols for its incorporation into peptides, and its application in sophisticated research methodologies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein dynamics and interactions.

Commercial Availability and Key Specifications

Fmoc-Val-OH-¹⁵N is readily available from several reputable chemical suppliers catering to the research and pharmaceutical industries. These include, but are not limited to, Sigma-Aldrich, MedChemExpress, and BLD Pharm. Sourcing from these suppliers ensures high-purity compounds essential for sensitive applications.

Below is a summary of typical quantitative data for commercially available Fmoc-Val-OH-¹⁵N, compiled for easy comparison.

PropertyTypical SpecificationSupplier Examples
CAS Number 125700-35-8Sigma-Aldrich, MedChemExpress, BLD Pharm[1][2][3]
Molecular Formula C₂₀H₂₁¹⁵NO₄Sigma-Aldrich, MedChemExpress[1][4]
Molecular Weight ~340.38 g/mol Sigma-Aldrich, MedChemExpress[1][4]
Isotopic Purity ≥98 atom % ¹⁵NSigma-Aldrich[1]
Chemical Purity ≥99% (CP)Sigma-Aldrich[1]
Appearance White to off-white solidSigma-Aldrich[1]
Optical Activity [α]20/D ~ -17°, c = 1 in DMFSigma-Aldrich[1]
Melting Point 143-145 °C (lit.)Sigma-Aldrich[1]

Experimental Protocols: Incorporation of Fmoc-Val-OH-¹⁵N via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Val-OH-¹⁵N into a peptide sequence is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Due to the sterically hindered nature of the valine side chain, optimization of the coupling step is crucial for achieving high yields and purity.

Materials and Reagents:
  • Fmoc-Val-OH-¹⁵N

  • SPPS Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[5]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection[5]

  • Coupling Reagents: Due to steric hindrance, more efficient coupling reagents are recommended.[6]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM, Methanol (MeOH), Diethyl ether (cold)[7]

  • Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5]

Step-by-Step Synthesis Protocol:

This protocol outlines the key steps for incorporating a single Fmoc-Val-OH-¹⁵N residue into a growing peptide chain on a solid support.

  • Resin Swelling: The resin is swollen in DMF for 30-60 minutes in a reaction vessel.[7]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating it with a 20% piperidine solution in DMF for 15-30 minutes. This is followed by extensive washing with DMF to remove all traces of piperidine.[5]

  • Coupling of Fmoc-Val-OH-¹⁵N:

    • In a separate vial, pre-activate the Fmoc-Val-OH-¹⁵N (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HATU or HCTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.[6]

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered residues like valine, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.[6]

    • After coupling, the resin is thoroughly washed with DMF.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step using acetic anhydride and DIPEA in DMF can be performed.

  • Chain Elongation: The cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[5]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Application in Research: A Workflow for Studying Protein-Ligand Interactions using NMR Spectroscopy

The primary application of Fmoc-Val-OH-¹⁵N is in the synthesis of ¹⁵N-labeled peptides for use in Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the detailed study of peptide and protein structure, dynamics, and interactions at an atomic level.

Below is a generalized experimental workflow for investigating the interaction between a ¹⁵N-labeled peptide (containing the ¹⁵N-Val residue) and a target protein.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation s1 Solid-Phase Peptide Synthesis (incorporating Fmoc-Val-OH-15N) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry Confirmation s3->s4 n1 Prepare 15N-labeled peptide and unlabeled target protein samples s4->n1 Labeled Peptide n2 Acquire 2D 1H-15N HSQC spectrum of the free peptide n1->n2 n3 Titrate target protein into the labeled peptide sample n2->n3 introduces interaction n4 Acquire a series of 2D 1H-15N HSQC spectra at different protein concentrations n3->n4 a1 Monitor Chemical Shift Perturbations (CSPs) of the 15N-Val and other amide signals n4->a1 NMR Spectra a2 Map the binding interface on the peptide a1->a2 a3 Determine binding affinity (Kd) a1->a3

Workflow for Protein-Ligand Interaction Study using a ¹⁵N-Labeled Peptide.

This workflow illustrates the process from synthesizing the isotopically labeled peptide to analyzing its interaction with a target protein using NMR. The key analytical step involves monitoring the chemical shift perturbations (CSPs) of the amide signals in the ¹⁵N-HSQC spectra upon addition of the binding partner. The ¹⁵N-labeled valine residue serves as a specific probe to monitor changes in its local chemical environment upon binding, providing valuable insights into the binding interface and affinity.[8]

Signaling Pathway Investigation: A Conceptual Framework

While specific signaling pathways directly elucidated using Fmoc-Val-OH-¹⁵N are not extensively documented in readily available literature, the synthesized ¹⁵N-labeled peptides can be powerful tools to probe such pathways. For instance, a labeled peptide could be designed to mimic a segment of a protein involved in a protein-protein interaction within a signaling cascade.

The following diagram conceptualizes how a ¹⁵N-labeled peptide could be used to study the inhibition of a kinase-substrate interaction, a common event in many signaling pathways.

signaling_pathway_inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Study Kinase Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate NMR NMR Spectroscopy (Binding Analysis) Kinase->NMR Downstream Downstream Signaling PhosphoSubstrate->Downstream LabeledPeptide 15N-Labeled Peptide (Substrate Mimic) LabeledPeptide->Kinase binds to LabeledPeptide->NMR analyzed by

References

Synthesis and Preparation of Fmoc-Val-OH-¹⁵N: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis and preparation of N-α-Fmoc-L-valine-¹⁵N (Fmoc-Val-OH-¹⁵N), an isotopically labeled amino acid derivative crucial for various applications in proteomics, drug development, and structural biology. This document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development, offering detailed experimental protocols and characterization data.

Quantitative Data Summary

The following table summarizes the key quantitative data for commercially available Fmoc-Val-OH-¹⁵N, providing a benchmark for synthesized products.

ParameterValueReference
Isotopic Purity ≥98 atom % ¹⁵N[1]
Chemical Purity ≥99% (CP)[1]
Molecular Weight 340.38 g/mol [1]
Melting Point 143-145 °C[1]
Optical Rotation [α]20/D −17°, c = 1 in DMF[1]
Appearance White to off-white solid

Experimental Protocols

The following protocols describe a general yet detailed methodology for the synthesis and purification of Fmoc-Val-OH-¹⁵N, adapted from established procedures for Fmoc-protection of amino acids.

Synthesis of Fmoc-Val-OH-¹⁵N via Fmoc-OSu

This protocol outlines the N-α-Fmoc protection of L-Valine-¹⁵N using 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu), a common and effective method.

Materials:

  • L-Valine-¹⁵N

  • 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution of L-Valine-¹⁵N: In a round-bottom flask, dissolve L-Valine-¹⁵N (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (a sufficient volume to fully dissolve the amino acid). Stir the solution at room temperature until all the solid has dissolved.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the stirring aqueous solution of L-Valine-¹⁵N at room temperature over a period of 30-60 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

    • Dilute the remaining aqueous solution with deionized water and wash with diethyl ether (2 x volume of aqueous layer) to remove unreacted Fmoc-OSu and other organic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of Fmoc-Val-OH-¹⁵N should form.

    • Extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

This protocol describes the purification of the crude Fmoc-Val-OH-¹⁵N by recrystallization, adapted from a procedure for the unlabeled analogue.

Materials:

  • Crude Fmoc-Val-OH-¹⁵N

  • Toluene

Procedure:

  • Dissolution: In a flask, suspend the crude Fmoc-Val-OH-¹⁵N in a minimal amount of toluene.

  • Heating: Heat the suspension to 50°C with stirring. Continue stirring at this temperature for approximately 1 hour.

  • Cooling and Crystallization: Slowly cool the mixture to room temperature (e.g., 20-25°C) and continue stirring for at least 2 hours to allow for complete crystallization.

  • Isolation: Filter the crystalline solid and wash the filter cake with a small amount of cold toluene.

  • Drying: Dry the purified Fmoc-Val-OH-¹⁵N under vacuum at a temperature not exceeding 50°C to a constant weight. A typical yield for Fmoc protection of amino acids is generally high, often exceeding 90%.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and preparation of Fmoc-Val-OH-¹⁵N.

Synthesis_Workflow Synthesis and Purification of Fmoc-Val-OH-15N cluster_synthesis Synthesis cluster_purification Purification start L-Valine-15N dissolution Dissolve in aq. NaHCO3 start->dissolution reaction React with Fmoc-OSu in Dioxane dissolution->reaction workup Aqueous Work-up & Acidification reaction->workup crude_product Crude this compound workup->crude_product recrystallization Recrystallization from Toluene crude_product->recrystallization filtration Filtration & Washing recrystallization->filtration drying Vacuum Drying filtration->drying final_product Pure this compound drying->final_product

Caption: Workflow for the synthesis and purification of Fmoc-Val-OH-¹⁵N.

References

Methodological & Application

Application Notes and Protocols for Peptide Mapping Studies Using Fmoc-Val-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein identification, primary structure confirmation, and the detection of post-translational modifications (PTMs).[1][2][3][4] This method involves the enzymatic digestion of a protein into smaller peptide fragments, which are then separated and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The resulting peptide map serves as a unique "fingerprint" of the protein.[2][5]

The incorporation of stable isotopes, such as Nitrogen-15 (15N), into peptides offers significant advantages for quantitative proteomics and detailed structural analysis.[6][7][8] Fmoc-Val-OH-15N is a 15N-labeled form of the amino acid valine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group for use in solid-phase peptide synthesis (SPPS).[9] By strategically incorporating this compound into a synthetic peptide, researchers can create an internal standard for quantitative assays or a specific probe for structural and metabolic studies.[10][11]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in peptide mapping studies.

Applications

The use of peptides containing a 15N-labeled valine residue has several key applications in research and drug development:

  • Internal Standards for Quantitative Proteomics: A synthetic peptide incorporating 15N-valine can be used as a heavy-labeled internal standard for the absolute quantification (AQUA) of a target protein in a complex biological sample.[11]

  • Metabolic Labeling and Flux Analysis: Introducing a 15N-labeled amino acid allows for the tracing of metabolic pathways and the quantification of nitrogen flow within a biological system.[7]

  • Structural Studies by NMR: Peptides labeled with stable isotopes like 15N are essential for nuclear magnetic resonance (NMR) studies to determine the three-dimensional structure of proteins and peptides.[11]

  • Enhanced Confidence in Peptide Identification: The known mass shift (+1 Da for each 15N) provides an additional layer of confidence in identifying the valine-containing peptide during mass spectrometry analysis.

Experimental Workflow Overview

The general workflow for utilizing a custom-synthesized, 15N-labeled peptide in a mapping study involves several key stages.

G cluster_0 Peptide Synthesis cluster_1 Sample Preparation cluster_2 Analysis SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification Peptide Purification (e.g., HPLC) Cleavage->Purification QC Quality Control (e.g., MS, Purity) Purification->QC Spike Spike-in of 15N-Peptide (Internal Standard) QC->Spike 15N-Labeled Peptide Denature Protein Denaturation, Reduction & Alkylation Spike->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC LC Separation Digest->LC Peptide Mixture MS Mass Spectrometry (MS and MS/MS) LC->MS Data Data Analysis MS->Data

Caption: General experimental workflow for using a 15N-labeled synthetic peptide in a peptide mapping study.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 15N-Valine Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a 15N-labeled valine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • ddH2O

  • Acetonitrile (ACN)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-amino acid (or this compound) and OxymaPure in DMF. Add DIC and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Perform a ninhydrin test to ensure complete coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% ddH2O.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and QC:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN in water).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the mass of the purified peptide by mass spectrometry to verify the incorporation of 15N-valine.

Protocol 2: Peptide Mapping of a Protein using a 15N-Labeled Internal Standard

This protocol describes the sample preparation and analysis for a typical peptide mapping experiment.[1][12]

Materials:

  • Target protein solution

  • Purified 15N-Valine labeled peptide (from Protocol 1)

  • Denaturation buffer (e.g., 8 M Urea)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate buffer

  • Formic acid

Procedure:

  • Sample Preparation:

    • To 100 µg of the target protein, add a known amount of the 15N-labeled peptide internal standard (e.g., 10 pmol).

    • Add denaturation buffer to unfold the protein.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 1 hour to alkylate cysteine residues.

  • Buffer Exchange and Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate at 37°C for 16-18 hours.

  • Quenching the Digestion:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a C18 reverse-phase column.

    • Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer in data-dependent acquisition (DDA) mode.

Data Presentation and Analysis

The primary output of a peptide mapping experiment is a total ion chromatogram (TIC) and the corresponding mass spectra. When using a 15N-labeled internal standard, the mass spectrometer will detect both the "light" (endogenous) and "heavy" (15N-labeled) versions of the target peptide.

G Data_Input MS Data Light Peptide (14N) Heavy Peptide (15N) Processing Data Processing Peak Integration Ratio Calculation (Heavy/Light) Data_Input->Processing Output Quantitative Result Absolute Protein Amount Processing->Output

References

Probing Intracellular Signaling Cascades: In-Cell NMR Spectroscopy Using Fmoc-Val-OH-¹⁵N Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology, understanding the dynamic interactions of proteins within their native environment is paramount to deciphering complex signaling pathways and developing effective therapeutics. In-cell Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-invasive technique to study the structure, dynamics, and interactions of biomolecules at atomic resolution directly inside living cells.[1] This approach provides a more physiologically relevant picture compared to traditional in vitro methods, offering invaluable insights for drug discovery and development.[2]

A key strategy in in-cell NMR is the site-specific incorporation of stable isotopes, such as ¹⁵N, into a peptide or protein of interest. This allows for the selective observation of the labeled molecule amidst the crowded cellular milieu. The use of ¹⁵N-labeled amino acids, like Fmoc-Val-OH-¹⁵N, in solid-phase peptide synthesis (SPPS) enables the production of custom peptides with strategically placed NMR-active nuclei. These labeled peptides can then be introduced into cells to probe specific protein-protein interactions within a signaling cascade.

This document provides detailed application notes and protocols for the use of Fmoc-Val-OH-¹⁵N in the synthesis of labeled peptides for in-cell NMR studies, using the Mitogen-Activated Protein Kinase (MAPK) signaling pathway as a model system.

Application: Probing the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention.[4] In-cell NMR can be employed to study the interactions of key components of this pathway in their native cellular context.

For this application, a peptide containing a ¹⁵N-labeled valine residue, designed to mimic a binding motif of a downstream effector of ERK, will be synthesized. By introducing this labeled peptide into cells, its interaction with ERK can be monitored through changes in the NMR spectrum, providing insights into the binding interface and the kinetics of the interaction within the living cell.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Valine Labeled Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a hypothetical 10-amino acid peptide (Ac-Gly-Ala-Leu-¹⁵N-Val-Ile-Lys-Gly-Arg-Met-NH₂) designed to interact with the ERK kinase. Rink Amide resin is used to obtain a C-terminal amide.

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-amino acids (including Fmoc-Val-OH-¹⁵N)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

  • Acetic anhydride for N-terminal acetylation

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.[5]

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling (Example for the first amino acid, Fmoc-Met-OH):

    • In a separate vial, dissolve 3 equivalents of Fmoc-Met-OH, 3 equivalents of HBTU, and 6 equivalents of DIPEA in 1 mL of DMF.

    • Allow the activation to proceed for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, using Fmoc-Val-OH-¹⁵N at the desired position.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin and agitate for 30 minutes.

    • Drain and wash with DMF, followed by DCM.

  • Peptide Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add 2 mL of the cleavage cocktail to the resin and incubate for 2 hours at room temperature.[6]

    • Filter the solution to separate the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[5]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Delivery of ¹⁵N-Labeled Peptide into Mammalian Cells

This protocol describes the delivery of the purified ¹⁵N-labeled peptide into HEK293T cells via electroporation for in-cell NMR analysis.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • PBS (phosphate-buffered saline)

  • Purified ¹⁵N-labeled peptide

  • Electroporation buffer

  • Electroporator and sterile electroporation cuvettes

Procedure:

  • Cell Culture: Culture HEK293T cells to a confluence of approximately 90%.

  • Cell Harvesting:

    • Aspirate the growth medium and wash the cells with PBS.

    • Harvest the cells by trypsinization and resuspend them in complete medium.

    • Centrifuge the cells and wash the pellet twice with ice-cold PBS.

  • Electroporation:

    • Resuspend the cell pellet in electroporation buffer at a concentration of 1 x 10⁷ cells/mL.

    • Add the ¹⁵N-labeled peptide to the cell suspension to a final concentration of 50-100 µM.

    • Transfer the cell/peptide mixture to a sterile electroporation cuvette.

    • Apply an electrical pulse using optimized electroporation parameters for HEK293T cells.[1]

    • Immediately after the pulse, allow the cells to recover for 10-15 minutes at room temperature.

  • Post-Electroporation Culture and Sample Preparation:

    • Transfer the electroporated cells to a culture dish with fresh, pre-warmed complete medium.

    • Incubate the cells for 4-6 hours to allow for recovery and for the peptide to interact with its intracellular target.

    • Gently harvest the cells, wash with PBS, and prepare the cell pellet for NMR analysis. The cell pellet is carefully transferred into an NMR tube, often with a specialized setup to maintain cell viability.

Protocol 3: In-Cell NMR Data Acquisition and Analysis

This protocol provides a general workflow for acquiring and analyzing 2D ¹H-¹⁵N HSQC spectra to detect the interaction of the ¹⁵N-labeled peptide with its intracellular target.

Materials:

  • NMR spectrometer equipped with a cryoprobe

  • NMR tube containing the cell sample

  • NMR data processing software (e.g., TopSpin, NMRPipe)

Procedure:

  • NMR Spectrometer Setup:

    • Tune and match the probe for ¹H and ¹⁵N frequencies.

    • Lock the spectrometer on the D₂O in the sample buffer.

    • Optimize shim gradients to achieve good field homogeneity.

  • Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment selectively detects signals from the ¹⁵N-labeled valine residue in the peptide.[7]

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, which can be challenging for in-cell samples due to lower concentrations and faster signal decay.

    • Acquire a reference spectrum of the ¹⁵N-labeled peptide in buffer under identical conditions.

  • Data Processing:

    • Process the raw data using appropriate window functions (e.g., squared sine bell) and Fourier transformation.

    • Phase and baseline correct the spectrum.

  • Data Analysis:

    • Compare the in-cell spectrum with the reference spectrum of the peptide in buffer.

    • Significant changes in the chemical shifts of the ¹⁵N-Valine peak (chemical shift perturbations, CSPs) indicate an interaction with an intracellular binding partner.[8]

    • The magnitude of the CSP can provide information about the binding affinity and the local environment of the valine residue upon binding.

Data Presentation

Quantitative data from in-cell NMR experiments can be summarized in tables for clear comparison.

Table 1: Chemical Shift Perturbations of ¹⁵N-Valine Labeled Peptide upon Interaction with Intracellular ERK

Sample Condition¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)Combined CSP (ppm)¹
Peptide in Buffer7.85120.3-
Peptide in HEK293T cells8.12121.10.29

¹Combined Chemical Shift Perturbation (CSP) is calculated using the formula: CSP = √[Δδ(¹H)² + (α * Δδ(¹⁵N))²], where α is a weighting factor (typically ~0.14).[8]

Visualizations

Diagram 1: MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Substrate Substrate (e.g., Transcription Factor) ERK->Substrate Phosphorylates Response Cellular Response (Proliferation, Differentiation) Substrate->Response

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

Diagram 2: Experimental Workflow for In-Cell NMR

In_Cell_NMR_Workflow cluster_synthesis Peptide Synthesis cluster_cell_prep Cellular Delivery cluster_nmr NMR Spectroscopy SPPS Fmoc-SPPS with Fmoc-Val-OH-15N Purification HPLC Purification SPPS->Purification MS_Verification Mass Spectrometry Purification->MS_Verification Electroporation Electroporation with 15N-labeled Peptide MS_Verification->Electroporation Cell_Culture HEK293T Cell Culture Cell_Culture->Electroporation Recovery Cell Recovery Electroporation->Recovery Sample_Prep NMR Sample Preparation Recovery->Sample_Prep Data_Acquisition 2D 1H-15N HSQC Acquisition Sample_Prep->Data_Acquisition Data_Processing Data Processing and Analysis Data_Acquisition->Data_Processing Result Interaction Analysis (Chemical Shift Perturbations) Data_Processing->Result

Caption: Workflow from peptide synthesis to in-cell NMR analysis.

Diagram 3: Principle of In-Cell NMR for Interaction Studies

Caption: Detecting protein-peptide interactions via NMR signal changes.

References

Application Notes and Protocols for Quantitative Proteomics Using Fmoc-L-Valine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance in complex samples. Stable isotope labeling, coupled with mass spectrometry (MS), has become a cornerstone of accurate and robust protein quantification. One powerful strategy in targeted proteomics is the use of stable isotope-labeled (SIL) peptides as internal standards. These SIL peptides, chemically identical to their endogenous counterparts but mass-shifted due to the incorporation of heavy isotopes, allow for precise quantification by correcting for variability during sample preparation and MS analysis.

This document provides detailed application notes and protocols for the use of Fmoc-L-Valine-¹⁵N in the synthesis of ¹⁵N-labeled peptides for targeted quantitative proteomics. Fmoc-L-Valine-¹⁵N is a key building block in solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation of a ¹⁵N label within a target peptide sequence. The resulting SIL peptide can be used to accurately quantify the corresponding native peptide in biological samples.

Core Applications

The primary application of Fmoc-L-Valine-¹⁵N in quantitative proteomics is the synthesis of ¹⁵N-labeled peptide standards for targeted protein quantification. These standards are essential for:

  • Biomarker Discovery and Validation: Accurately quantifying potential protein biomarkers in clinical samples.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Measuring the concentration of protein therapeutics or their targets over time.

  • Cell Signaling Pathway Analysis: Quantifying changes in the abundance of key signaling proteins.

  • Systems Biology Research: Precisely measuring protein expression levels for building and validating biological models.

Experimental Protocols

Protocol 1: Synthesis of a ¹⁵N-Labeled Peptide Standard using Fmoc-L-Valine-¹⁵N

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a target peptide containing a ¹⁵N-labeled valine residue.

Materials:

  • Fmoc-L-Valine-¹⁵N

  • Other required Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for each amino acid in the sequence):

    • Dissolve the Fmoc-amino acid (3 equivalents to the resin loading) and Oxyma Pure (3 equivalents) in DMF. For the ¹⁵N-labeled valine, use Fmoc-L-Valine-¹⁵N.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Air-dry the crude peptide.

    • Purify the ¹⁵N-labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified ¹⁵N-labeled peptide using mass spectrometry.

Protocol 2: Targeted Protein Quantification using a ¹⁵N-Labeled Peptide Standard

This protocol describes the use of the synthesized ¹⁵N-labeled peptide as an internal standard for the quantification of a target protein in a biological sample.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Synthesized and purified ¹⁵N-labeled peptide standard of known concentration

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid

  • Acetonitrile

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Lyse cells or prepare the biological sample to extract proteins.

    • Determine the total protein concentration of the sample.

  • Spiking of Internal Standard: Add a known amount of the ¹⁵N-labeled peptide standard to the protein sample. The amount should be optimized to be within the linear dynamic range of the assay.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid.

    • Desalt the peptide mixture using SPE cartridges.

    • Elute the peptides and dry them under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS analysis.

    • Analyze the sample using a targeted MS method, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). The method should be set up to monitor specific precursor-to-fragment ion transitions for both the native (light) and the ¹⁵N-labeled (heavy) peptide.

  • Data Analysis:

    • Integrate the peak areas for the selected transitions of both the light and heavy peptides.

    • Calculate the peak area ratio (light/heavy).

    • Determine the concentration of the endogenous peptide in the original sample using a calibration curve or the single-point quantification method.

Data Presentation

The quantitative data obtained from a targeted proteomics experiment using a ¹⁵N-labeled valine-containing peptide standard can be summarized as follows:

Sample IDTarget ProteinTarget Peptide SequenceLight Peptide Peak AreaHeavy Peptide Peak AreaPeak Area Ratio (Light/Heavy)Calculated Concentration (fmol/µg protein)
Control 1Protein XAVGIL...1.25E+062.50E+060.5050.0
Control 2Protein XAVGIL...1.30E+062.50E+060.5252.0
Treated 1Protein XAVGIL...2.55E+062.50E+061.02102.0
Treated 2Protein XAVGIL...2.60E+062.50E+061.04104.0

Note: The valine residue in the target peptide sequence is where the ¹⁵N label is incorporated in the heavy standard.

Visualizations

sp_workflow cluster_synthesis Peptide Synthesis Resin Fmoc-Protected Amino Acid Resin Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling Couple Fmoc-Val-OH-15N Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 Chain_Elongation Couple Subsequent Amino Acids Deprotection2->Chain_Elongation Cleavage Cleavage from Resin (TFA) Chain_Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC Mass Spectrometry QC Purification->QC

Caption: Workflow for the solid-phase synthesis of a ¹⁵N-labeled peptide.

targeted_proteomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Cell Lysate) Spike Spike in 15N-Labeled Peptide Standard Sample->Spike Digest Reduction, Alkylation, and Tryptic Digestion Spike->Digest Cleanup SPE Cleanup Digest->Cleanup LCMS LC-MS/MS (SRM/PRM) Cleanup->LCMS Data Data Acquisition (Light and Heavy Peptide Signals) LCMS->Data Ratio Calculate Peak Area Ratio (Light/Heavy) Data->Ratio Quant Determine Endogenous Peptide Concentration Ratio->Quant

Caption: Workflow for targeted protein quantification using a ¹⁵N-labeled peptide standard.

Application Notes and Protocols for Fmoc-Val-OH-15N as a Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative mass spectrometry is a cornerstone of modern research, particularly in drug development and proteomics. The accuracy and reliability of quantitative data heavily depend on the use of appropriate internal standards. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry-based quantification due to their similar physicochemical properties to the analyte of interest, allowing for correction of variability during sample preparation and analysis.[1][2]

This document provides detailed application notes and protocols for the use of Fmoc-L-Val-OH-15N as a stable isotope-labeled internal standard in quantitative mass spectrometry. Fmoc-L-Val-OH-15N is an isotopically labeled form of the amino acid valine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group.[3] The incorporation of the heavy isotope 15N results in a mass shift, allowing it to be distinguished from its unlabeled counterpart by the mass spectrometer.[4] This makes it an ideal tool for accurate quantification of valine-containing peptides, proteins, or other molecules.

Physicochemical Properties of Fmoc-Val-OH-15N

A clear understanding of the properties of this compound is crucial for its effective use as an internal standard. The table below summarizes its key physicochemical characteristics.

PropertyValueReference
Chemical Formula C₂₀H₂₁¹⁵NO₄[3]
Molecular Weight 340.38 g/mol
Isotopic Purity Typically ≥98 atom % ¹⁵N
Form Solid
Solubility Soluble in organic solvents like DMF, DMSO, and methanol.
Mass Shift (M+1) The ¹⁵N isotope adds one mass unit compared to the natural abundance compound.

Applications in Quantitative Mass Spectrometry

This compound serves as a versatile internal standard in a variety of mass spectrometry-based quantitative applications:

  • Quantitative Proteomics: In "bottom-up" proteomics, after protein digestion, the resulting peptides are analyzed. If a target peptide for quantification contains a valine residue, a known amount of a synthetic peptide standard containing this compound can be spiked into the sample. This allows for accurate quantification of the endogenous peptide.

  • Drug Metabolism and Pharmacokinetics (DMPK): In the development of peptide-based drugs, understanding their metabolic fate is critical. If the drug candidate contains valine, this compound can be incorporated into a synthetic version of the drug or its expected metabolites to serve as an internal standard for pharmacokinetic studies.

  • Biomarker Discovery and Validation: The accurate quantification of peptide and protein biomarkers is essential for disease diagnosis and monitoring. This compound can be used to create internal standards for the precise measurement of valine-containing biomarkers in complex biological matrices like plasma or tissue extracts.

Experimental Workflow for using this compound as an Internal Standard

The following diagram illustrates a general workflow for the use of this compound as an internal standard in a quantitative LC-MS experiment.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_proc Sample Processing cluster_analysis LC-MS Analysis cluster_data Data Analysis prep_analyte Prepare Analyte Sample (e.g., plasma, cell lysate) spike Spike Known Amount of IS into Analyte Sample prep_analyte->spike prep_is Prepare this compound Internal Standard (IS) Stock Solution prep_is->spike extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) spike->extraction digest Protein Digestion (if applicable) extraction->digest reconstitution Reconstitute in LC-MS compatible solvent digest->reconstitution lc_separation Liquid Chromatography (LC) Separation reconstitution->lc_separation ms_detection Mass Spectrometry (MS) Detection lc_separation->ms_detection peak_integration Peak Area Integration (Analyte and IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification data_analysis_logic cluster_input Input Data cluster_processing Data Processing cluster_calculation Ratio Calculation cluster_quant Quantification raw_data Raw LC-MS Data (Chromatograms) peak_integration Peak Integration raw_data->peak_integration analyte_area Analyte Peak Area (A_analyte) peak_integration->analyte_area is_area IS Peak Area (A_IS) peak_integration->is_area ratio Peak Area Ratio = A_analyte / A_IS analyte_area->ratio is_area->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Determine Analyte Concentration cal_curve->concentration

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Synthesized with Fmoc-Val-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is a fundamental technique in peptide chemistry, enabling the synthesis of complex peptide sequences. The final crucial steps in this process are the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This application note provides detailed protocols and data for the successful cleavage and deprotection of peptides, with a specific focus on those incorporating isotopically labeled amino acids such as Fmoc-Val-OH-15N. The presence of the stable isotope 15N in the valine residue does not alter the chemical principles of the cleavage and deprotection process; therefore, standard, well-established protocols for Fmoc-SPPS are applicable. Careful selection of the cleavage cocktail based on the peptide's amino acid composition is paramount to achieving high yield and purity.

Principle of Cleavage and Deprotection

The cleavage of the peptide from the resin and the removal of side-chain protecting groups in Fmoc-SPPS are typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA).[1] The highly acidic environment protonates the linkage between the peptide and the resin (e.g., a p-alkoxybenzyl ester linkage in Wang resin), making it susceptible to cleavage.[2] Simultaneously, the acid cleaves the tert-butyl (tBu)-based side-chain protecting groups from various amino acid residues.

During this process, highly reactive cationic species are generated from the protecting groups and the resin linker.[1] These carbocations can lead to unwanted side reactions by modifying sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1] To prevent these modifications, "scavengers" are added to the TFA cleavage cocktail to trap these reactive species.[1] The choice of scavengers is critical and depends on the amino acid composition of the peptide.[1][3]

Data Presentation

Table 1: Common Cleavage Cocktails for Fmoc-SPPS

The selection of an appropriate cleavage cocktail is crucial for obtaining a high-purity peptide. The following table summarizes commonly used cleavage cocktails and their applications.

Reagent CocktailComposition (v/v)Recommended ForNotes
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OPeptides without sensitive residues (Cys, Met, Trp).A good general-purpose cleavage cocktail. TIS is an effective scavenger for most carbocations.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides containing multiple sensitive residues, especially Arg(Pmc/Mtr), Cys, Met, and Trp.[1]A powerful and versatile cocktail, but its components are toxic and have a strong odor.[1]
TFA/EDT/TIS/H₂O 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDTPeptides containing Cys, Met, or Trp to minimize side reactions.[2]EDT is a particularly effective scavenger for protecting Cysteine residues.
TFA/H₂O 95% TFA, 5% H₂OPeptides containing only Arg(Pbf), but no Trp, Met, or Cys.[3]Minimal scavenger cocktail; should be used with caution.
Table 2: Potential Side Reactions During Cleavage and Deprotection

Understanding and mitigating potential side reactions is critical for maximizing the purity of the final peptide product.

Side ReactionAffected ResiduesCausePrevention Strategy
Alkylation Trp, Tyr, Met, CysRe-attachment of carbocations generated from protecting groups or the resin linker.[1][2]Use of appropriate scavengers in the cleavage cocktail (e.g., TIS, EDT, thioanisole).[1][2]
Aspartimide Formation Asp-Gly, Asp-Ser, Asp-Ala sequencesCyclization of the aspartic acid side chain under acidic or basic conditions.[4]Use of HOBt in the piperidine solution during Fmoc deprotection; specialized cleavage protocols.[4]
Oxidation Met, Trp, CysExposure to air or oxidizing agents.Perform cleavage under an inert atmosphere (e.g., nitrogen or argon); add reducing scavengers like EDT.[3]
Dehydration Asn, GlnSide-chain amide dehydration.Use of side-chain protecting groups like Trityl (Trt) which are readily removed and scavenged.[3]
Homoserine Lactone Formation C-terminal MetAlkylation of the thioether side chain by t-butyl cations followed by cyclization.[4]Removal of all tBu-based protecting groups prior to cleavage.[4]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection

This protocol is suitable for peptides that do not contain sensitive amino acid residues such as Cys, Met, or Trp.

Materials:

  • Peptide-resin synthesized with this compound

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

  • Nitrogen or argon gas source

Procedure:

  • Resin Preparation:

    • Transfer the peptide-resin (e.g., 100 mg) to a reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 1 mL) to remove any residual DMF and to swell the resin.[2]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[2]

  • Cleavage Cocktail Preparation (Standard):

    • In a fume hood, carefully prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

    • Mix TFA (1.9 mL), TIS (0.05 mL), and deionized water (0.05 mL).

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin.

    • Stopper the reaction vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[5] The reaction time may need to be optimized depending on the specific peptide sequence and protecting groups used.[3]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[2]

    • In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[2]

    • Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.

  • Peptide Washing and Drying:

    • Centrifuge the peptide suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

Protocol 2: Cleavage and Deprotection of Peptides with Sensitive Residues

This protocol is recommended for peptides containing sensitive amino acids such as Cys, Met, or Trp.

Materials:

  • Same as Protocol 1, with the addition of 1,2-Ethanedithiol (EDT).

Procedure:

  • Resin Preparation:

    • Follow steps 1a-1c from Protocol 1.

  • Cleavage Cocktail Preparation (for Sensitive Residues):

    • In a fume hood, prepare the cleavage cocktail fresh. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

    • Mix TFA (1.88 mL), H₂O (0.05 mL), TIS (0.02 mL), and EDT (0.05 mL).

  • Cleavage Reaction:

    • Follow steps 3a-3b from Protocol 1. Perform the cleavage under an inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive residues.[3]

  • Peptide Precipitation and Isolation:

    • Follow steps 4a-4d from Protocol 1.

  • Peptide Washing and Drying:

    • Follow steps 5a-5d from Protocol 1.

Visualizations

Cleavage_Workflow Resin Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Cleavage Cleavage Reaction (TFA + Scavengers) Dry_Resin->Cleavage Prepare_Cocktail Prepare Cleavage Cocktail Prepare_Cocktail->Cleavage Filter Filter Cleavage->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Wash_Ether Wash with Ether Precipitate->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide

Caption: Workflow for peptide cleavage and isolation.

Cleavage_Mechanism cluster_resin Solid Support cluster_solution Cleavage Cocktail Peptide_Resin Peptide-Linker-Resin Protonation Protonation of Linker Peptide_Resin->Protonation 1. TFA TFA (H+) TFA->Protonation Scavengers Scavengers (e.g., TIS) Trapped_Cations Trapped Cations Scavengers->Trapped_Cations Cleavage Cleavage Protonation->Cleavage 2. Released_Peptide Released Peptide Cleavage->Released_Peptide Reactive_Cations Reactive Cations (e.g., t-butyl+) Cleavage->Reactive_Cations Side-product Reactive_Cations->Trapped_Cations 3.

References

Application of Fmoc-Val-OH-15N in Elucidating Protein Folding and Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate processes of protein folding and the dynamic nature of folded proteins is paramount in biological sciences and drug development. Misfolded proteins are implicated in a host of debilitating diseases, and the precise dynamics of a protein often dictate its function and interaction with other molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these processes at atomic resolution. The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into proteins is a cornerstone of modern NMR studies. This document provides detailed application notes and protocols for the use of Fmoc-Val-OH-¹⁵N, a ¹⁵N-labeled and Fmoc-protected valine amino acid, in the investigation of protein folding and dynamics. Valine, with its hydrophobic side chain, frequently resides in the core of proteins, making it an excellent probe for folding and stability.

Application Notes

The use of Fmoc-Val-OH-¹⁵N offers several advantages for studying protein structure and dynamics:

  • Site-Specific Information: By incorporating ¹⁵N at a specific valine residue, researchers can obtain detailed information about the local environment and dynamics at that site within the protein. This is particularly useful for large proteins where uniform labeling can lead to spectral crowding.

  • Probing Hydrophobic Cores: Valine residues are often integral to the hydrophobic core of a protein, which is critical for its stability and proper folding. Monitoring the ¹⁵N chemical shifts of valine residues provides direct insight into the formation and integrity of this core during folding.

  • Chemical Shift Perturbation (CSP) Mapping: The ¹⁵N chemical shift is highly sensitive to the local electronic environment. Changes in protein conformation, such as those occurring during folding, ligand binding, or allosteric regulation, will perturb the chemical shifts of nearby nuclei. By titrating a denaturant or a ligand and monitoring the ¹⁵N chemical shifts of a labeled valine, one can map the regions of the protein that are affected.

  • Dynamics Studies: NMR relaxation experiments on ¹⁵N-labeled residues can provide information on the pico- to nanosecond and micro- to millisecond timescale dynamics of the protein backbone. This is crucial for understanding protein function, entropy, and the conformational changes that govern biological processes.

The primary experimental technique that leverages ¹⁵N-labeling is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This 2D NMR experiment generates a spectrum with a peak for each N-H pair in the protein, effectively providing a "fingerprint" of the protein's folded state. A well-folded protein will exhibit a ¹H-¹⁵N HSQC spectrum with well-dispersed, sharp peaks, whereas an unfolded protein will have peaks clustered in a narrow region of the spectrum.

Experimental Protocols

I. Synthesis of a ¹⁵N-Valine Labeled Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide with a site-specifically incorporated ¹⁵N-labeled valine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-Val-OH-¹⁵N

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and shake for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (for non-labeled amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HBTU (3 eq.) in DMF. Add DIPEA (6 eq.).

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Incorporation of Fmoc-Val-OH-¹⁵N:

    • Follow the same procedure as in step 3, but use Fmoc-Val-OH-¹⁵N as the amino acid to be coupled.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the labeled residue) for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the purified peptide by mass spectrometry.

II. NMR Spectroscopy for Protein Folding Analysis

This protocol describes the use of ¹H-¹⁵N HSQC to monitor the folding of the ¹⁵N-valine labeled peptide/protein.

Materials:

  • Lyophilized ¹⁵N-labeled peptide/protein

  • NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5)

  • D₂O

  • NMR spectrometer equipped with a cryoprobe

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized ¹⁵N-labeled peptide/protein in the NMR buffer to a final concentration of 0.1-1.0 mM.

    • Add 5-10% D₂O for the lock signal.

    • Transfer the solution to an NMR tube.

  • Acquisition of ¹H-¹⁵N HSQC Spectrum of the Folded State:

    • Tune and match the probe for ¹H and ¹⁵N frequencies.

    • Shim the magnet to obtain good field homogeneity.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum at a suitable temperature (e.g., 25 °C). A well-folded protein should show well-dispersed peaks.

  • Monitoring Denaturation:

    • To study the unfolding process, acquire a series of ¹H-¹⁵N HSQC spectra under denaturing conditions. This can be achieved by:

      • Chemical Denaturation: Titrate a chemical denaturant (e.g., urea or guanidinium chloride) into the NMR sample and acquire a spectrum at each concentration.

      • Thermal Denaturation: Acquire spectra at increasing temperatures.

  • Data Processing and Analysis:

    • Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the ¹⁵N-Valine resonance in the folded state spectrum.

    • Track the chemical shift changes of the ¹⁵N-Valine peak as a function of denaturant concentration or temperature.

    • Plot the chemical shift perturbation (CSP) against the denaturant concentration or temperature to generate an unfolding curve. The midpoint of this transition corresponds to the melting temperature (Tm) or the concentration of denaturant at which 50% of the protein is unfolded (Cm).

Data Presentation

Table 1: Representative ¹H and ¹⁵N Chemical Shifts for a Valine Residue in Different Folding States
Folding State¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)Linewidth (Hz)Observations
Folded 8.0 - 9.5115 - 13015 - 30Well-dispersed, sharp peak indicative of a unique, stable chemical environment.
Unfolded 8.0 - 8.5120 - 12540 - 60Narrow chemical shift dispersion (random coil), broader lines due to conformational exchange.
Intermediate VariesVaries> 60Often characterized by significant line broadening due to exchange between multiple conformations on the µs-ms timescale.

Note: The exact chemical shift values are highly dependent on the specific protein and its local environment.

Table 2: Example Data from a Chemical Denaturation Experiment Monitored by ¹H-¹⁵N HSQC
Urea Concentration (M)¹H Chemical Shift of ¹⁵N-Val (ppm)¹⁵N Chemical Shift of ¹⁵N-Val (ppm)Combined Chemical Shift Perturbation (Δδ) (ppm)
08.75128.20.000
18.73128.00.035
28.68127.50.106
38.60126.80.222
48.45125.50.464
58.35124.50.640
68.32124.20.686
78.31124.10.700
88.31124.10.700

Combined Chemical Shift Perturbation (Δδ) is calculated using the formula: Δδ = [ (Δδ_H)² + (α * Δδ_N)² ] ^ (1/2), where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.15-0.2).

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis start Fmoc-Rink Amide Resin deprotect1 Fmoc Deprotection (Piperidine) start->deprotect1 couple1 Couple Fmoc-AA-OH deprotect1->couple1 deprotect2 Fmoc Deprotection couple1->deprotect2 couple_val Couple Fmoc-Val-OH-15N deprotect2->couple_val deprotect3 Fmoc Deprotection couple_val->deprotect3 couple2 Couple Fmoc-AA-OH deprotect3->couple2 cleave Cleavage from Resin (TFA) couple2->cleave purify Purification (RP-HPLC) cleave->purify peptide Purified 15N-Val Labeled Peptide purify->peptide sample_prep NMR Sample Preparation peptide->sample_prep hsqc_folded Acquire 1H-15N HSQC (Folded State) sample_prep->hsqc_folded denaturation Titrate Denaturant / Vary Temperature hsqc_folded->denaturation hsqc_series Acquire 1H-15N HSQC Series denaturation->hsqc_series analysis Data Processing & Analysis hsqc_series->analysis unfolding_curve Generate Unfolding Curve analysis->unfolding_curve Protein_Folding_Pathway cluster_hsqc ¹H-¹⁵N HSQC Appearance U Unfolded State (Random Coil) I Folding Intermediate (Partially Structured) U->I Fast Collapse F Folded (Native) State (Well-defined Structure) U->F Two-state Folding U_spec Clustered Peaks I->F Rate-limiting Step I_spec Broadened Peaks F_spec Dispersed, Sharp Peaks

Application Note: A Step-by-Step Guide to the Fmoc-Val-OH-15N Coupling Reaction in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the creation of custom peptides for therapeutic, diagnostic, and research applications. The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is widely favored due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups.[1][2][3] This application note provides a detailed protocol for the coupling of Fmoc-Val-OH-15N, a 15N isotope-labeled and sterically hindered amino acid.

Valine, a β-branched amino acid, presents a significant challenge in SPPS due to steric hindrance, which can impede reaction kinetics, leading to incomplete couplings and lower yields.[4][5] The incorporation of a 15N stable isotope does not significantly alter the chemical reactivity but allows the final peptide to be used in advanced analytical applications, such as NMR-based structural biology or as an internal standard for mass spectrometry.[6][7] Therefore, a robust and optimized protocol is critical for the successful incorporation of this residue. This guide outlines the necessary steps, reagents, and monitoring techniques to ensure an efficient and high-yield coupling reaction.

Core Principles of the this compound Coupling Cycle

The coupling cycle in Fmoc-SPPS is a two-step process that is repeated for each amino acid added to the peptide chain.

  • N-Terminal Deprotection: The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, which is anchored to a solid support resin. This is achieved by treating the resin with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][8][9] This exposes a free primary amine, which is the nucleophile for the subsequent coupling step.

  • Amino Acid Activation and Coupling: The incoming this compound is activated to facilitate the formation of a peptide bond. The carboxylic acid group is converted into a more reactive species using a coupling reagent.[4] This activated amino acid is then added to the resin, where it reacts with the free N-terminal amine of the peptide chain to form a new peptide bond.[10] Due to the steric hindrance of valine, powerful uronium/aminium salt-based reagents like HATU are highly recommended to achieve high coupling efficiency.[4][11][12]

Experimental Workflow and Signaling Pathway

The overall experimental workflow for a single this compound coupling cycle is depicted below.

G cluster_0 Fmoc-SPPS Coupling Cycle for this compound A Start: Resin-Bound Peptide (N-Terminal Fmoc Protected) B Step 1: Fmoc Deprotection (20% Piperidine in DMF) A->B C Wash (DMF) B->C D Step 2: Activation & Coupling (this compound, Activator, Base) C->D E Wash (DMF) D->E F Step 3: Monitoring (Kaiser Test) E->F G Result: Negative (Coupling Complete) F->G Blue beads? H Result: Positive (Incomplete Coupling) F->H J End: Proceed to Next Cycle G->J I Recouple or Cap H->I I->E

Caption: Experimental workflow for the this compound coupling cycle.

The chemical logic of the coupling reaction, from deprotection to peptide bond formation, is illustrated in the following diagram.

G cluster_activation Activation Resin_Fmoc Resin-Peptide-NH-Fmoc Deprotection Piperidine in DMF Resin_Fmoc->Deprotection Fmoc Removal Resin_Free_Amine Resin-Peptide-NH2 (Free Amine) Deprotection->Resin_Free_Amine Coupled_Peptide Resin-Peptide-CO-NH(15N)-Val-Fmoc (Elongated Peptide) Resin_Free_Amine->Coupled_Peptide Coupling FmocValOH This compound ActivatedEster Fmoc-Val-15N-OAt (Active Ester) FmocValOH->ActivatedEster HATU HATU + DIPEA HATU->ActivatedEster ActivatedEster->Coupled_Peptide

Caption: Chemical pathway of Fmoc deprotection and subsequent coupling.

Detailed Experimental Protocols

This section provides step-by-step protocols for the successful coupling of this compound.

This procedure removes the Fmoc group from the resin-bound peptide, exposing the N-terminal amine for the coupling reaction.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable solid-phase synthesis vessel.[2] Drain the solvent.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[8][13] Agitate the slurry at room temperature for 2-5 minutes.[8]

  • Drain: Drain the deprotection solution.

  • Final Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 5-10 minutes at room temperature.[2]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[2] The resin is now ready for coupling.

This protocol is recommended for the sterically hindered this compound to ensure high coupling efficiency.

  • Prepare Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add the coupling reagent HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[4] Briefly agitate to mix.

  • Coupling: Add the activation mixture to the deprotected peptide-resin from Protocol 1.

  • Reaction: Agitate the reaction mixture at room temperature. Due to the steric hindrance of valine, a reaction time of 1-3 hours is recommended.[4][10]

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines.[14][15] A negative result (colorless or yellow beads) indicates a complete coupling reaction, while a positive result (intense blue beads) signifies incomplete coupling.[1][15]

  • Sample Preparation: Transfer a small sample of resin beads (10-15 beads) from the reaction vessel to a small test tube.[15]

  • Add Reagents: Add 2-3 drops of each of the three Kaiser test solutions (see table below for composition) to the test tube.[15]

    • Solution A: Potassium cyanide (KCN) in pyridine.

    • Solution B: Ninhydrin in n-butanol.

    • Solution C: Phenol in n-butanol.

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.[1][15]

  • Interpretation:

    • Intense Blue Beads/Solution: Positive result. Coupling is incomplete. A recoupling step (repeating Protocol 2) is necessary.[15]

    • Colorless/Yellowish Beads: Negative result. Coupling is complete. Proceed to the deprotection step for the next amino acid in the sequence.[1]

Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for the this compound coupling reaction.

ParameterReagent/ConditionRecommended ValuePurposeReference
Deprotection Piperidine in DMF20% (v/v)Fmoc group removal[8][9][13]
Reaction Time5-20 minutes totalComplete deprotection[3]
Coupling This compound3 equivalentsDrive reaction to completion[4]
Coupling Reagent (HATU)2.9 equivalentsActivate carboxylic acid[4]
Base (DIPEA)6 equivalentsMaintain basic pH for coupling[4]
Reaction Time1 - 3 hoursOvercome steric hindrance[4][10]
SolventDMFSolubilize reagents[1][4]
Monitoring Kaiser Test ReagentsSee Protocol 3Detect free primary amines[15]
Incubation Temperature100-110 °CDevelop colorimetric reaction[15]
Incubation Time5 minutesStandardized test duration[1][15]

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test is positive after the initial coupling, a second coupling (recoupling) should be performed using fresh reagents before proceeding to the next cycle.[1][16] For persistently difficult couplings, a capping step with acetic anhydride can be used to terminate any unreacted chains.

  • Reagent Quality: Use high-purity, anhydrous solvents and fresh coupling reagents.[16] HATU and other uronium/aminium salts can degrade upon exposure to moisture.

  • Aggregation: Peptide chain aggregation can hinder both deprotection and coupling steps. Using solvents like N-methylpyrrolidone (NMP) instead of DMF or performing the reaction at an elevated temperature may help mitigate this issue.

  • Racemization: While HATU generally results in low racemization, it is crucial not to extend activation times unnecessarily, especially when coupling to sensitive residues.[11][12]

By following this detailed guide, researchers can confidently and efficiently perform the this compound coupling reaction, ensuring the successful synthesis of high-quality, isotopically labeled peptides for their research and development needs.

References

Troubleshooting & Optimization

Low coupling efficiency of Fmoc-Val-OH-15N in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide synthesis, with a specific focus on the low coupling efficiency of Fmoc-Val-OH-15N.

Troubleshooting Guide: Low Coupling Efficiency of this compound

Low coupling efficiency of the sterically hindered amino acid valine, including its 15N-labeled variant, is a common issue in SPPS. This guide provides a systematic approach to diagnosing and resolving this problem.

Problem: Positive Kaiser Test after this compound Coupling

A positive Kaiser test (indicated by a blue/purple color) after the coupling step signifies the presence of unreacted free primary amines on the resin, indicating a failed or incomplete coupling reaction.[1][2]

Possible Causes and Recommended Solutions:

  • Steric Hindrance: Fmoc-Val-OH is a β-branched amino acid, and its bulky side chain can physically obstruct the formation of the peptide bond. This is a primary reason for low coupling efficiency.[1][3]

    • Solution 1: Employ a More Potent Coupling Reagent. Standard carbodiimide-based coupling reagents may be insufficient. Switch to a more powerful uronium or phosphonium salt-based reagent known to be effective for sterically hindered couplings.[3][4][5][6]

    • Solution 2: Double Coupling. Repeat the coupling step with fresh reagents to drive the reaction to completion.[6][7]

    • Solution 3: Increase Reaction Time and Equivalents. Extend the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) and increase the equivalents of the amino acid and coupling reagent.[2][6]

    • Solution 4: Pre-activation. Pre-activating the this compound with the coupling reagent and a base before adding it to the resin can improve the reaction rate.[3]

  • Peptide Aggregation: Sequences rich in hydrophobic amino acids like valine are prone to forming secondary structures on the resin, which can block reactive sites.[1]

    • Solution 1: Change the Solvent. N-Methyl-2-pyrrolidone (NMP) has better solvating properties than Dimethylformamide (DMF) and can help disrupt aggregation.[6]

    • Solution 2: Introduce a Pseudoproline Dipeptide. If the sequence allows, incorporating a pseudoproline dipeptide can disrupt the formation of secondary structures.[3]

  • Suboptimal Reagent Quality or Handling:

    • Solution: Use Fresh, High-Purity Reagents. Ensure that the this compound, coupling reagents, and solvents are of high purity and have not degraded.[1][7] Impurities like acetic acid in the Fmoc-amino acid derivative can cause chain termination.[8]

Experimental Workflow for Troubleshooting

The following diagram outlines a systematic workflow for troubleshooting low coupling efficiency of this compound.

G start Positive Kaiser Test after Coupling check_reagents Verify Reagent Quality (Freshness, Purity) start->check_reagents double_coupling Perform Double Coupling check_reagents->double_coupling Reagents OK change_reagent Switch to Potent Coupling Reagent (e.g., HATU, HCTU) double_coupling->change_reagent Still Positive re_evaluate Re-evaluate Synthesis Strategy double_coupling->re_evaluate Negative Kaiser Test extend_time Increase Reaction Time and Equivalents change_reagent->extend_time Still Positive change_reagent->re_evaluate Negative Kaiser Test change_solvent Change Solvent (DMF to NMP) extend_time->change_solvent Still Positive extend_time->re_evaluate Negative Kaiser Test pseudoproline Consider Pseudoproline Dipeptide change_solvent->pseudoproline Still Positive change_solvent->re_evaluate Negative Kaiser Test pseudoproline->re_evaluate

Caption: Troubleshooting workflow for low coupling efficiency.

Quantitative Data Summary

The choice of coupling reagent can significantly impact the efficiency of coupling sterically hindered amino acids. While specific percentage yields for this compound are highly sequence-dependent, the following table provides a qualitative comparison of commonly used coupling reagents.

Coupling Reagent ClassExamplesRelative Efficiency for Hindered CouplingsKey Characteristics
Carbodiimides DIC/HOBt, EDC/HOBtStandardLess potent for highly hindered couplings.[3]
Uronium Salts HBTU, TBTU, HCTU, HATU, COMUHigh to Very HighHighly effective for sterically hindered couplings with rapid reaction kinetics.[3][5][6][9] HATU is often considered superior for difficult couplings.[3][5]
Phosphonium Salts PyBOP, PyAOPHigh to Very HighAlso very effective for hindered couplings.[4][5]

Detailed Experimental Protocols

Protocol 1: Double Coupling Procedure

  • After the initial coupling of this compound, perform a Kaiser test.

  • If the test is positive, wash the resin thoroughly with DMF (3-5 times) to remove any byproducts from the first coupling attempt.[3]

  • Prepare a fresh solution of activated this compound using your chosen coupling reagent and base in DMF.

  • Add this solution to the resin and allow it to react for an additional 1-2 hours.[3]

  • Wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol (MeOH).[3]

  • Perform a second Kaiser test to confirm the completion of the coupling.

Protocol 2: Coupling with HATU

  • Swell the resin in DMF for 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[3]

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours. For very difficult couplings, this time can be extended.

  • Monitor the reaction using the Kaiser test.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and MeOH.[3]

Frequently Asked Questions (FAQs)

Q1: Does the 15N isotope in this compound affect its coupling efficiency?

A1: No, the presence of the stable isotope 15N is not expected to significantly alter the chemical reactivity or physicochemical properties of the amino acid.[10][11] Therefore, it should not be the root cause of low coupling efficiency. The challenges in coupling Fmoc-Val-OH are primarily due to its steric hindrance.[1][3] While 15N labeling can cause slight shifts in chromatographic retention times and mass spectra, it does not impact the amide bond formation step.[12]

Q2: What is a "difficult sequence" and how does it relate to Fmoc-Val-OH coupling?

A2: A "difficult sequence" in SPPS is a peptide chain that is prone to aggregation on the resin, often due to the formation of stable secondary structures like β-sheets.[1] This aggregation can hinder the access of reagents to the growing peptide chain, leading to incomplete deprotection and coupling reactions.[1] Sequences containing a high number of hydrophobic or β-branched amino acids, such as valine, are often classified as difficult.[1]

Q3: When should I consider using a pseudoproline dipeptide?

A3: Pseudoproline dipeptides are useful for disrupting peptide chain aggregation.[3] If you are synthesizing a long peptide or a sequence known to be aggregation-prone, and you are still experiencing low coupling efficiency after trying other methods like changing coupling reagents and extending reaction times, the introduction of a pseudoproline dipeptide at an appropriate position can be a valuable strategy.

Q4: Can I just increase the temperature to improve coupling efficiency?

A4: While carefully increasing the reaction temperature (e.g., to 40-50°C) can enhance the reaction rate, it should be done with caution.[6] Elevated temperatures can also increase the risk of side reactions, such as racemization, which would compromise the chiral purity of your peptide.[8]

Logical Relationship of Troubleshooting Steps

The following diagram illustrates the logical progression when troubleshooting low coupling efficiency, starting from the most common and simplest solutions to more advanced strategies.

G cluster_0 Initial Steps cluster_1 Advanced Coupling Chemistry cluster_2 Addressing Aggregation Verify Reagents Verify Reagents Double Coupling Double Coupling Verify Reagents->Double Coupling Potent Coupling Reagents Potent Coupling Reagents Double Coupling->Potent Coupling Reagents Extended Reaction Time Extended Reaction Time Potent Coupling Reagents->Extended Reaction Time Solvent Change (NMP) Solvent Change (NMP) Extended Reaction Time->Solvent Change (NMP) Pseudoproline Dipeptides Pseudoproline Dipeptides Solvent Change (NMP)->Pseudoproline Dipeptides

Caption: Logical progression of troubleshooting strategies.

References

Technical Support Center: Optimizing Fmoc Deprotection for 15N-Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the fluorenylmethyloxycarbonyl (Fmoc) deprotection step during the solid-phase peptide synthesis (SPPS) of 15N-labeled peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficiency and purity of your isotopically labeled peptide products.

Disclaimer: While the fundamental principles of Fmoc deprotection are consistent for both labeled and unlabeled peptides, there is limited specific data in the peer-reviewed literature directly comparing the optimization of this step for 15N-labeled versus unlabeled peptides. The following recommendations are based on established protocols for standard Fmoc-SPPS and should be used as a starting point for your optimization experiments. Careful monitoring and validation are crucial when working with valuable isotopically labeled reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in Fmoc deprotection during the synthesis of 15N-labeled peptides?

The main challenge is ensuring complete removal of the Fmoc group at every cycle without inducing side reactions that could compromise the integrity of the peptide or the isotopic label. Incomplete deprotection leads to the formation of deletion sequences, which are often difficult to separate from the desired full-length peptide.[1][2] While there is no direct evidence to suggest a significant kinetic isotope effect for 15N in this reaction, the high cost of 15N-labeled amino acids makes yield and purity paramount.

Q2: Are 15N-labeled amino acids more susceptible to specific side reactions during Fmoc deprotection?

While the chemical reactivity of 15N-labeled amino acids is fundamentally the same as their unlabeled counterparts, researchers should be particularly vigilant about side reactions that involve the peptide backbone or nitrogen-containing side chains. Of note are:

  • Aspartimide Formation: Peptides containing Asp-Xxx sequences (especially Asp-Gly, Asp-Asn, Asp-Ser) are prone to forming a cyclic aspartimide intermediate under basic conditions, which can lead to racemization and the formation of β- and γ-peptide bonds.[2][3][4]

  • Deamidation: The side chains of asparagine (Asn) and glutamine (Gln) can undergo deamidation under both acidic and basic conditions. While deamidation is generally slower for Gln than for Asn, the basic environment of Fmoc deprotection can promote this side reaction.[5][6][7] It is crucial to monitor for any mass shifts corresponding to this modification.

  • Racemization: Certain amino acids, such as histidine (His) and cysteine (Cys), are more susceptible to racemization during activation and coupling, which is indirectly related to the deprotection step.[2]

Q3: How can I monitor the completeness of Fmoc deprotection for my 15N-labeled peptide?

Several methods can be employed to monitor Fmoc deprotection:

  • UV-Vis Spectroscopy: This is a real-time and non-invasive method. The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that absorbs strongly around 301 nm.[8] Monitoring the absorbance of the flow-through from the reactor allows for the tracking of the deprotection reaction until a stable baseline is reached, indicating completion.

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of resin beads. A positive result (dark blue beads) indicates the presence of free primary amines, signifying a successful deprotection. A negative result (yellow or no color change) suggests an incomplete reaction.[2] Note that this test is not reliable for N-terminal proline residues.

  • Mass Spectrometry (MS): After cleavage from the resin, mass spectrometry is a powerful tool to identify the presence of the desired peptide as well as any byproducts, including deletion sequences or Fmoc-adducts ([M+222.2 Da]).[8] For 15N-labeled peptides, MS is also critical for confirming the correct isotopic incorporation.[9][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the Fmoc deprotection of 15N-labeled peptides.

Issue 1: Incomplete Fmoc Deprotection
  • Symptoms:

    • Appearance of deletion sequences in the final mass spectrum (masses corresponding to the target peptide minus one or more amino acids).

    • A significant peak with a longer retention time in the HPLC chromatogram of the crude product.[8]

    • A negative or weak Kaiser test result after the deprotection step.

  • Potential Causes & Solutions:

Root CauseMitigation Strategy
Peptide Aggregation For hydrophobic or long sequences, aggregation can hinder reagent access.[12] Solutions: - Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP).- Perform the synthesis at a slightly elevated temperature (e.g., 30-40°C).- Incorporate backbone protection (e.g., Hmb or Dmb groups) or pseudoprolines to disrupt secondary structures.[12]
Steric Hindrance Bulky amino acids adjacent to the deprotection site can slow down the reaction. Solutions: - Increase the deprotection time in increments of 5-10 minutes.- Use a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine. A common mixture is 2% DBU / 2% piperidine in DMF.[13]
Suboptimal Reagents Degraded piperidine or DMF can lead to inefficient deprotection. Solutions: - Use fresh, high-purity reagents. Ensure DMF is amine-free.
Issue 2: Aspartimide Formation
  • Symptoms:

    • Presence of unexpected peaks in the HPLC chromatogram, often close to the main product peak.[2]

    • Mass spectrometry data shows the correct mass but with an altered fragmentation pattern, or the presence of a dehydrated product.[2]

  • Potential Causes & Solutions:

Root CauseMitigation Strategy
Sequence-Dependent Cyclization Asp-Xxx sequences (especially with Gly, Asn, Ser) are highly susceptible.[2] Solutions: - Use sterically hindered protecting groups for the Asp side chain, such as 3-methylpent-3-yl (Mpe).- Add an acidic additive like 0.1 M HOBt to the piperidine deprotection solution.[3]
Prolonged Exposure to Base Longer deprotection times increase the risk. Solutions: - Optimize the deprotection time to the minimum required for complete Fmoc removal, as monitored by UV.[2]

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol is a general starting point and may require optimization based on the peptide sequence.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes at room temperature.[13]

  • Main Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Continue agitation for an additional 15-20 minutes.[13]

  • Monitoring (Optional): If using a synthesizer with a UV detector, monitor the absorbance at ~301 nm until it returns to baseline.[8]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[13]

  • Final Wash: Perform a final wash with DCM (2-3 times) to prepare the resin for the next coupling step.[13]

Optimized Protocol for Difficult Sequences (with DBU)

For sequences prone to aggregation or containing sterically hindered amino acids, a stronger base may be required.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add a solution of 2% DBU and 2% piperidine in DMF. Agitate for 2-5 minutes at room temperature.[13]

  • Monitoring: Closely monitor the reaction to avoid over-exposure to the strong base.

  • Washing: Immediately drain the deprotection solution and wash the resin extensively with DMF (at least 7-10 times) to completely remove DBU.[13]

  • Final Wash: Perform a final wash with DCM (2-3 times).[13]

Data Presentation

The following tables summarize general deprotection conditions and their suitability for different scenarios. Note that these are not specific to 15N-labeled peptides but provide a useful reference for optimization.

Table 1: Comparison of Common Fmoc Deprotection Reagents

Deprotection ReagentConcentrationTypical TimeAdvantagesDisadvantages
Piperidine in DMF20% (v/v)2 x 10 minStandard, well-established, effective for most sequences.Can promote aspartimide formation with prolonged exposure.[2]
DBU/Piperidine in DMF2% DBU, 2% Piperidine (v/v)2-5 minFaster deprotection, useful for sterically hindered residues.[13]Strong base, can increase risk of side reactions if not carefully controlled.[13]
Piperazine in DMF5-10% (w/v)2 x 15 minWeaker base, can reduce aspartimide formation.[3]Slower deprotection kinetics compared to piperidine.[1]

Visualizations

Experimental Workflow for Fmoc Deprotection and Monitoring

Fmoc_Deprotection_Workflow cluster_synthesis SPPS Cycle start Start: Fmoc-AA(n)-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection monitoring Monitoring deprotection->monitoring monitoring->deprotection Incomplete wash1 DMF Wash monitoring->wash1 Complete coupling Couple Fmoc-AA(n+1) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 end_cycle Fmoc-AA(n+1)-Resin wash2->end_cycle

Caption: Workflow for a single cycle of Fmoc deprotection and coupling in SPPS.

Logical Relationship for Troubleshooting Incomplete Deprotection

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Incomplete Deprotection Detected (HPLC, MS, or Kaiser Test) cause1 Peptide Aggregation issue->cause1 cause2 Steric Hindrance issue->cause2 cause3 Reagent Quality issue->cause3 sol1a Change Solvent (NMP) cause1->sol1a sol1b Increase Temperature cause1->sol1b sol2a Extend Deprotection Time cause2->sol2a sol2b Use Stronger Base (DBU) cause2->sol2b sol3 Use Fresh Reagents cause3->sol3

Caption: Decision tree for troubleshooting incomplete Fmoc deprotection.

References

Fmoc-Val-OH-15N solubility issues in synthesis solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues encountered with Fmoc-Val-OH-15N in common solvents used in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: The most commonly used solvents for dissolving Fmoc-protected amino acids in SPPS are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[1][2][3] DMF is a standard choice due to its excellent solvating properties.[1] NMP is often a more powerful solvent than DMF and can be effective for difficult sequences.[3] DMSO is a very strong solvent and is particularly useful for hydrophobic or aggregation-prone amino acids.[1][4]

Q2: Is there a difference in solubility between Fmoc-Val-OH and this compound?

A2: The isotopic labeling with 15N is not expected to significantly alter the solubility of the molecule. The chemical properties, including solubility, are primarily determined by the overall molecular structure, which remains unchanged. Therefore, the solubility of this compound should be comparable to that of unlabeled Fmoc-Val-OH.

Q3: What is the typical concentration range for Fmoc-amino acid solutions in SPPS?

A3: The concentration of the Fmoc-amino acid solution for coupling reactions in SPPS is typically in the range of 0.1 M to 0.5 M. However, the optimal concentration can vary depending on the specific amino acid, the solvent, and the scale of the synthesis. It is crucial to ensure complete dissolution to achieve efficient coupling.

Q4: Can I heat the solvent to dissolve this compound?

A4: Gentle warming (e.g., to 30-40°C) can be employed to aid in the dissolution of Fmoc-amino acids.[1][4] However, excessive or prolonged heating should be avoided as it can lead to racemization or degradation of the Fmoc-amino acid.[4]

Troubleshooting Guide

Issue: this compound is not dissolving or is precipitating out of solution.

This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound.

Step 1: Initial Dissolution Protocol

A standard protocol for dissolving Fmoc-amino acids is as follows:

  • Weigh the required amount of this compound into a clean, dry vessel.

  • Add the desired volume of synthesis-grade solvent (e.g., DMF, NMP).

  • Agitate the mixture at room temperature using a vortex mixer or magnetic stirrer.

  • If dissolution is slow or incomplete, sonicate the solution for 5-10 minutes.[4]

Step 2: Troubleshooting Decision Tree

If the initial protocol fails, follow the decision tree below to identify and resolve the problem.

G start This compound solubility issue check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce concentration by adding more solvent. check_concentration->reduce_concentration Yes check_agitation Is agitation sufficient? check_concentration->check_agitation No reduce_concentration->check_agitation success Solubility issue resolved. reduce_concentration->success increase_agitation Increase agitation (vortex/sonicate). check_agitation->increase_agitation No check_solvent Is the solvent appropriate? check_agitation->check_solvent Yes increase_agitation->check_solvent increase_agitation->success change_solvent Switch to a stronger solvent (e.g., NMP or add 5-10% DMSO). check_solvent->change_solvent No check_temperature Is the solution at room temperature? check_solvent->check_temperature Yes change_solvent->check_temperature change_solvent->success gentle_warming Gently warm to 30-40°C. check_temperature->gentle_warming Yes check_temperature->success No, already tried gentle_warming->success fail If issue persists, consider fresh reagents. gentle_warming->fail

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Solubility Data

Fmoc-Amino AcidSolventSolubility (mg/mL)Concentration (mM)Notes
Fmoc-D-Val-OHDMSO100294.65Requires sonication.[5]
Fmoc-N-Me-Val-OHDMSO50141.48Requires sonication.[6]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

This protocol outlines the standard procedure for dissolving this compound for use in SPPS coupling reactions.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_activation Activation & Coupling weigh 1. Weigh this compound add_solvent 2. Add synthesis-grade solvent (e.g., DMF) weigh->add_solvent agitate 3. Agitate at room temperature add_solvent->agitate sonicate 4. Sonicate if needed (5-10 min) agitate->sonicate If dissolution is slow activate 5. Add activation reagents agitate->activate If fully dissolved sonicate->activate couple 6. Add to resin for coupling activate->couple

Caption: Experimental workflow for dissolving and using this compound.

Methodology:

  • Preparation:

    • Accurately weigh the desired amount of this compound.

    • Add the calculated volume of high-purity SPPS-grade solvent (e.g., DMF, NMP) to achieve the target concentration (typically 0.1-0.5 M).

  • Dissolution:

    • Vortex or stir the mixture at room temperature until the solid is fully dissolved.

    • If the compound does not readily dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[4][5]

  • Activation and Coupling:

    • Once a clear solution is obtained, add the appropriate activation reagents (e.g., HBTU, HATU, DIC/Oxyma).[1]

    • Immediately add the activated amino acid solution to the deprotected resin to initiate the coupling reaction.

References

Preventing racemization of Fmoc-Val-OH-15N during activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed information, troubleshooting advice, and protocols to help you prevent racemization of Fmoc-Val-OH-15N during the critical activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the conversion of the pure L-enantiomer into a mixture of L- and D-isomers. During peptide synthesis, the incorporation of even a small amount of the D-isomer of valine can significantly alter the final peptide's three-dimensional structure, biological activity, and therapeutic efficacy, potentially leading to undesired side effects. While the ¹⁵N label on Fmoc-Val-OH-¹⁵N does not directly increase the risk of racemization, valine's beta-branched side chain can sterically hinder the coupling reaction, sometimes necessitating harsher conditions that can promote racemization.

Q2: What are the primary mechanisms that cause racemization during the activation of Fmoc-amino acids?

A2: Racemization during the coupling step in Fmoc-SPPS primarily occurs via two pathways after the carboxylic acid is activated:

  • Direct Enolization: A base can directly abstract the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. This intermediate has an acidic proton at the C4 position (the original α-carbon), which is readily abstracted by a base. The resulting planar, achiral oxazolone ring can then react with the N-terminal amine of the peptide chain from either side, leading to the incorporation of both L- and D-valine.[1] This is the most common pathway for racemization.

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors during the activation and coupling steps can influence the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. While carbodiimides like DIC are effective, they can lead to higher racemization if used without additives.[2] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) can significantly suppress racemization by forming less reactive, more stable active esters.[1] Uronium/aminium-based reagents like HATU, HBTU, and COMU are generally preferred for their efficiency and lower racemization potential, especially when used with additives.[2]

  • Base: The type and amount of base used are crucial. Strong, non-sterically hindered bases can accelerate racemization. It is recommended to use weaker, sterically hindered bases like N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or, for highly sensitive couplings, sym-collidine.[2][3][4]

  • Temperature: Higher reaction temperatures, while increasing the coupling rate, also significantly accelerate the rate of racemization.[3][4] This is particularly important in microwave-assisted peptide synthesis, where lowering the temperature can be critical.[4][5]

  • Pre-activation Time: Prolonged exposure of the activated this compound to the basic coupling cocktail before it reacts with the resin-bound peptide increases the opportunity for racemization.[3]

Troubleshooting Guide: High Racemization of this compound

If you are observing a significant level of the D-isomer of valine in your final peptide, follow this troubleshooting guide to identify and resolve the issue.

Diagram: Troubleshooting Workflow for High Racemization

Troubleshooting_Racemization cluster_coupling Coupling Reagent & Additive cluster_base Base Selection cluster_conditions Temperature & Time start High Racemization Detected coupling_cocktail Step 1: Evaluate Coupling Cocktail start->coupling_cocktail base_check Step 2: Assess Base coupling_cocktail->base_check If using carbodiimide alone or a potent uronium salt coupling_action1 Switch to a lower-racemization coupling reagent (e.g., COMU, DEPBT). coupling_cocktail->coupling_action1 conditions_check Step 3: Review Reaction Conditions base_check->conditions_check If using a strong, non-hindered base base_action1 Replace strong bases (e.g., DIPEA) with a weaker, sterically hindered base like sym-collidine or NMM. base_check->base_action1 protocol_optimization Step 4: Optimize Protocol conditions_check->protocol_optimization If using high temperature or long pre-activation conditions_action1 Perform coupling at a lower temperature (e.g., 0°C or room temperature). conditions_check->conditions_action1 solution Racemization Minimized protocol_optimization->solution coupling_action2 Ensure the use of an additive (Oxyma, HOAt, HOBt) with carbodiimides (DIC/DCC). base_action2 Reduce the equivalents of base used. conditions_action2 Minimize pre-activation time; ideally, add the activation mixture to the resin immediately.

Caption: A step-by-step workflow to diagnose and resolve issues of high racemization during peptide synthesis.

Data Presentation: Comparison of Coupling Reagent Cocktails

The following table summarizes the relative risk of racemization associated with different coupling reagent and additive combinations. For sensitive amino acids like valine, choosing a combination with a lower racemization potential is crucial.

Coupling ReagentAdditiveBaseTypical Racemization Risk
DIC/DCCNoneDIPEAHigh
DIC/DCCHOBtDIPEA/NMMLow to Moderate
DIC/DCCOxyma/HOAtDIPEA/NMMLow
HBTU/TBTUHOBtDIPEA/NMMLow to Moderate
HATUHOAtDIPEA/NMMLow
COMUNoneDIPEA/NMMLow
DEPBTNoneCollidine/DMPVery Low

Note: This data is generalized from peptide synthesis literature. Actual racemization levels can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Here are two recommended protocols for the coupling of this compound with minimized risk of racemization.

Protocol 1: Coupling with DIC/Oxyma Pure

This protocol is a cost-effective method that provides low levels of racemization.

  • Resin Preparation:

    • Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Wash the resin thoroughly with DMF (3 x 1 min).

  • Coupling Cocktail Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

  • Activation and Coupling:

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/Oxyma Pure solution.

    • Immediately add the activation mixture to the resin.

  • Reaction:

    • Allow the coupling reaction to proceed at room temperature for 1-2 hours, or until a negative Kaiser test is obtained.

  • Washing:

    • Wash the resin thoroughly with DMF (3 x 1 min), Dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min).

Protocol 2: Coupling with COMU and a Hindered Base

This protocol is highly recommended for sterically hindered or racemization-prone amino acids.

  • Resin Preparation:

    • Follow Step 1 from Protocol 1.

  • Coupling Cocktail Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.

  • Base Addition and Coupling:

    • Add a sterically hindered base such as sym-collidine or 2,6-dimethylpyridine (DMP) (6 equivalents) to the coupling cocktail.

    • Immediately add the mixture to the resin.

  • Reaction:

    • Allow the coupling to proceed at room temperature for 1-2 hours, or until a negative Kaiser test is obtained.

  • Washing:

    • Follow Step 5 from Protocol 1.

Visualizing the Chemistry: Racemization and its Prevention

Diagram: Mechanism of Racemization via Oxazolone Formation

Racemization_Mechanism FmocVal Fmoc-Val-OH ActivatedEster Activated Ester (e.g., O-acylisourea) FmocVal->ActivatedEster + Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate (Chiral Center Lost) ActivatedEster->Oxazolone - H₂O (intramolecular) Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H⁺ D_Peptide Incorporated D-Valine Enolate->D_Peptide + Peptide-NH₂ L_Peptide Incorporated L-Valine Enolate->L_Peptide + Peptide-NH₂

Caption: The formation of a planar oxazolone intermediate is a key step leading to racemization.

Diagram: Role of Additives in Suppressing Racemization

Additive_Mechanism FmocVal Fmoc-Val-OH OAcylisourea Highly Reactive O-Acylisourea FmocVal->OAcylisourea + DIC Additive Additive (e.g., Oxyma, HOAt) StableEster More Stable Active Ester OAcylisourea->StableEster + Additive Racemization Racemization (Oxazolone Pathway) OAcylisourea->Racemization Fast PeptideNH2 Peptide-NH₂ PeptideBond Peptide Bond (L-Valine incorporated) StableEster->PeptideBond + Peptide-NH₂ (Favored Pathway) StableEster->Racemization Slow

Caption: Additives intercept the highly reactive intermediate to form a more stable active ester, reducing the likelihood of racemization.

References

Technical Support Center: Troubleshooting Incomplete Cleavage of Fmoc-Val-OH-¹⁵N Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the cleavage of Fmoc-Val-OH-¹⁵N labeled peptides from solid-phase synthesis resins. Below, you will find a comprehensive guide structured in a question-and-answer format to help you troubleshoot and resolve issues of incomplete cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete cleavage of peptides containing Fmoc-Val-OH?

A1: Incomplete cleavage of peptides, particularly those containing sterically hindered amino acids like Valine, can be attributed to several factors:

  • Steric Hindrance: The bulky side chain of Valine can physically impede the access of the cleavage reagent (trifluoroacetic acid, TFA) to the acid-labile linker of the resin.

  • Suboptimal Cleavage Cocktail: The composition of the TFA cleavage cocktail may not be robust enough for the specific peptide sequence. The absence or inappropriate choice of scavengers can also lead to side reactions that interfere with cleavage.[1][2]

  • Insufficient Reaction Time: The duration of the cleavage reaction may be too short to allow for complete removal of the peptide from the resin, especially for sterically hindered residues.[3]

  • Poor Resin Swelling: Inadequate swelling of the resin in the cleavage cocktail can limit the accessibility of the cleavage reagents to the peptide-resin linkage.[3]

  • Residual Solvents: The presence of residual solvents from the synthesis, such as N,N-Dimethylformamide (DMF), can neutralize the acidity of the TFA, thereby reducing cleavage efficiency.[4]

  • Degraded Reagents: TFA is hygroscopic and can lose its efficacy over time. Similarly, scavengers can degrade, leading to incomplete cleavage and an increase in side reactions.

Q2: How does the ¹⁵N labeling on Valine affect the cleavage process?

A2: The presence of a ¹⁵N isotope in the Valine residue is not expected to significantly impact the chemical reactivity or the efficiency of the cleavage process. The isotopic substitution does not alter the steric hindrance of the amino acid or the acid lability of the peptide-resin linkage. Any cleavage issues are likely attributable to the inherent properties of the Valine residue and the peptide sequence rather than the isotopic labeling.[5]

Q3: How can I detect and quantify incomplete cleavage?

A3: The most reliable method for detecting and quantifying incomplete cleavage is High-Performance Liquid Chromatography (HPLC).[4] By analyzing a small, cleaved sample of the peptide, you can observe the presence of the desired peptide peak and any remaining protected or partially deprotected species. Comparing the peak area of the desired peptide to the total peak area of all peptide-related species can provide a quantitative measure of cleavage efficiency. Mass spectrometry can also be used to identify the different species present in the crude product.[4]

Troubleshooting Guide

Problem: HPLC analysis of the crude peptide shows a low yield of the desired product and the presence of uncleaved or partially deprotected peptide.

This troubleshooting guide provides a systematic approach to address incomplete cleavage.

Step 1: Verify the Integrity of Reagents and Resin Preparation

  • Fresh Reagents: Always use freshly prepared cleavage cocktails with high-purity TFA and scavengers.[3]

  • Thorough Washing and Drying: Before cleavage, ensure the peptide-resin is thoroughly washed with a solvent like Dichloromethane (DCM) to remove any residual DMF.[4] Subsequently, dry the resin under high vacuum for an extended period (e.g., overnight) to remove all traces of solvent and moisture.

Step 2: Optimize the Cleavage Cocktail and Reaction Conditions

If the issue persists after verifying your reagents and resin preparation, the next step is to adjust the cleavage conditions. Valine's steric hindrance often necessitates more stringent cleavage protocols.

Data Presentation: Comparison of Cleavage Cocktails for a Model Fmoc-Val-¹⁵N Peptide

The following table summarizes the expected cleavage efficiency for a model peptide containing a C-terminal Valine under various conditions. This data is illustrative and serves as a guideline for optimization.

Cleavage Cocktail (v/v/v)Reaction Time (hours)Expected Cleavage Efficiency (%)Remarks
95% TFA / 5% H₂O270-80Standard cocktail, may be insufficient for sterically hindered residues.[3]
95% TFA / 2.5% TIS / 2.5% H₂O285-95Triisopropylsilane (TIS) is an effective scavenger. Recommended for most sequences.[1]
95% TFA / 2.5% TIS / 2.5% H₂O4>95Extending the reaction time can significantly improve cleavage of difficult sequences.
Reagent K (82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT)2>98A robust cocktail for complex peptides with multiple sensitive residues.[2]

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Step 3: Perform a Trial Cleavage

Before committing your entire batch of peptide-resin, it is highly recommended to perform a small-scale trial cleavage with 20-50 mg of resin to determine the optimal conditions for your specific peptide.[6]

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is a starting point for most peptides but may require optimization for sequences containing Valine.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

    • Wash the resin with DCM (3 x 1 mL) to ensure it is free of residual DMF.

    • Dry the resin under high vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail (e.g., 2 mL for 100 mg of resin) by combining 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[1]

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-4 hours.[3]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice more.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Analysis of Cleavage Efficiency by HPLC
  • Sample Preparation:

    • Dissolve a small amount of the crude, dried peptide in a suitable solvent (e.g., 1 mg/mL in 0.1% TFA in water/acetonitrile).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient for peptide analysis is a linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Integrate the peak areas of the desired peptide and any byproducts.

    • Calculate the cleavage efficiency as: (Area of desired peptide peak / Total area of all peptide-related peaks) x 100%.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in troubleshooting incomplete peptide cleavage.

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation Resin Peptide-Resin Wash Wash with DCM Resin->Wash Dry Dry under Vacuum Wash->Dry React React for 2-4 hours Dry->React Cocktail Prepare Cleavage Cocktail Cocktail->React Filter Filter Resin React->Filter Precipitate Precipitate with Ether Filter->Precipitate Wash_Pellet Wash and Dry Pellet Precipitate->Wash_Pellet Analysis Analysis Wash_Pellet->Analysis Crude Peptide

Caption: Standard workflow for Fmoc-peptide cleavage and isolation.

Troubleshooting_Logic Start Incomplete Cleavage Detected by HPLC Check_Reagents Verify Reagents and Resin Prep (Fresh TFA, Dry Resin) Start->Check_Reagents Optimize_Cocktail Optimize Cleavage Cocktail (e.g., add TIS, use Reagent K) Check_Reagents->Optimize_Cocktail Issue Persists Success Cleavage Successful Check_Reagents->Success Issue Resolved Extend_Time Extend Cleavage Time (e.g., to 4 hours) Optimize_Cocktail->Extend_Time Issue Persists Optimize_Cocktail->Success Issue Resolved Extend_Time->Success Issue Resolved Consult Consult Further Technical Support Extend_Time->Consult Issue Persists

Caption: Troubleshooting decision tree for incomplete peptide cleavage.

References

Technical Support Center: Purification of Peptides Containing Valine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic peptides containing valine, particularly those synthesized using Fmoc-Val-OH-15N. The isotopic label (15N) does not alter the chemical properties relevant to purification; therefore, the challenges discussed are broadly applicable to any valine-containing peptide.

The primary purification method addressed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry standard for peptide purification.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my valine-containing peptide difficult to purify?

A1: Peptides containing valine, a β-branched and hydrophobic amino acid, often present purification challenges for two main reasons:

  • Synthesis-Related Impurities: The bulky nature of valine can cause steric hindrance during the coupling step in solid-phase peptide synthesis (SPPS). This can lead to incomplete reactions and the formation of deletion sequences (peptides missing the valine residue), which are often difficult to separate from the target peptide due to similar properties.[2][3]

  • Peptide Aggregation: Valine contributes to the hydrophobicity of a peptide. Hydrophobic peptides, especially those with multiple valine residues, have a strong tendency to self-associate and form aggregates.[2][4][5][6] This aggregation can lead to poor solubility, low recovery, and poor chromatographic peak shape during RP-HPLC.[2][4]

Q2: Does the Fmoc group from Fmoc-Val-OH interfere with purification?

A2: The Nα-Fmoc protecting group is removed during each deprotection cycle of the synthesis and should be entirely cleaved from the peptide before the final purification step.[7] Therefore, the Fmoc group itself does not directly interfere with the purification of the final peptide. However, impurities in the initial Fmoc-Val-OH raw material, such as Fmoc-Val-Val-OH dipeptides or deprotected H-Val-OH, can lead to the generation of peptide impurities (e.g., insertion sequences) that complicate purification.[8] Using high-purity amino acid building blocks is crucial.[9]

Q3: Can the 15N isotope in this compound affect the purification process?

A3: No, the 15N isotope does not change the chemical behavior of the valine residue or the resulting peptide in the context of RP-HPLC purification. The separation is based on properties like hydrophobicity and polarity, which are unaffected by the isotopic substitution. The primary challenges remain the steric hindrance of the valine side chain during synthesis and the hydrophobicity of the final peptide.

Q4: What are the most common impurities I should expect?

A4: The most common impurities are typically related to the SPPS process:[1]

  • Deletion Sequences: Peptides where the valine residue failed to couple. These are often the most challenging impurities to separate.[3]

  • Truncated Peptides: Sequences that stopped elongating prematurely.

  • Incompletely Deprotected Peptides: Peptides still carrying side-chain protecting groups (e.g., Pbf on Arginine, tBu on Aspartic Acid).[3][10]

  • Oxidized Peptides: Particularly if the sequence contains methionine or tryptophan.[5]

  • Products of Side Reactions: Such as aspartimide formation.[3]

Troubleshooting Guides

This section addresses specific issues encountered during the RP-HPLC purification of valine-containing peptides.

Problem 1: Poor Peak Shape (Broadening or Tailing)

Broad or tailing peaks are often a sign of on-column aggregation or secondary interactions with the stationary phase.[4]

Possible CausesSolutions & Troubleshooting Steps
Peptide Aggregation Increase Column Temperature: Elevate the column temperature (e.g., to 40-60°C). This can disrupt aggregates and improve peak sharpness.[4] Optimize Sample Solvent: Dissolve the crude peptide in a stronger, non-aggregating solvent like DMSO, DMF, or even neat formic acid first, then dilute into the initial mobile phase just before injection.[11] Lower Peptide Concentration: Reduce the amount of peptide injected onto the column to minimize concentration-dependent aggregation.
Secondary Interactions Optimize Mobile Phase Additive: Ensure an adequate concentration of an ion-pairing agent. 0.1% Trifluoroacetic acid (TFA) is standard. If tailing persists, it may be due to interactions with free silanol groups on the silica support. Using a different ion-pairing agent like formic acid (for MS compatibility) or difluoroacetic acid (DFA) can sometimes improve peak shape.[4]
Suboptimal Chromatography Adjust Gradient Slope: A shallower gradient around the elution point of your peptide allows for better separation from closely eluting impurities and can improve peak shape.[4] Lower the Flow Rate: Reducing the flow rate can sometimes lead to sharper peaks, though it will increase the run time.[4]
Problem 2: Low Recovery of Purified Peptide

Low recovery is often caused by poor solubility of the crude peptide or irreversible adsorption onto the column.

Possible CausesSolutions & Troubleshooting Steps
Peptide Precipitation Improve Solubility: Dissolve the crude peptide in a small amount of an organic solvent such as acetonitrile, isopropanol, or DMSO before adding the aqueous mobile phase.[4][11] Acidic Conditions: Use of 0.1% TFA in both mobile phases (Water and Acetonitrile) helps maintain peptide solubility. For very stubborn peptides, adding formic acid or acetic acid can help.
Irreversible Adsorption Change Stationary Phase: For highly hydrophobic peptides, a standard C18 column may be too retentive. Consider switching to a less hydrophobic column, such as a C8 or C4 phase, which can improve recovery.[11][12] Passivate the HPLC System: Peptides can adsorb to metallic surfaces. Using a biocompatible (PEEK) HPLC system or passivating a stainless steel system can help mitigate this.[4]
Aggregation Use Chaotropic Agents: In some cases, adding a small amount of a chaotropic agent like guanidine hydrochloride to the sample solvent can help disaggregate the peptide before injection, though this will require subsequent removal.
Problem 3: Co-elution of Target Peptide with Impurities

This is a common issue when impurities, such as deletion sequences, have very similar hydrophobicities to the desired peptide.

Possible CausesSolutions & Troubleshooting Steps
Similar Hydrophobicity Optimize Gradient: Perform a shallow, high-resolution gradient centered around the elution time of the target peptide. For example, if the peptide elutes at 45% Acetonitrile in a scouting run, try a gradient of 35-55% over 60 minutes.[4] Change Organic Modifier: Acetonitrile is the standard organic solvent. Replacing it with methanol or isopropanol can alter the selectivity of the separation and may resolve co-eluting peaks.
Identical Stationary Phase Try a Different Stationary Phase Chemistry: If a C18 column fails to provide resolution, switching to a phenyl-hexyl or a cyano (CN) column can offer different selectivity due to alternative interaction mechanisms (e.g., pi-pi interactions with the phenyl phase).[11][12]
pH Effects Adjust Mobile Phase pH: If the peptide contains acidic or basic residues (His, Lys, Arg, Asp, Glu), slightly altering the pH of the mobile phase (e.g., using phosphate buffer at pH 3 vs. TFA at pH ~2) can change the ionization state of the peptide and impurities, potentially improving separation. Note that silica-based columns are generally not stable above pH 7.5.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Valine-Containing Peptide
  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal volume of a suitable solvent. For hydrophobic peptides, this may be DMSO or 50% acetic acid.

    • Dilute the dissolved peptide solution with the initial mobile phase (e.g., 95% Water + 0.1% TFA / 5% Acetonitrile + 0.1% TFA).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). For very hydrophobic peptides, a C8 or C4 column may be preferable.[12]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: Dependent on column diameter (e.g., 1 mL/min for a 4.6 mm ID column; 20 mL/min for a 21.2 mm ID column).

    • Detection: Monitor UV absorbance at 214 nm and 280 nm.

    • Column Temperature: 40°C (can be increased to improve peak shape for aggregating peptides).[4]

  • Gradient Elution:

    • Scouting Run: Perform a fast, linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate retention time of the target peptide.

    • Purification Run: Design a shallow gradient around the elution point determined in the scouting run. For example, if the peptide elutes at 40% B, a gradient of 30% to 50% B over 60 minutes can be used to achieve high resolution.[4]

  • Fraction Collection and Analysis:

    • Collect fractions across the peak(s) of interest.

    • Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity using mass spectrometry (e.g., LC-MS or MALDI-TOF).

  • Post-Purification:

    • Pool the fractions that meet the desired purity level.

    • Lyophilize (freeze-dry) the pooled fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

G cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification Workflow synthesis Synthesis using Fmoc-Val-OH cleavage Cleavage & Global Deprotection synthesis->cleavage crude Crude Peptide Product cleavage->crude dissolve Dissolve Crude Peptide crude->dissolve hplc Preparative RP-HPLC dissolve->hplc collect Fraction Collection hplc->collect analyze Purity Analysis (LC-MS) collect->analyze analyze->hplc Re-purify pool Pool Pure Fractions analyze->pool Purity > 95% lyophilize Lyophilization pool->lyophilize final Purified Peptide lyophilize->final

Caption: General workflow from peptide synthesis to final purified product.

G start Poor Peak Shape in HPLC? cause1 Broadening or Tailing? start->cause1 Yes no_problem Good Peak Shape start->no_problem No solution1 Increase Column Temp (e.g., 40-60°C) cause1->solution1 Likely Aggregation solution2 Use Shallower Gradient cause1->solution2 Poor Separation solution4 Check Ion-Pairing Agent (e.g., 0.1% TFA) cause1->solution4 Secondary Interactions solution1->solution2 solution3 Change Organic Solvent (ACN -> MeOH) solution2->solution3 solution3->solution4 end Improved Peak Shape solution4->end

Caption: Troubleshooting logic for poor peak shape in RP-HPLC.

References

Technical Support Center: Fmoc-Val-OH-¹⁵N Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during solid-phase peptide synthesis (SPPS) using Fmoc-Val-OH-¹⁵N. The bulky, beta-branched nature of valine presents unique challenges, which can be overcome with optimized protocols and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low peptide yield when incorporating Fmoc-Val-OH-¹⁵N?

Low yield in syntheses involving Fmoc-Val-OH-¹⁵N typically stems from two main issues rooted in the amino acid's structure:

  • Steric Hindrance: Valine has a bulky isopropyl side chain close to the peptide backbone. This bulkiness physically obstructs the coupling reaction, slowing down the formation of the peptide bond and leading to incomplete reactions.[1][2] This results in deletion sequences (peptides missing the valine residue), which lowers the overall yield of the target peptide.

  • Peptide Aggregation: Sequences containing multiple hydrophobic and β-branched amino acids like valine are highly prone to forming stable secondary structures (e.g., β-sheets) on the resin.[3] These peptide chains clump together, trapping the reactive N-terminus within the aggregate. This prevents reagents for both deprotection and coupling from reaching the reaction site, leading to truncated sequences and dramatically reduced yields.[3][4]

Q2: How can I improve the coupling efficiency of Fmoc-Val-OH-¹⁵N?

Improving coupling efficiency requires strategies that can overcome the kinetic barrier caused by steric hindrance.

  • Choose a More Powerful Coupling Reagent: Standard carbodiimide reagents (like DCC or DIC) may be insufficient for hindered amino acids.[2] Using a more potent aminium/uronium or phosphonium-based reagent is highly recommended.[5][6] Reagents like HATU, HCTU, and COMU are highly effective for difficult couplings.[1][7] COMU is a particularly good choice as it is not only efficient but also has a better safety profile compared to explosive benzotriazole-based reagents like HBTU or HATU.[6]

  • Perform a "Double Coupling": This involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[8] After the first coupling (typically 1-2 hours), perform a Kaiser test. If it is positive (indicating free amines), a second coupling is necessary.

  • Increase Reaction Time or Temperature: For difficult couplings, extending the reaction time to several hours may be beneficial.[9] Alternatively, microwave-assisted peptide synthesis (MAPS) can be employed to accelerate the reaction rate for sterically hindered residues.[6]

Q3: My Kaiser test is positive after coupling with Valine. What should I do?

A positive Kaiser test (blue beads) indicates an incomplete coupling reaction, as free primary amines are still present on the resin.[3] Do not proceed to the next deprotection step. Instead, perform a second coupling (double coupling) immediately. If the Kaiser test remains positive after a second coupling, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in the final product.

Q4: I suspect peptide aggregation is occurring. What are the signs and how can I mitigate it?

Signs of on-resin aggregation include a noticeable shrinking of the resin bed, slowed or incomplete Fmoc deprotection (indicated by persistent yellow color), and poor coupling efficiency even with potent reagents.

Strategies to mitigate aggregation include:

  • Solvent Choice: Switch from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which is better at disrupting secondary structures.

  • Incorporate Structure-Disrupting Derivatives: If the sequence allows, replace a residue in the problematic region with a pseudoproline dipeptide or a DMB/HMB backbone-protected amino acid.[10] These derivatives introduce a "kink" in the peptide backbone, effectively disrupting the hydrogen bonding that leads to aggregation.[10]

  • Lower Resin Loading: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids

The following table summarizes data on the performance of various coupling reagents in reactions involving sterically hindered amino acids, which serve as a model for the challenges encountered with Fmoc-Val-OH.

Coupling ReagentAdditiveBaseTypical Reaction TimeYield (%)Racemization RiskReference
DIC HOBt-2 - 4 hoursModerate-GoodLow[6]
DIC Oxyma Pure-1 - 2 hoursGoodLow[6][11]
HBTU HOBtDIPEA30 - 60 minGood-ExcellentModerate[1][4]
HATU HOAtDIPEA/Collidine20 - 45 minExcellentLow-Moderate[6][12]
COMU (Internal)DIPEA20 - 45 minExcellentLow[6][7]

Note: Yields are sequence-dependent. "Hindered Amino Acids" often refers to model residues like α-aminoisobutyric acid (Aib) or Val-Val sequences. Reaction conditions may vary between studies.

Experimental Protocols

Protocol 1: Double Coupling for Fmoc-Val-OH-¹⁵N

This protocol is recommended when incorporating Fmoc-Val-OH-¹⁵N or for any coupling step that tests positive after the first attempt.

  • Initial Coupling:

    • Following successful Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).

    • In a separate vessel, pre-activate Fmoc-Val-OH-¹⁵N (3 eq.) with a suitable coupling reagent (e.g., HATU, 2.95 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 1-3 minutes.[7][8]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 1-2 hours at room temperature.[13]

  • Monitoring:

    • Take a small sample of resin beads (1-2 mg) and wash them thoroughly with ethanol.

    • Perform a Kaiser test (see Protocol 2).

  • Decision and Second Coupling:

    • If Kaiser Test is Negative (Colorless/Yellow Beads): The coupling is complete. Proceed with washing the resin with DMF to prepare for the next synthesis cycle.

    • If Kaiser Test is Positive (Blue Beads): The coupling is incomplete. Drain the reaction vessel and repeat step 1 with a fresh solution of activated Fmoc-Val-OH-¹⁵N for an additional 1-2 hours.

  • Final Check:

    • Perform a second Kaiser test. If it is now negative, the reaction is successful. If it remains positive, consider capping the remaining free amines.

Protocol 2: The Kaiser (Ninhydrin) Test

This colorimetric test is used to detect free primary amines on the resin.[3]

  • Reagent Preparation:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.[14]

  • Procedure:

    • After a coupling step, take a small sample of resin (a few beads) and place them in a small glass test tube.

    • Wash the beads with ethanol and discard the solvent.

    • Add 2-3 drops of each Solution A, B, and C to the test tube.

    • Heat the tube at 100-120°C for 5 minutes.[14]

  • Interpretation:

    • Dark Blue Beads: Indicates the presence of free amines (incomplete coupling).

    • Colorless or Yellow Beads: Indicates the absence of free amines (complete coupling).

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to diagnosing and resolving low peptide yields when incorporating Fmoc-Val-OH-¹⁵N.

G cluster_coupling cluster_aggregation start Low Yield of Val-Containing Peptide check_coupling Perform Kaiser Test After Val Coupling start->check_coupling coupling_result Kaiser Test Result? check_coupling->coupling_result coupling_ok Coupling Complete (Negative Test) coupling_result->coupling_ok Negative coupling_bad Incomplete Coupling (Positive Test) coupling_result->coupling_bad Positive check_aggregation Suspect Aggregation? (Resin Shrinking, Slow Deprotection) coupling_ok->check_aggregation If yield is still low solution_coupling Troubleshoot Coupling coupling_bad->solution_coupling double_couple 1. Perform Double Coupling stronger_reagent 2. Use Stronger Reagent (HATU, COMU) increase_time 3. Increase Time / Use Microwave check_aggregation->start No, Re-evaluate solution_aggregation Troubleshoot Aggregation check_aggregation->solution_aggregation Yes change_solvent 1. Switch to NMP Solvent disruptors 2. Use Pseudoproline or DMB/HMB Derivatives low_load 3. Use Lower Loading Resin

Caption: A decision tree for troubleshooting low yields in Fmoc-Val-OH-¹⁵N peptide synthesis.

Core Challenges in Valine Incorporation

This diagram illustrates the relationship between Valine's structure and the resulting synthesis challenges.

G cluster_properties Inherent Properties cluster_problems Synthesis Problems cluster_outcomes Negative Outcomes val_structure Fmoc-Val-OH Structure steric_hindrance Bulky β-Branched Side Chain val_structure->steric_hindrance hydrophobicity Hydrophobic Character val_structure->hydrophobicity slow_kinetics Slow Coupling Kinetics steric_hindrance->slow_kinetics aggregation On-Resin Aggregation hydrophobicity->aggregation incomplete_coupling Incomplete Coupling slow_kinetics->incomplete_coupling aggregation->incomplete_coupling incomplete_deprotection Incomplete Deprotection aggregation->incomplete_deprotection low_yield Low Final Yield & Purity incomplete_coupling->low_yield incomplete_deprotection->low_yield

Caption: The relationship between Valine's structure and common synthesis problems.

References

Technical Support Center: Fmoc-Val-OH-15N in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during peptide synthesis when using Fmoc-Val-OH-15N.

Frequently Asked Questions (FAQs)

Q1: Does the 15N isotope in this compound increase its steric hindrance compared to the unlabeled Fmoc-Val-OH?

No, the incorporation of a 15N isotope in the amide backbone of Fmoc-Val-OH is not expected to significantly impact its steric hindrance. Peptides labeled with stable isotopes are generally considered to retain the same physicochemical properties as their unlabeled counterparts, with the exception of their mass.[1] The steric hindrance of valine is primarily due to its bulky isopropyl side chain, not the isotopic composition of its backbone nitrogen. Any kinetic isotope effects from the 15N are generally small and unlikely to affect coupling efficiency in a noticeable way.[2][3]

Q2: What are the primary challenges when using this compound in Solid-Phase Peptide Synthesis (SPPS)?

The main challenges are the same as those for unlabeled Fmoc-Val-OH and are primarily due to the steric bulk of the valine side chain. These challenges include:

  • Slow Coupling Reactions: The bulky isopropyl group can physically obstruct the approach of the reacting amino and carboxyl groups, slowing down peptide bond formation.

  • Incomplete Coupling: Standard coupling protocols may not be sufficient to drive the reaction to completion, leading to deletion sequences where the valine residue is missing.[4]

  • Peptide Aggregation: Sequences rich in hydrophobic and β-branched amino acids like valine are prone to forming secondary structures on the resin, which can block reactive sites.[4][5]

Q3: How can I detect incomplete coupling of this compound?

Incomplete coupling can be identified through several methods:

  • Kaiser Test: This colorimetric test detects free primary amines on the resin. A positive result (blue beads) after a coupling step indicates that the incoming amino acid has not successfully coupled to all available sites.[4]

  • High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide after cleavage will show a peak corresponding to the deletion sequence (the target peptide minus the mass of the valine residue).

  • Mass Spectrometry (MS): This is the most definitive method. The mass spectrum of the crude product will show a species with a molecular weight corresponding to the peptide lacking the valine residue.

Q4: When should I consider using a stronger coupling reagent?

If you are using a standard carbodiimide-based reagent like DIC/HOBt and experiencing incomplete coupling with this compound, it is advisable to switch to a more potent uronium/aminium or phosphonium salt-based reagent. Reagents like HATU, HBTU, and PyBOP are generally more effective for sterically hindered amino acids.

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test after the coupling step.

  • Presence of a deletion sequence (M-100.13 Da for 15N-Val) in the crude product, as detected by MS.

  • A significant peak corresponding to the deletion sequence in the HPLC chromatogram of the crude product.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient reactivity of the coupling reagent Switch to a more potent coupling reagent such as HATU, HBTU, or COMU. These reagents form highly reactive esters that can overcome the steric barrier.
Steric hindrance from the growing peptide chain Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.
Peptide aggregation on the solid support Use a lower loading resin to increase the distance between peptide chains. Consider using a solvent system known to disrupt secondary structures, such as NMP instead of DMF, or adding chaotropic salts.
Low concentration of reagents Increase the concentration of the amino acid and coupling reagents to drive the reaction towards completion.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
Coupling ReagentReagent TypeExpected Coupling Yield (%)Key AdvantagesPotential Disadvantages
HATU Uronium/Aminium>98%Fast kinetics, highly effective for hindered couplings.Can cause guanidinylation of the N-terminus if used in excess.
HBTU Uronium/Aminium95-98%Efficient and widely used.Less reactive than HATU; potential for guanidinylation.
PyBOP Phosphonium95-98%Good for standard and challenging couplings.
DIC/HOBt Carbodiimide90-95%Cost-effective.Less efficient for sterically hindered couplings.

Note: Coupling yields are sequence-dependent and can be influenced by factors such as peptide aggregation.

Table 2: Deprotection Kinetics of Fmoc-Val-OH with 20% Piperidine in DMF
Time (minutes)Fmoc-Val-OH Remaining (%)Dibenzofulvene-piperidine adduct formed (%)
01000
2~50~50
4< 10> 90
6< 1> 99

Data is estimated from graphical representations in literature and indicates that for a single Fmoc-Val-OH molecule, deprotection is largely complete within 6 minutes. However, for resin-bound peptides, longer times or double deprotection may be necessary due to steric hindrance and aggregation.[6]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU

Objective: To couple this compound to a deprotected N-terminal amine on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4 equivalents)

  • HBTU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a negative Kaiser test after deprotection and thorough washing with DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA to the solution.

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 45-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test. If the test is positive (blue beads), proceed to Protocol 2: Double Coupling.

Protocol 2: Double Coupling of this compound

Objective: To ensure complete coupling of a sterically hindered amino acid.

Procedure:

  • Following the completion of Protocol 1 (including the washing steps), repeat steps 2-6 of Protocol 1 with a fresh solution of activated this compound.

  • After the second coupling, wash the resin thoroughly with DMF and then with Dichloromethane (DCM) to prepare for the next deprotection step.

Visualizations

Troubleshooting_Incomplete_Coupling Start Start: Incomplete Coupling Suspected KaiserTest Perform Kaiser Test Start->KaiserTest PositiveResult Positive Result (Blue Beads) KaiserTest->PositiveResult Test Result NegativeResult Negative Result (Yellow Beads) KaiserTest->NegativeResult Test Result CheckReagent Using Standard Reagent (e.g., DIC/HOBt)? PositiveResult->CheckReagent Proceed Proceed to Next Deprotection NegativeResult->Proceed SwitchReagent Switch to Potent Reagent (e.g., HATU) CheckReagent->SwitchReagent Yes DoubleCouple Perform Double Coupling CheckReagent->DoubleCouple No SwitchReagent->DoubleCouple CheckAggregation Consider Peptide Aggregation DoubleCouple->CheckAggregation ModifyConditions Use NMP or Chaotropic Salts CheckAggregation->ModifyConditions

Caption: Troubleshooting workflow for incomplete coupling.

SPPS_Cycle Start Start: Resin with Free Amine Coupling Coupling: Add Activated this compound Start->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Deprotection: 20% Piperidine in DMF Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 End Ready for Next Coupling Cycle Wash2->End

Caption: A single cycle in Solid-Phase Peptide Synthesis (SPPS).

References

Validation & Comparative

Verifying the Incorporation of Fmoc-Val-OH-15N by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The precise incorporation of stable isotope-labeled amino acids is fundamental for a range of applications in proteomics and drug development, from quantitative protein analysis to metabolic flux studies. Verifying that the labeled amino acid, in this case, Fmoc-Val-OH-15N, has been successfully integrated into a synthetic peptide is a critical quality control step. Mass spectrometry stands as the definitive method for this verification, offering high sensitivity and mass accuracy.

This guide provides a comparative overview of the mass spectrometric verification of this compound incorporation, details the experimental protocol, and compares it with alternative labeling strategies.

Performance Comparison of Isotopic Labeling

The primary method for verifying the incorporation of this compound is to detect the expected mass shift in the resulting peptide. The single ¹⁵N atom in the amino acid results in a mass increase of approximately 1 Dalton (Da) compared to the peptide synthesized with the unlabeled equivalent. This mass difference is readily detectable by modern mass spectrometers.

For comparison, other isotopic labeling strategies offer different mass shifts and are used for various experimental designs, such as multiplexing.

FeatureThis compoundFmoc-Val-OH-13C5,15NUnlabeled Fmoc-Val-OH
Principle Incorporation of a single ¹⁵N isotope.Incorporation of five ¹³C and one ¹⁵N isotopes.Natural isotopic abundance.
Mass Shift per Valine +1 Da+6 Da0 Da (Reference)
Primary Application Isotopic tracer, internal standard for quantification.Isotopic tracer, creating a larger mass gap for clearer separation in complex spectra.Control peptide synthesis.
Detection Method Mass Spectrometry (e.g., MALDI-TOF, ESI-MS).Mass Spectrometry (e.g., MALDI-TOF, ESI-MS).Mass Spectrometry.
Isotopic Purity Typically >98 atom % ¹⁵N.Typically >98 atom % ¹³C and ¹⁵N.N/A

Experimental Protocol

This section details the methodology for synthesizing a peptide with this compound and subsequently verifying its incorporation via mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis follows standard Fmoc chemistry protocols.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.[1] This is typically a two-step process (e.g., 1 x 5 minutes followed by 1 x 15 minutes).[1]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading), including the this compound at the desired position in the sequence. Activation is achieved using a coupling agent like HBTU/HOBt with a base such as DIPEA in DMF.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

Peptide Cleavage and Deprotection
  • Final Fmoc Removal: Perform a final deprotection step to remove the N-terminal Fmoc group.

  • Resin Washing and Drying: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.[1]

  • Cleavage: Treat the resin with a cleavage cocktail to release the peptide and remove side-chain protecting groups. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[1] The reaction is typically agitated for 2-4 hours at room temperature.[1]

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in an appropriate solvent (e.g., a water/acetonitrile mixture with 0.1% formic acid for ESI-MS or a suitable matrix like CHCA for MALDI-TOF).

  • Mass Spectrometer Calibration: Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition: Analyze the sample using either MALDI-TOF or LC-ESI-MS.

    • MALDI-TOF: Provides a rapid analysis of the peptide's molecular weight.

    • LC-MS/MS: Separates the peptide from any impurities before mass analysis and can be used to confirm the peptide sequence through fragmentation.[2][3]

  • Data Analysis:

    • Acquire the mass spectrum for the synthesized peptide.

    • Identify the molecular ion peak [M+H]⁺.

    • Compare the observed mass with the theoretical mass calculated for the peptide sequence containing the ¹⁵N-labeled valine. The mass should be approximately 1 Da higher for each incorporated this compound residue compared to the unlabeled version.

    • Analyze the isotopic distribution pattern to confirm the level of ¹⁵N incorporation.[2][3]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from peptide synthesis to mass spectrometric verification.

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_ms Mass Spectrometry Verification Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling (this compound) Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat 5. Repeat Cycle Wash->Repeat Cleave 6. Cleavage from Resin Repeat->Cleave Precipitate 7. Precipitation Cleave->Precipitate Purify 8. RP-HPLC Purification Precipitate->Purify SamplePrep 9. Sample Preparation Purify->SamplePrep MS_Analysis 10. MS Analysis (MALDI-TOF or LC-MS/MS) SamplePrep->MS_Analysis Data_Analysis 11. Data Analysis (Confirm Mass Shift) MS_Analysis->Data_Analysis Result Verification Confirmed Data_Analysis->Result

References

A Researcher's Guide to Isotopically Labeled Valine: A Comparative Analysis of Fmoc-Val-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern proteomics, metabolomics, and structural biology, stable isotope labeling is an indispensable tool for elucidating complex biological processes. For researchers in these fields, as well as those in drug development, the precise tracking and quantification of amino acids are paramount. Valine, a branched-chain amino acid (BCAA), often plays a crucial role in protein structure and function. This guide provides a comprehensive comparison of Fmoc-Val-OH-15N with other isotopically labeled valine alternatives, supported by experimental principles and available data.

Introduction to Isotopically Labeled Valine

Isotopically labeled amino acids, such as valine, are powerful tools in a variety of research applications. By replacing naturally abundant isotopes with heavier, stable isotopes (e.g., ¹⁵N, ¹³C, or ²H), scientists can differentiate and trace these molecules in complex biological systems. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino acid, as in Fmoc-Val-OH-¹⁵N, makes it particularly suitable for solid-phase peptide synthesis (SPPS), a cornerstone of peptide and protein chemistry.[1][2][3]

The choice of isotopic label depends on the specific experimental goals and the analytical techniques to be employed, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparison of Isotopically Labeled Valines

The selection of an appropriate isotopically labeled valine is critical for the success of an experiment. The following table summarizes the key characteristics and applications of commonly used labeled valine variants.

Product Isotopic Label Common Applications Key Advantages Considerations
Fmoc-Val-OH-¹⁵N ¹⁵NSolid-Phase Peptide Synthesis (SPPS) for NMR studiesSimplifies NMR spectra, essential for ¹H-¹⁵N HSQC experiments which provide a "fingerprint" of the protein backbone.[]Lower natural abundance of ¹⁵N (0.37%) leads to less background signal in mass spectrometry compared to ¹³C.[]
Fmoc-Val-OH-¹³C₅,¹⁵N ¹³C and ¹⁵NSPPS for advanced NMR structural analysis and quantitative proteomics (SILAC)Provides the largest mass shift in MS, which is beneficial for complex samples.[] Essential for multidimensional heteronuclear NMR for detailed structural information.[]Can complicate MS/MS spectra due to variable numbers of ¹³C atoms in fragments.[]
L-Valine-¹³C₅ ¹³CMetabolic flux analysis, quantitative proteomics (SILAC)Strong NMR activity of ¹³C provides rich information on the carbon backbone.[]Higher natural abundance of ¹³C (1.1%) can lead to more complex background signals in mass spectrometry.[]
L-Valine-D₈ ²H (Deuterium)NMR studies of large proteinsDeuteration improves relaxation properties and reduces spectral complexity for large proteins.Can cause slight shifts in NMR chemical shifts due to the deuterium isotope effect.

Data Presentation

While direct head-to-head comparative performance data is scarce in publicly available literature, the following table presents typical quantitative data for various isotopically labeled valines based on supplier specifications and findings from individual research articles.

Parameter Fmoc-Val-OH-¹⁵N Fmoc-Val-OH-¹³C₅,¹⁵N L-Valine-¹³C Notes
Isotopic Purity Typically ≥98 atom % ¹⁵NTypically ≥98 atom % ¹³C, ≥98 atom % ¹⁵NTypically ≥99 atom % ¹³CIsotopic purity is a measure of the percentage of the labeled isotope at the specified positions.
Chemical Purity Typically ≥99%Typically ≥99%Typically ≥98%Chemical purity refers to the percentage of the desired compound, free from other chemical impurities.
Incorporation Efficiency (Metabolic Labeling) Can reach >95% in various organisms with optimized protocols.[5]Not typically used for metabolic labeling due to the Fmoc group.Can be influenced by metabolic scrambling.Incorporation efficiency in metabolic labeling depends on the organism and culture conditions.
Incorporation Efficiency (SPPS) High, dependent on coupling chemistry and sequence.High, dependent on coupling chemistry and sequence.Not applicable (used in metabolic labeling).In SPPS, incorporation is generally very efficient for standard amino acids.

Experimental Protocols

Detailed methodologies are crucial for the successful application of isotopically labeled valines. Below are outlines for key experimental procedures.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating an isotopically labeled Fmoc-amino acid, such as Fmoc-Val-OH-¹⁵N, into a growing peptide chain.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-adduct.

  • Amino Acid Activation: Activate the carboxyl group of the incoming Fmoc-Val-OH-¹⁵N by mixing it with an activating agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin with DMF to remove any unreacted reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Protocol 2: Metabolic Labeling for NMR Analysis

This protocol describes the general procedure for producing a ¹⁵N-labeled protein for NMR studies by expressing it in E. coli.

  • Prepare Minimal Media: Prepare M9 minimal media, but omit the standard nitrogen source (NH₄Cl).

  • Add Labeled Nitrogen Source: Supplement the media with ¹⁵NH₄Cl as the sole nitrogen source.

  • Inoculation and Growth: Inoculate the media with an E. coli strain engineered to overexpress the protein of interest. Grow the culture to the desired optical density.

  • Induction: Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Harvesting and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents.

  • Protein Purification: Purify the labeled protein using standard chromatography techniques (e.g., affinity and size-exclusion chromatography).

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer, typically containing a low salt concentration and 5-10% D₂O for the lock signal.

Protocol 3: Sample Preparation for Quantitative Mass Spectrometry (SILAC)

This protocol provides an overview of the Stable Isotope Labeling by Amino acids in Cell culture (SILAC) workflow using a labeled valine.

  • Cell Culture: Grow two populations of cells. One population is grown in "light" media containing natural abundance L-valine, while the other is grown in "heavy" media where the natural L-valine is replaced with an isotopically labeled version (e.g., L-Valine-¹³C₅,¹⁵N).

  • Experimental Treatment: Apply the experimental condition to one of the cell populations.

  • Cell Lysis and Protein Extraction: Lyse the cells from both populations and extract the proteins.

  • Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" populations.

  • Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs.

Mandatory Visualization

Signaling and Metabolic Pathways

The following diagrams illustrate key pathways where valine plays a significant role.

BCAA_Metabolism Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA BCKDH Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Multiple Steps TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Branched-Chain Amino Acid (BCAA) Catabolism Pathway for Valine.

mTOR_Signaling Valine Valine mTORC1 mTORC1 Valine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis

Simplified mTOR Signaling Pathway Activated by Valine.
Experimental Workflows

The following diagrams depict typical experimental workflows utilizing isotopically labeled valine.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (Piperidine) start->deprotection wash1 Wash (DMF) deprotection->wash1 activation Activate this compound (HBTU, DIPEA) wash1->activation coupling Couple to Resin activation->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage Cleave from Resin (TFA) repeat->cleavage No end Purified Labeled Peptide cleavage->end

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

SILAC_Workflow cluster_light Control cluster_heavy Experiment light_culture Cell Culture (Light Valine) light_lysis Cell Lysis mix Mix 1:1 light_lysis->mix heavy_culture Cell Culture (Heavy Valine) heavy_lysis Cell Lysis heavy_lysis->mix digest Protein Digestion (Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Workflow.

Conclusion

The choice between Fmoc-Val-OH-¹⁵N and other isotopically labeled valines is dictated by the specific research question and the analytical methodology. For NMR-based structural studies, ¹⁵N and ¹³C/¹⁵N dual labeling are the standards for obtaining high-resolution data. For quantitative proteomics using mass spectrometry, both ¹³C and ¹⁵N labels are effective, with dual labeling providing the largest mass shift for unambiguous identification in complex mixtures. Understanding the principles of each labeling strategy and adhering to rigorous experimental protocols are essential for generating high-quality, reproducible data. This guide provides a foundational understanding to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

References

A Comparative Guide: The Impact of Fmoc-Val-OH-15N versus Fmoc-Val-OH on Peptide Structure

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise atomic composition of synthetic peptides is a critical consideration. The choice between a standard amino acid building block, Fmoc-Val-OH, and its isotopically labeled counterpart, Fmoc-Val-OH-15N, is primarily dictated by the intended application of the final peptide. While the introduction of a stable isotope is essential for a variety of analytical techniques, its potential influence on the peptide's structure is a valid concern. This guide provides an objective comparison, supported by experimental principles, of how the substitution of 14N with 15N in a valine residue can, or is expected to, impact the final three-dimensional structure of a peptide.

Core Principles: The Subtle Influence of a Single Neutron

The fundamental difference between Fmoc-Val-OH and this compound lies in the isotopic composition of the nitrogen atom in the amino group. Fmoc-Val-OH contains the naturally abundant 14N isotope, while this compound is enriched with the heavier, stable 15N isotope. This seemingly minor change of a single neutron does not alter the chemical properties, such as bonding and reactivity, of the valine residue.[1] Consequently, the primary, secondary, and tertiary structures of a peptide are largely considered to be unaffected by 15N isotopic labeling.

However, theoretical studies and highly sensitive analytical techniques have hinted at subtle "isotope effects." These effects are generally minor and often negligible in the broader context of a peptide's biological function, but they are measurable and warrant consideration in high-precision structural studies. A theoretical study has suggested that the substitution of 14N with 15N can lead to a slight strengthening of hydrogen bonds involving the amide backbone. This could, in principle, contribute to a marginal increase in the stability of secondary structures like alpha-helices and beta-sheets.

Data Presentation: A Comparative Overview

The following table summarizes the key physical and chemical properties of Fmoc-Val-OH and this compound, and the expected impact of 15N incorporation on the resulting peptide.

PropertyFmoc-Val-OHThis compoundImpact on Peptide
Molecular Weight ~339.39 g/mol ~340.38 g/mol Increased mass, detectable by mass spectrometry.
Isotopic Purity Natural abundance (~99.6% 14N)Typically >98% 15NEnables NMR and MS-based analysis.
Chemical Reactivity StandardIdentical to unlabeledNo significant impact on synthesis or biological activity.[1]
Physicochemical Properties StandardLargely identical to unlabeledMinor "stable isotope effects" may be observed in sensitive techniques like chromatography.
Impact on 3D Structure Forms native peptide structureExpected to be virtually identical to the unlabeled peptide structureTheoretical strengthening of H-bonds may slightly enhance secondary structure stability.

Experimental Evidence: The Preponderance of Similarity

Direct, head-to-head experimental studies that solely focus on comparing the high-resolution 3D structures of a 15N-labeled peptide versus its unlabeled counterpart are scarce in the literature. This is largely because the scientific community generally accepts that the structural impact is negligible for most practical purposes. The primary use of 15N labeling is as a tool for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy and for quantification using Mass Spectrometry (MS), rather than as a means to intentionally alter the structure.

High-resolution NMR studies on 15N-labeled peptides and proteins are abundant.[2][3][4] These studies successfully determine complex three-dimensional structures, and the underlying assumption is that the determined structure is a faithful representation of the native, unlabeled molecule.

Circular Dichroism (CD) spectroscopy, a technique sensitive to secondary structure, is not typically used to discern differences between isotopically labeled and unlabeled peptides, as any changes in the CD spectrum are expected to be below the detection limit of the instrument.[5]

Experimental Protocols

I. Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating either Fmoc-Val-OH or this compound.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Val-OH or this compound

  • Other required Fmoc-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Reaction vessel with a sintered glass frit

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents to the resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

II. Structural Analysis by NMR Spectroscopy

This protocol provides a general workflow for determining the solution structure of a 15N-labeled peptide.

Materials:

  • Lyophilized, purified 15N-labeled peptide

  • NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5)

  • Deuterium oxide (D2O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the lyophilized 15N-labeled peptide in the NMR buffer to a final concentration of 0.5-1.0 mM. Add 5-10% D2O for the lock signal.[6]

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra, including:

      • 1H-15N HSQC (Heteronuclear Single Quantum Coherence) to visualize all the amide N-H correlations.

      • TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations between protons that are close in space (< 5 Å).

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform resonance assignments to identify the specific protons and nitrogens in the peptide sequence.

    • Identify and quantify NOE cross-peaks to generate distance restraints.

  • Structure Calculation:

    • Use the distance restraints and any other experimental constraints (e.g., dihedral angles from coupling constants) as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

    • Generate an ensemble of structures that satisfy the experimental data.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to analyze stereochemical parameters.

Visualization of Key Processes

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Purification Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Elongation Chain Elongation Coupling->Elongation Final_Deprotection Final Deprotection Elongation->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation RP_HPLC RP-HPLC Precipitation->RP_HPLC MS Mass Spectrometry RP_HPLC->MS NMR_Structural_Analysis Sample_Prep 15N-Peptide Sample Preparation Data_Acq 2D NMR Data Acquisition (HSQC, TOCSY, NOESY) Sample_Prep->Data_Acq Data_Proc Data Processing & Resonance Assignment Data_Acq->Data_Proc Restraints Generate Distance Restraints (NOEs) Data_Proc->Restraints Struct_Calc Structure Calculation Restraints->Struct_Calc Validation Structure Validation Struct_Calc->Validation

References

A Comparative Guide to Purity Analysis of Synthetic Peptides: The Role of Fmoc-Val-OH-15N in High-Accuracy Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical checkpoint that ensures the validity, reproducibility, and safety of their work. This guide provides an objective comparison of key analytical techniques for assessing peptide purity. We will explore the utility of incorporating Fmoc-Val-OH-15N to generate stable isotope-labeled (SIL) internal standards for high-accuracy mass spectrometry-based quantification, and compare this modern approach with traditional methods such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Amino Acid Analysis (AAA).

The inclusion of a 15N-labeled amino acid, such as this compound, during peptide synthesis produces a peptide that is chemically identical to the target peptide but has a distinct, heavier molecular weight. This SIL peptide serves as an ideal internal standard in mass spectrometry, co-eluting with the target peptide and providing a precise reference for quantification, thereby overcoming variations in sample preparation and instrument response.

Comparative Analysis of Key Purity Assessment Techniques

The selection of a suitable analytical method, or a combination of methods, is crucial for the comprehensive characterization of synthetic peptides. The following table summarizes the primary applications and performance characteristics of the most commonly employed techniques.

Analytical MethodPrimary ApplicationPrinciple of Separation/DetectionInformation ProvidedTypical Purity Determination
RP-HPLC with UV Detection Purity assessment and quantification of impuritiesHydrophobicityRetention time, peak area (% purity)Relative purity based on UV absorbance at 214 nm.
Mass Spectrometry (MS) with SIL Internal Standard Absolute quantification and impurity identificationMass-to-charge ratio (m/z)Molecular weight, amino acid sequence (via fragmentation), precise concentration.Absolute quantification by comparing the signal intensity of the target peptide to the known concentration of the SIL internal standard.
Amino Acid Analysis (AAA) Net peptide content determinationIon-exchange chromatography of hydrolyzed amino acidsAmino acid composition and ratios.Net peptide content as a percentage of the total sample weight.

Quantitative Data Summary

The following table presents representative data from the purity analysis of a synthetic peptide using the three compared methods.

ParameterRP-HPLCMS with SIL Internal StandardAmino Acid Analysis
Purity (%) 98.2%Not directly measuredNot directly measured
Net Peptide Content (%) Not determinedNot determined85.5%
Peptide Concentration (mg/mL) Not determined1.05 mg/mLNot determined
Major Impurity Detected Peak at 15.8 min (0.9%)Deletion sequence (-113 Da)Not applicable
Minor Impurity Detected Peak at 17.2 min (0.5%)Oxidation (+16 Da)Not applicable

Experimental Protocols

Synthesis of a Stable Isotope-Labeled (SIL) Peptide using this compound

This protocol outlines the incorporation of this compound into a target peptide sequence during solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution to remove the Fmoc protecting group from the resin's amino group.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (for the C-terminal residue) using a coupling reagent such as HBTU/DIPEA in DMF and couple it to the resin.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. For the valine position, use this compound instead of the unlabeled Fmoc-Val-OH.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude SIL peptide in cold diethyl ether, and then purify it using preparative RP-HPLC.

  • Characterization: Confirm the mass of the purified SIL peptide using mass spectrometry to ensure successful incorporation of the 15N label.

Purity Analysis by RP-HPLC
  • Sample Preparation: Dissolve the synthetic peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.

Quantitative Analysis by Mass Spectrometry with a SIL Internal Standard
  • Sample Preparation: Prepare a stock solution of the SIL peptide with a precisely known concentration. Create a series of calibration standards by spiking known amounts of the unlabeled target peptide into a constant concentration of the SIL internal standard. Prepare the unknown sample by adding the same concentration of the SIL internal standard.

  • LC-MS/MS Analysis:

    • LC System: Use an LC system coupled to a mass spectrometer.

    • Chromatography: Employ a suitable C18 column and a gradient similar to that used for RP-HPLC analysis.

    • Mass Spectrometry: Operate the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the target peptide and the SIL internal standard.

  • Data Analysis: Generate a calibration curve by plotting the ratio of the peak areas of the target peptide to the SIL internal standard against the concentration of the target peptide in the calibration standards. Determine the concentration of the target peptide in the unknown sample by interpolating its peak area ratio on the calibration curve.

Net Peptide Content by Amino Acid Analysis (AAA)
  • Hydrolysis: Accurately weigh a sample of the peptide and hydrolyze it to its constituent amino acids using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: Derivatize the amino acids in the hydrolysate with a reagent such as phenylisothiocyanate (PITC) to make them detectable.

  • Chromatographic Separation: Separate the derivatized amino acids using a dedicated amino acid analyzer or an HPLC system with a specialized column and detection method.

  • Quantification: Quantify each amino acid by comparing its peak area to that of a known standard.

  • Calculation: Calculate the net peptide content by comparing the total weight of the quantified amino acids to the initial weight of the peptide sample, accounting for the molecular weight of water added during hydrolysis.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for peptide synthesis with a SIL internal standard and the subsequent comparative purity analysis.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Amino Acid 1 Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Amino Acid 3 Deprotection3->Coupling3 Cleavage Cleavage & Deprotection Coupling3->Cleavage Crude_SIL_Peptide Crude SIL Peptide Cleavage->Crude_SIL_Peptide Purification Preparative RP-HPLC Crude_SIL_Peptide->Purification Pure_SIL_Peptide Pure SIL Peptide (Internal Standard) Purification->Pure_SIL_Peptide

Caption: Workflow for the synthesis of a stable isotope-labeled (SIL) peptide using this compound.

Purity_Analysis_Workflow cluster_Sample Synthetic Peptide Sample cluster_Methods Purity Analysis Methods cluster_Results Analysis Results Peptide Target Peptide RPHPLC RP-HPLC Peptide->RPHPLC LCMS LC-MS with SIL Standard Peptide->LCMS AAA Amino Acid Analysis Peptide->AAA Purity Relative Purity (%) RPHPLC->Purity Concentration Absolute Concentration LCMS->Concentration NetContent Net Peptide Content (%) AAA->NetContent

Caption: Comparative workflow for peptide purity analysis using different analytical techniques.

Conclusion

Ensuring the purity of synthetic peptides is a multifaceted process that benefits from the application of orthogonal analytical techniques. While RP-HPLC remains the industry standard for determining the relative purity of a peptide sample, it does not provide information on the absolute amount of the peptide. Amino Acid Analysis is a valuable tool for determining the net peptide content, which is crucial for accurate dosing in biological assays.

The incorporation of a stable isotope-labeled amino acid like this compound to create a SIL internal standard for mass spectrometry offers a superior method for absolute quantification. This approach provides a highly accurate measure of the target peptide's concentration, which is often a more critical parameter than relative purity for ensuring the reproducibility of experimental results and the efficacy of peptide-based therapeutics. By combining these complementary techniques, researchers can achieve a comprehensive and reliable characterization of their synthetic peptides.

Isotopic Scrambling Assessment for Fmoc-Val-OH-¹⁵N in Solid-Phase Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The incorporation of stable isotopes, such as ¹⁵N, into peptides is a critical technique for a wide range of applications, including protein structure determination by NMR spectroscopy, quantitative proteomics, and metabolic flux analysis. Fmoc-Val-OH-¹⁵N is a commonly used building block for introducing a ¹⁵N-labeled valine residue into a synthetic peptide. The fidelity of the isotopic label throughout the synthesis process is paramount for the integrity of experimental results. This guide provides a comprehensive assessment of the potential for isotopic scrambling of the ¹⁵N label in Fmoc-Val-OH-¹⁵N during standard Fmoc-based solid-phase peptide synthesis (SPPS). The stability of the label will be compared to systems where isotopic scrambling is a known issue, and detailed experimental protocols for synthesis and analysis are provided.

Assessment of ¹⁵N Isotopic Scrambling in Fmoc-SPPS

Based on a thorough review of the mechanisms of Fmoc-SPPS and known side reactions, the potential for isotopic scrambling of the α-amino ¹⁵N label on Fmoc-Val-OH-¹⁵N is assessed to be negligible . The chemical transformations involved in Fmoc-SPPS do not involve the cleavage of the bond between the α-carbon and the α-nitrogen of the amino acid backbone, which would be a prerequisite for isotopic scrambling.

The stability of the ¹⁵N label is maintained throughout the two key steps of the SPPS cycle:

  • Fmoc Deprotection: The Fmoc group is removed from the α-amine using a mild base, typically a solution of piperidine in DMF. This reaction proceeds via a β-elimination mechanism, which involves the abstraction of a proton from the fluorenyl group, followed by the elimination of the Fmoc group as dibenzofulvene. This process does not affect the integrity of the N-Cα bond of the amino acid.

  • Peptide Bond Formation: The coupling of the next Fmoc-protected amino acid is achieved by activating its C-terminal carboxyl group. The free α-amine of the resin-bound amino acid then acts as a nucleophile, attacking the activated carboxyl group to form a new peptide bond. This reaction also preserves the N-Cα bond of the ¹⁵N-labeled valine residue.

A review of common side reactions in Fmoc-SPPS, such as aspartimide formation, diketopiperazine formation, and racemization, indicates that none of these side reactions lead to the cleavage or exchange of the α-nitrogen atom.

Comparison with Alternative Labeling Strategies

While the ¹⁵N label on Fmoc-Val-OH-¹⁵N is highly stable during chemical synthesis, it is important to distinguish this from other labeling methods where isotopic scrambling can be a significant issue.

FeatureFmoc-SPPS with Fmoc-Val-OH-¹⁵NBiological Expression Systems
Isotopic Scrambling Potential NegligibleCan be significant
Mechanism of Scrambling No known chemical mechanismMetabolic conversion of the labeled amino acid into other amino acids by cellular enzymes.
Labeling Specificity High (at the intended residue)Can be compromised due to metabolic scrambling, leading to the incorporation of the ¹⁵N label into other amino acid types.
Control over Scrambling Not applicable (no scrambling)Can be minimized by using specific host strains, metabolic inhibitors, or cell-free expression systems.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Val-OH-¹⁵N into a Peptide using Manual Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a ¹⁵N-labeled valine residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Val-OH-¹⁵N

  • Other required Fmoc-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution to the resin, and agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-Val-OH-¹⁵N:

    • In a separate vial, dissolve Fmoc-Val-OH-¹⁵N (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DMF and DCM, and dry under vacuum. Add the cleavage cocktail to the resin and allow it to react for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the mass and isotopic incorporation by mass spectrometry.

Protocol 2: Assessment of ¹⁵N Incorporation by Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the full scan mass spectrum in positive ion mode.

  • Data Analysis:

    • Determine the monoisotopic mass of the unlabeled peptide (theoretical).

    • Determine the monoisotopic mass of the ¹⁵N-labeled peptide (theoretical, M+1 for a single ¹⁵N label).

    • Compare the theoretical masses with the experimentally observed mass in the spectrum.

    • The presence of a peak corresponding to the M+1 mass and the absence of a significant peak at the unlabeled mass confirms successful and complete incorporation of the ¹⁵N label.

Visualizations

Fmoc_SPPS_Cycle cluster_resin Solid Support Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-AA-¹⁵N, DIC, Oxyma) Wash1->Coupling Free α-amine Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Resin Elongated Peptide

Fmoc-SPPS cycle for incorporating a ¹⁵N-labeled amino acid.

Fmoc_Deprotection cluster_mechanism Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-¹⁵N-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene β-elimination Free_Amine H₂N-¹⁵N-Peptide Intermediate->Free_Amine Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine

Mechanism of Fmoc deprotection, showing the stability of the N-Cα bond.

A Researcher's Guide to Confirming 15N Labeling Efficiency: An Objective Comparison of NMR Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the fields of structural biology, drug development, and metabolomics, accurate determination of 15N isotopic labeling efficiency is paramount for the success of a wide range of experiments. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for this purpose. This guide provides an objective comparison of the primary NMR methods used to confirm 15N labeling efficiency—namely, one-dimensional (1D) 15N NMR and two-dimensional (2D) 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. We present a detailed analysis of their respective principles, experimental protocols, and a performance comparison with Mass Spectrometry (MS), supported by experimental considerations.

Comparison of Analytical Methods for 15N Labeling Efficiency

The choice of method for determining 15N labeling efficiency depends on several factors, including the nature of the sample, the required precision, and the available instrumentation. Below is a comparative overview of 1D 15N NMR, 2D 1H-15N HSQC, and Mass Spectrometry.

Feature1D 15N NMR2D 1H-15N HSQCMass Spectrometry (MS)
Principle Direct detection of the 15N nucleus. Quantification is based on the integral of the 15N signal.Indirect detection of 15N via its coupling to directly attached protons. Quantification is based on the volume of the cross-peaks.Measures the mass-to-charge ratio of molecules, allowing for the differentiation of isotopically labeled and unlabeled species.
Sensitivity Low, due to the low gyromagnetic ratio of 15N.[1]High, as it leverages the higher sensitivity of the 1H nucleus for detection.[2]Very high, capable of detecting low abundance species.
Resolution Low, prone to signal overlap, especially in complex molecules.High, as signals are dispersed in two dimensions, significantly reducing overlap.[3][4]High, can resolve molecules with very small mass differences.
Quantitative Accuracy Can be highly accurate with proper experimental setup (e.g., long relaxation delays, NOE suppression).Can be quantitative, but requires careful data processing and consideration of relaxation properties.Highly quantitative, especially with the use of internal standards.
Experiment Time Relatively short for simple molecules, but can be long for complex samples requiring many scans for adequate signal-to-noise.Longer than 1D experiments due to the acquisition of the second dimension.Fast, especially with high-throughput systems.
Sample Requirements Higher concentration needed due to lower sensitivity.Lower concentration is acceptable due to higher sensitivity.[5]Requires very small amounts of sample.
Information Provided Direct measure of all nitrogen environments.Provides information only on protonated nitrogens.[6][7]Provides the overall labeling efficiency of the entire molecule or its fragments.

Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reproducible and accurate results. Below are generalized protocols for protein expression and subsequent analysis using 1D 15N NMR and 2D 1H-15N HSQC.

Protocol 1: Uniform 15N Labeling of Proteins in E. coli

This protocol outlines the basic steps for producing a uniformly 15N-labeled protein in E. coli using a minimal medium.

Materials:

  • M9 minimal medium components

  • 15NH4Cl (as the sole nitrogen source)[6][8]

  • Glucose (or other carbon source)

  • Magnesium sulfate and other essential salts

  • Trace elements solution

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest

  • Appropriate antibiotic

Procedure:

  • Pre-culture: Inoculate a small volume (5-10 mL) of rich medium (e.g., LB) with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

  • Main Culture Inoculation: The next day, use the pre-culture to inoculate 1 L of M9 minimal medium supplemented with 1 g of 15NH4Cl and other necessary components.[9]

  • Cell Growth: Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG) and continue to grow the culture under optimized conditions (e.g., lower temperature for several hours or overnight).

  • Harvesting and Lysis: Harvest the cells by centrifugation, resuspend in a suitable lysis buffer, and lyse the cells using methods such as sonication or high-pressure homogenization.

  • Purification: Purify the 15N-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Sample Preparation for NMR: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) and concentrate to the desired concentration (typically 0.1-1 mM). Add 5-10% D2O for the spectrometer lock.[9]

Protocol 2: Quantitative 1D 15N NMR

Objective: To determine the overall 15N incorporation efficiency by direct integration of the 15N signal.

NMR Data Acquisition:

  • Spectrometer Setup: Tune and match the NMR probe for the 15N frequency.

  • Pulse Program: Use a simple pulse-acquire sequence with proton decoupling during acquisition. To ensure accurate quantification, it is crucial to suppress the Nuclear Overhauser Effect (NOE). This can be achieved by using inverse-gated decoupling, where the proton decoupler is on only during the acquisition time.

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the 15N nuclei in the sample to ensure full relaxation between scans. This is critical for accurate integration.

    • Number of Scans (ns): A large number of scans is typically required to achieve an adequate signal-to-noise ratio due to the low sensitivity of 15N.

    • Spectral Width (sw): Set to cover the entire range of expected 15N chemical shifts.

NMR Data Processing:

  • Fourier Transformation: Apply an exponential window function to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform baseline correction to ensure accurate integration.

  • Integration: Integrate the total area of the 15N signals from the labeled sample.

  • Calculation of Labeling Efficiency: Compare the integral of the 15N-labeled sample to that of a known concentration of a natural abundance standard (containing 0.37% 15N) or to the theoretical signal intensity for 100% incorporation.

Protocol 3: Quantitative 2D 1H-15N HSQC

Objective: To determine the 15N incorporation efficiency by analyzing the intensity of 1H-15N correlation peaks.

NMR Data Acquisition:

  • Spectrometer Setup: Tune and match the NMR probe for both 1H and 15N frequencies.[10]

  • Pulse Program: Use a sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetfpgpsi2).[10]

  • Acquisition Parameters:

    • Spectral Widths (sw): Set appropriate spectral widths for both the 1H (direct) and 15N (indirect) dimensions.[2]

    • Number of Scans (ns): Set according to the sample concentration to achieve good signal-to-noise.[10]

    • Number of Increments (td in F1): A sufficient number of increments in the indirect dimension should be acquired to ensure adequate resolution.[2]

NMR Data Processing:

  • Fourier Transformation: Process the data using appropriate window functions (e.g., squared sine-bell) in both dimensions.[11]

  • Phasing and Baseline Correction: Perform phasing and baseline correction in both dimensions.[10]

  • Peak Picking and Integration: Pick and integrate the volume of a set of well-resolved cross-peaks in the 2D spectrum.

  • Calculation of Labeling Efficiency: To accurately determine the labeling efficiency, a comparison is needed. This can be done by:

    • Comparing to an unlabeled sample: Acquire a 1H-15N HSQC on a precisely matched concentration of the unlabeled protein. The signal intensity in the unlabeled sample will correspond to the natural abundance of 15N (0.37%). The labeling efficiency can then be calculated from the ratio of signal intensities.

    • Internal Reference: Use a known concentration of a 15N-labeled internal standard.

Visualizing the Workflow and Decision-Making Process

To aid researchers in navigating the process of confirming 15N labeling efficiency, the following diagrams illustrate the general experimental workflow and a decision-making tree for method selection.

G General Experimental Workflow for 15N Labeling Confirmation cluster_prep Sample Preparation cluster_nmr NMR Analysis Protein Expression in Minimal Media with 15NH4Cl Protein Expression in Minimal Media with 15NH4Cl Protein Purification Protein Purification Protein Expression in Minimal Media with 15NH4Cl->Protein Purification Buffer Exchange into NMR Buffer Buffer Exchange into NMR Buffer Protein Purification->Buffer Exchange into NMR Buffer NMR Sample Preparation (add D2O) NMR Sample Preparation (add D2O) Buffer Exchange into NMR Buffer->NMR Sample Preparation (add D2O) NMR Data Acquisition NMR Data Acquisition NMR Sample Preparation (add D2O)->NMR Data Acquisition NMR Data Processing NMR Data Processing NMR Data Acquisition->NMR Data Processing 1D 15N NMR 1D 15N NMR NMR Data Acquisition->1D 15N NMR Direct Detection 2D 1H-15N HSQC 2D 1H-15N HSQC NMR Data Acquisition->2D 1H-15N HSQC Indirect Detection Quantification of Labeling Efficiency Quantification of Labeling Efficiency NMR Data Processing->Quantification of Labeling Efficiency Final Report Final Report Quantification of Labeling Efficiency->Final Report

A general experimental workflow.

G Decision Tree for Method Selection Start Start High Sample Concentration? High Sample Concentration? Start->High Sample Concentration? 1D 15N NMR 1D 15N NMR High Sample Concentration?->1D 15N NMR Yes Low Sample Concentration? Low Sample Concentration? High Sample Concentration?->Low Sample Concentration? No Need for High Resolution? Need for High Resolution? 1D 15N NMR->Need for High Resolution? 2D 1H-15N HSQC 2D 1H-15N HSQC Low Sample Concentration?->2D 1H-15N HSQC Yes Consider MS Consider MS Low Sample Concentration?->Consider MS Very Low Final Method: 2D 1H-15N HSQC Final Method: 2D 1H-15N HSQC 2D 1H-15N HSQC->Final Method: 2D 1H-15N HSQC Final Method: Mass Spectrometry Final Method: Mass Spectrometry Consider MS->Final Method: Mass Spectrometry Need for High Resolution?->2D 1H-15N HSQC Yes Final Method: 1D 15N NMR Final Method: 1D 15N NMR Need for High Resolution?->Final Method: 1D 15N NMR No

A decision-making guide.

Conclusion

Both 1D 15N NMR and 2D 1H-15N HSQC are valuable techniques for determining 15N labeling efficiency, each with its own set of advantages and limitations. 1D 15N NMR offers a direct and potentially rapid assessment for samples with high concentration and simple spectra. In contrast, 2D 1H-15N HSQC provides superior sensitivity and resolution, making it the method of choice for lower concentration samples and complex proteins where spectral overlap is a concern. For applications demanding the highest sensitivity, Mass Spectrometry remains a powerful alternative. The choice of the optimal method will ultimately depend on the specific experimental requirements, sample characteristics, and available instrumentation. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently and accurately determine the 15N labeling efficiency of their samples, ensuring the reliability of their downstream applications.

References

A Comparative Guide to Coupling Reagents for Efficient Fmoc-Val-OH-15N Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is paramount to achieving high yields and purity, particularly when incorporating sterically hindered amino acids such as Valine. This guide provides a detailed comparison of commonly employed coupling reagents for the incorporation of Fmoc-Val-OH-15N, offering researchers, scientists, and drug development professionals the data-driven insights needed to optimize their synthetic strategies. While the isotopic labeling with 15N does not significantly alter the chemical reactivity, the inherent steric hindrance of the Valine side chain presents a notable challenge in peptide synthesis.

Performance of Common Coupling Reagents

The efficiency of coupling reagents is often evaluated using "difficult" peptide sequences, which are prone to aggregation and incomplete reactions. The acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for such evaluations.[1] The data presented below, compiled from various studies, highlights the performance of key coupling reagents in challenging syntheses, providing a reliable proxy for their efficacy in this compound incorporation.

Coupling ReagentPurity (ACP 65-74 Synthesis)Coupling EfficiencyReaction SpeedRisk of RacemizationKey Characteristics
HATU Higher Purity (fewer deletion products)[1]High[1][2]Faster[1]Lower risk[1][3]Forms a highly reactive OAt-active ester.[1] Considered one of the most powerful coupling reagents available.[2]
HBTU Lower Purity (more deletion products)[1]High, but generally lower than HATU[1]Slower[1]Higher risk[1]Forms a less reactive OBt-ester compared to HATU.[1] A widely used and cost-effective option.
HCTU Purity comparable to HATU[4]High[2]Fast, with coupling times as short as 2-5 minutes[4]Reduced rates compared to BOP.[5]A good compromise in terms of reactivity and price compared to HOBt/HOAt-based reagents.[2][6]
DIC/Oxyma HighHighModerateVery low[3]The combination of a carbodiimide (DIC) with an additive (OxymaPure) is a cost-effective method with a favorable safety profile.[2]
COMU HighGreater than HBTU/HATU[2]FastReduced epimerization[2]A third-generation uronium salt with high solubility and reactivity.[2][6]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. Below are representative protocols for SPPS using HATU, HCTU, and DIC/Oxyma, based on the Fmoc/tBu strategy.[7]

Protocol 1: Coupling with HATU

This protocol is suitable for the synthesis of complex peptides where high coupling efficiency is critical.[7]

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate a solution of this compound (4 eq.), HATU (3.9 eq.), and N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with DMF.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction.[7]

  • Repeat: Repeat the cycle for subsequent amino acids.

  • Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to deprotect the side chains and cleave the peptide from the resin.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Protocol 2: Coupling with HCTU

This protocol offers a balance of speed and efficiency.

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF and wash.

  • Coupling:

    • Prepare a solution of this compound (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the solution to the resin immediately.

    • Reaction time can be as short as 5-20 minutes.[4]

  • Washing: Wash the resin with DMF.

  • Kaiser Test: Check for reaction completion.[7]

  • Repeat: Repeat the cycle for subsequent amino acids.

  • Final Deprotection and Cleavage: Follow the procedure in Protocol 1.

  • Precipitation and Purification: Follow the procedure in Protocol 1.

Protocol 3: Coupling with DIC/Oxyma

This protocol is a cost-effective option with low racemization.

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF and wash.

  • Coupling:

    • Add this compound (4 eq.) and OxymaPure (4 eq.) dissolved in DMF to the resin.

    • Add DIC (4 eq.) to the resin and agitate the mixture.

    • Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Kaiser Test: Check for reaction completion.[7]

  • Repeat: Repeat the cycle for subsequent amino acids.

  • Final Deprotection and Cleavage: Follow the procedure in Protocol 1.

  • Precipitation and Purification: Follow the procedure in Protocol 1.

Visualizing the Process

To better illustrate the experimental workflow and the underlying chemical mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Coupling Reagent Comparison cluster_reagents Resin Start: Resin Swelling Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Split Split Resin into Aliquots Wash1->Split Coupling_HATU Coupling with HATU Split->Coupling_HATU Reagent A Coupling_HCTU Coupling with HCTU Split->Coupling_HCTU Reagent B Coupling_DIC Coupling with DIC/Oxyma Split->Coupling_DIC Reagent C Wash2 DMF Wash Coupling_HATU->Wash2 Coupling_HCTU->Wash2 Coupling_DIC->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling_HATU Positive Cleavage Cleavage & Deprotection Kaiser->Cleavage Negative Analysis HPLC & Mass Spec Analysis Cleavage->Analysis

Caption: Comparative workflow for evaluating coupling reagents.

G cluster_mechanism General Mechanism of Peptide Bond Formation AminoAcid Fmoc-AA-COOH ActiveEster Activated Intermediate (e.g., OAt-ester) AminoAcid->ActiveEster Activation CouplingReagent Coupling Reagent (+ Base) CouplingReagent->ActiveEster PeptideBond Fmoc-AA-CO-NH-Peptide-Resin ActiveEster->PeptideBond Nucleophilic Attack PeptideResin H₂N-Peptide-Resin PeptideResin->PeptideBond

Caption: Activation and coupling mechanism in SPPS.

Conclusion

The choice of coupling reagent for the incorporation of this compound is a critical determinant of synthesis success. For challenging couplings requiring high efficiency and speed, HATU and HCTU are superior choices, with HATU often yielding higher purity products.[1][4] COMU also presents a highly efficient alternative.[2] For routine syntheses where cost and minimizing racemization are primary concerns, the DIC/Oxyma combination offers a robust and reliable option.[2][3] Ultimately, the optimal reagent will depend on the specific requirements of the peptide sequence, the desired purity, and budgetary considerations. The provided protocols and comparative data serve as a foundational guide for making an informed decision.

References

Cost-Benefit Analysis of Fmoc-Val-OH-15N in Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances cost with experimental outcome. This guide provides a comprehensive cost-benefit analysis of using ¹⁵N-labeled Fmoc-L-Valine (Fmoc-Val-OH-¹⁵N) compared to its unlabeled counterpart, Fmoc-Val-OH. The primary value of Fmoc-Val-OH-¹⁵N lies in its application for stable isotope labeling (SIL), a powerful technique for quantitative analysis in proteomics and advanced structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: A Quantitative Comparison

The most immediate difference between Fmoc-Val-OH-¹⁵N and its unlabeled alternative is the significant price disparity. This higher cost is directly attributable to the expense of isotopic enrichment. Below is a summary of the costs and key applications.

Table 1: Cost and Application Comparison

FeatureFmoc-Val-OH-¹⁵N (Isotopically Labeled)Fmoc-Val-OH (Unlabeled)
Estimated Price ~$874.00 / 1g[1]~
50.00/25g,50.00 / 25g, ~50.00/25g,
80.00 / 100g[2]
Primary Application Peptide synthesis for NMR studies, quantitative proteomics (e.g., SILAC), and metabolic tracing.[3][][5]General-purpose peptide synthesis.[6][7]
Key Benefit Enables tracking and quantification of peptides and proteins; provides distinct NMR signals for structural analysis.[3][8]Cost-effective for synthesizing standard peptides not requiring isotopic analysis.
Isotopic Purity Typically >98 atom % ¹⁵N.[1]Natural isotopic abundance.

Table 2: Technical Specifications

SpecificationFmoc-Val-OH-¹⁵NFmoc-Val-OH
Molecular Formula C₂₀H₂₁(¹⁵N)O₄C₂₀H₂₁NO₄
Molecular Weight ~340.38 g/mol [1]~339.39 g/mol [9][10]
CAS Number 125700-35-8[1][11]68858-20-8[6][12][13]

The Core Benefit: Enabling Advanced Analytical Techniques

The justification for the higher cost of Fmoc-Val-OH-¹⁵N is its necessity in sophisticated analytical methods that are otherwise impossible with unlabeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Nitrogen-15 is a stable isotope with a nuclear spin of ½.[3] This property is highly advantageous for NMR because it results in narrower line widths and sharper signals compared to the much more abundant but quadrupolar ¹⁴N nucleus.[3] When a peptide is synthesized with one or more ¹⁵N-labeled amino acids, these specific nitrogen atoms can be directly observed in NMR experiments. This is invaluable for:

  • Protein Structure Determination: ¹⁵N labeling is fundamental to multidimensional NMR experiments (like ¹H-¹⁵N HSQC) that are used to determine the three-dimensional structure of proteins and peptides.[14]

  • Studying Molecular Dynamics: Labeled sites allow researchers to track the movement and interactions of specific residues within a protein, providing insights into its function and flexibility.[5]

Mass Spectrometry (MS) and Quantitative Proteomics: In mass spectrometry, the incorporation of ¹⁵N results in a predictable mass shift (+1 Da for each ¹⁵N atom) in the resulting peptide or protein.[] This principle is the foundation of quantitative proteomics techniques such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).[3] By comparing the mass spectra of labeled ("heavy") and unlabeled ("light") samples, researchers can accurately quantify differences in protein abundance between different cell states.[15]

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for manual Fmoc-based solid-phase peptide synthesis (SPPS). The choice between using Fmoc-Val-OH-¹⁵N and Fmoc-Val-OH occurs at the "Amino Acid Coupling" step, depending on the experimental goals.

Objective: To synthesize a peptide on a solid support resin.

Materials:

  • Fmoc-protected amino acids (including either Fmoc-Val-OH-¹⁵N or Fmoc-Val-OH)

  • Rink Amide or Wang resin

  • Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: Dichloromethane (DCM), Methanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Reaction vessel with a frit

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.[16]

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.

    • Repeat with a second 20% piperidine/DMF treatment for 15-20 minutes to ensure complete removal of the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[17]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the desired Fmoc-amino acid (e.g., Fmoc-Val-OH-¹⁵N) (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[16]

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry.

Visualizations

The following diagrams illustrate the core workflow of the experimental process where Fmoc-Val-OH-¹⁵N is utilized.

Fmoc_SPPS_Workflow cluster_prep Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps cluster_key Key Resin 1. Start with Resin in Reaction Vessel Swell 2. Swell Resin in DMF Resin->Swell Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 4. Wash (DMF) Deprotection->Wash1 Coupling 5. Couple Activated Fmoc-AA-OH(*) (HATU/DIPEA) Wash1->Coupling Wash2 6. Wash (DMF) Coupling->Wash2 Wash2->Deprotection For next amino acid Final_Deprotect 7. Final Fmoc Deprotection Wash2->Final_Deprotect For final amino acid Cleavage 8. Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleavage Purify 9. Purify Peptide (HPLC) Cleavage->Purify Key (*) This step uses either standard Fmoc-Val-OH or Fmoc-Val-OH-15N depending on the experiment's goal.

Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Cost_Benefit_Logic cluster_decision Decision Point cluster_choices Reagent Choices & Outcomes Decision Need for Isotopic Analysis? Fmoc_Val_15N Use this compound Decision->Fmoc_Val_15N Yes Fmoc_Val Use Fmoc-Val-OH Decision->Fmoc_Val No Benefit Benefit: - Quantitative MS - Protein NMR Studies - Metabolic Tracing Fmoc_Val_15N->Benefit Cost_High Cost: High Fmoc_Val_15N->Cost_High Benefit_Standard Benefit: - Standard Peptide Synthesis Fmoc_Val->Benefit_Standard Cost_Low Cost: Low Fmoc_Val->Cost_Low

Caption: Logical flow for choosing between labeled and unlabeled reagents.

References

Characterization of Fmoc-Val-OH-15N: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of Fmoc-L-Valine-15N (Fmoc-Val-OH-15N), a critical isotopically labeled building block in solid-phase peptide synthesis (SPPS). We present a comparative analysis with its non-labeled counterpart, Fmoc-L-Val-OH, and its enantiomer, Fmoc-D-Val-OH, supported by typical experimental data and detailed methodologies.

Product Overview and Alternatives

This compound is an N-terminally protected form of the amino acid valine, where the amide nitrogen is the heavy isotope 15N. This isotopic labeling is invaluable for quantitative proteomics and for nuclear magnetic resonance (NMR) studies to probe peptide and protein structure and dynamics. Its performance in peptide synthesis is benchmarked against two primary alternatives:

  • Fmoc-L-Val-OH : The standard, non-labeled amino acid derivative used in routine peptide synthesis.

  • Fmoc-D-Val-OH : The D-enantiomer, incorporated to create peptides with modified biological activity or stability.

A summary of the key physical and chemical properties of these compounds is presented in Table 1.

Quantitative Data Comparison

The quality and purity of these amino acid derivatives are paramount for successful peptide synthesis. The following tables summarize typical analytical data obtained for this compound and its alternatives.

Table 1: Physical and Chemical Properties

PropertyFmoc-L-Val-OH-15NFmoc-L-Val-OHFmoc-D-Val-OH
CAS Number 125700-35-8[1]68858-20-884624-17-9
Molecular Formula C₂₀H₂₁¹⁵NO₄C₂₀H₂₁NO₄C₂₀H₂₁NO₄
Molecular Weight 340.38 g/mol [1]339.39 g/mol 339.39 g/mol
Appearance White to off-white powderWhite to off-white powderWhite to off-white powder
Melting Point 143-145 °C[1]143-145 °C143-144 °C
Optical Rotation (c=1 in DMF) -17°[1]-17°+17°
Isotopic Purity ≥98 atom % ¹⁵N[1]N/AN/A

Table 2: Purity and Impurity Profile

ParameterFmoc-L-Val-OH-15NFmoc-L-Val-OHFmoc-D-Val-OH
Purity by HPLC ≥99.0%≥99.0%≥98.0%
Enantiomeric Purity (L-isomer) ≥99.8%≥99.8%N/A
Enantiomeric Purity (D-isomer) N/AN/A≥99.5%
Free Amino Acid ≤0.2%≤0.2%≤0.5%
Fmoc-Val-Val-OH Dipeptide ≤0.1%≤0.1%≤0.2%
Water Content (K.F.) ≤1.0%≤2.0%≤1.0%

Experimental Protocols and Workflows

Accurate characterization of Fmoc-amino acids relies on a suite of analytical techniques. Below are detailed protocols for the most common methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

HPLC is the cornerstone for assessing the purity and enantiomeric excess of Fmoc-amino acids.

Experimental Protocol:

  • Sample Preparation: Dissolve 1 mg of the Fmoc-amino acid in 1 mL of acetonitrile.

  • Instrumentation: A standard HPLC system with a UV detector is used.

  • Purity Analysis (Reversed-Phase):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 30% to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

  • Chiral Analysis:

    • Column: Chiral stationary phase (e.g., polysaccharide-based).[2]

    • Mobile Phase: Isocratic mixture of hexane and isopropanol with 0.1% TFA (e.g., 90:10 v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 254 nm.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Dissolve Dissolve in Acetonitrile Sample->Dissolve HPLC HPLC System Dissolve->HPLC RP_Column Reversed-Phase C18 Column HPLC->RP_Column Purity Chiral_Column Chiral Column HPLC->Chiral_Column Enantiomeric Purity UV_Detector UV Detector RP_Column->UV_Detector Chiral_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Purity_Data Purity (%) Chromatogram->Purity_Data EE_Data Enantiomeric Excess (%) Chromatogram->EE_Data

HPLC Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy confirms the chemical structure and isotopic labeling of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Key signals include the aromatic protons of the Fmoc group (7.3-7.9 ppm), the alpha-proton of valine, and the methyl protons of the isopropyl group.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Characteristic signals for the carbonyl, aromatic, and aliphatic carbons confirm the structure.

  • ¹⁵N NMR (for this compound):

    • Acquire a one-dimensional nitrogen spectrum or use 2D experiments like ¹H-¹⁵N HSQC to confirm the presence and position of the ¹⁵N label. The ¹⁵N signal will show coupling to the directly attached proton.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectroscopy cluster_data Data Analysis Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR NMR Spectrometer Dissolve->NMR H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR N15_NMR ¹⁵N NMR NMR->N15_NMR Spectra NMR Spectra H1_NMR->Spectra C13_NMR->Spectra N15_NMR->Spectra Structure Structural Confirmation Spectra->Structure Label_Confirm Isotopic Label Confirmation Spectra->Label_Confirm

NMR Spectroscopy Workflow
Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides an accurate determination of the molecular weight, confirming the elemental composition and isotopic enrichment.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.

  • Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum in positive or negative ion mode.

    • The expected [M+H]⁺ ion for this compound is at m/z 341.38, while for the unlabeled analog it is at m/z 340.39.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Analysis Sample This compound Dissolve Dissolve in Solvent Sample->Dissolve MS ESI Mass Spectrometer Dissolve->MS Infuse Direct Infusion or LC-MS MS->Infuse Mass_Spectrum Mass Spectrum Infuse->Mass_Spectrum MW_Confirm Molecular Weight Confirmation Mass_Spectrum->MW_Confirm Isotope_Confirm Isotopic Enrichment Confirmation Mass_Spectrum->Isotope_Confirm

Mass Spectrometry Workflow

Conclusion

The comprehensive characterization of this compound through a combination of HPLC, NMR, and mass spectrometry is essential to ensure its quality and suitability for demanding applications in peptide synthesis and structural biology. This guide provides the necessary framework for researchers to perform these analyses and to compare the isotopically labeled product with its common alternatives. The presented data and protocols underscore the importance of rigorous analytical control in the procurement and use of these critical reagents.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Fmoc-Val-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive, step-by-step procedures for the safe disposal of Fmoc-Val-OH-15N, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a trusted partner in your research and development endeavors, we are committed to providing essential safety information that extends beyond the product itself.

This compound is an N-terminally protected form of the amino acid L-valine, where the nitrogen atom is the stable isotope ¹⁵N. For disposal purposes, it's crucial to recognize that the ¹⁵N isotope is stable and not radioactive.[1][2][] Consequently, the disposal procedures are dictated by the chemical properties of the Fmoc-Val-OH compound itself, rather than its isotopic label.[1]

Core Disposal Principles

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste, unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) department.[4] Adherence to this principle ensures the highest level of safety and regulatory compliance.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.[4][5]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust particles.[4][6]

  • Environmental Protection: Prevent the compound from entering drains or waterways.[7]

Disposal of Unused or Expired Solid this compound

Solid waste of unused or expired this compound must be disposed of as hazardous chemical waste.

Step-by-Step Procedure:

  • Containerization: Place the solid this compound in its original container or a clearly labeled, sealable, and chemically compatible container.[4] The container must be in good condition and free of leaks.

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound" or "N-(9-Fluorenylmethoxycarbonyl)-L-valine-¹⁵N".

  • Storage: Store the container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.

Disposal of Liquid Waste Containing this compound

During peptide synthesis, liquid waste streams are generated, primarily from the cleavage of the Fmoc protecting group.

  • Fmoc Group Removal: The Fmoc group is typically removed using a solution of a weak base, such as 20% piperidine in dimethylformamide (DMF).[4][8] This resulting solution is considered a hazardous waste stream.

Step-by-Step Procedure:

  • Collection: Collect all liquid waste containing this compound, including solvents and reagents from deprotection steps, in a dedicated, sealed, and chemically compatible container.

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations (e.g., "Piperidine/DMF waste from Fmoc deprotection").

  • Storage: Store the container in a designated hazardous waste area.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.

Disposal of Contaminated Labware

Any labware, such as gloves, pipette tips, and empty containers, that comes into contact with this compound should be treated as hazardous waste.

Step-by-Step Procedure:

  • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.

  • Disposal: Dispose of the container through your institution's hazardous waste program. Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[5]

Waste Characterization Summary

Waste StreamWaste TypeKey ComponentsRecommended Disposal Path
Unused/Expired this compoundSolidThis compoundHazardous Chemical Waste via Institutional EHS
Fmoc Deprotection SolutionLiquidPiperidine, DMF, Fmoc-piperidine adductHazardous Chemical Waste via Institutional EHS
Contaminated Labware and PPESolidGlassware, plasticware, gloves, etc.Hazardous Chemical Waste via Institutional EHS

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste streams.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused/Expired) waste_type->solid_waste Solid liquid_waste Liquid Waste (Deprotection Solution) waste_type->liquid_waste Liquid contaminated_ware Contaminated Labware/PPE waste_type->contaminated_ware Contaminated Items containerize_solid Containerize in a labeled, sealable container solid_waste->containerize_solid containerize_liquid Collect in a labeled, sealable waste container liquid_waste->containerize_liquid containerize_ware Place in a designated hazardous waste bag/bin contaminated_ware->containerize_ware label_solid Label as 'Hazardous Waste' with chemical name containerize_solid->label_solid label_liquid Label as 'Hazardous Waste' with all constituents containerize_liquid->label_liquid label_ware Ensure container is clearly labeled as hazardous containerize_ware->label_ware store Store in Designated Hazardous Waste Area label_solid->store label_liquid->store label_ware->store dispose Arrange for Disposal via Institutional EHS Program store->dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Fmoc-Val-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This document provides essential, immediate guidance for the safe handling and disposal of Fmoc-Val-OH-15N, a crucial reagent in peptide synthesis. Adherence to these procedures will minimize risk and streamline your workflow.

Personal Protective Equipment (PPE) and Hazard Information

While some safety data sheets (SDS) for the non-isotopically labeled Fmoc-Val-OH suggest it is not a hazardous substance, others indicate potential for skin, eye, and respiratory irritation. Therefore, a conservative approach to PPE is mandatory.

Minimum PPE Requirements:

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashing, chemical splash goggles should be worn.[1]

  • Hand Protection: Disposable nitrile gloves are required for handling this compound.[1] If direct contact occurs, gloves should be removed immediately, and hands washed thoroughly.[1]

  • Body Protection: A standard laboratory coat should be worn at all times.[1][2]

  • Foot Protection: Closed-toe shoes are mandatory in the laboratory.[2]

  • Respiratory Protection: For weighing and handling of the solid compound where dust may be generated, a dust mask (e.g., N95) is recommended to avoid inhalation.[3]

Hazard Summary Table:

Hazard StatementPrecautionary StatementSignal Word
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.Warning
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation

Operational Plan: From Receipt to Reaction

This step-by-step guide outlines the proper procedure for handling this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and dark place.[4] The recommended storage temperature is below 5°C (41°F).[3]

  • Ensure the container is tightly closed to prevent moisture absorption and contamination.[3]

2. Weighing the Compound:

  • Preparation:

    • Don all required PPE.

    • Perform weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine powder.

  • Procedure:

    • Use a clean, dry weighing boat or paper.

    • Tare the balance with the weighing boat.

    • Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.

    • Close the primary container immediately after dispensing.

    • Record the exact weight.

3. Dissolving the Compound:

  • Fmoc-Val-OH is readily soluble in dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[5]

  • Procedure:

    • In a chemical fume hood, add the weighed this compound to a suitable flask.

    • Slowly add the desired solvent (e.g., DMF) to the solid.

    • Gently swirl or stir the mixture until the solid is completely dissolved.

Disposal Plan: Managing Waste Safely

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

1. Solid Waste:

  • Contaminated PPE: Used gloves, dust masks, and disposable lab coats should be considered contaminated solid waste. Double-bag these items in clear plastic bags and label them as hazardous waste.[6]

  • Excess Compound: Unused this compound should be disposed of as solid chemical waste.[6] It should be stored in its original container or a clearly labeled, sealed waste container.[6]

  • Contaminated Materials: Weighing boats, papers, and any other materials that have come into direct contact with the solid compound should be disposed of as solid chemical waste.[6]

2. Liquid Waste:

  • Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

  • The waste container should be kept closed when not in use and stored in a secondary containment bin.

  • Do not mix incompatible waste streams.

3. Empty Containers:

  • Once empty, the original container should be triple-rinsed with a suitable solvent (e.g., DMF). The rinsate must be collected and disposed of as hazardous liquid waste.[7]

  • After rinsing, the container label should be defaced, and the container can be disposed of as regular laboratory glass or plastic waste, depending on the material.[7]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the handling and disposal of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Fume Hood/Ventilated Enclosure Don_PPE->Prepare_Work_Area Receive_Store Receive and Store Prepare_Work_Area->Receive_Store Weigh_Compound Weigh this compound Receive_Store->Weigh_Compound Dissolve_Compound Dissolve in Solvent Weigh_Compound->Dissolve_Compound Collect_Solid_Waste Collect Solid Waste (PPE, etc.) Weigh_Compound->Collect_Solid_Waste Use_in_Reaction Use in Synthesis Dissolve_Compound->Use_in_Reaction Decontaminate_Glassware Decontaminate and Dispose of Empty Container Dissolve_Compound->Decontaminate_Glassware Use_in_Reaction->Collect_Solid_Waste Collect_Liquid_Waste Collect Liquid Waste (Solutions) Use_in_Reaction->Collect_Liquid_Waste

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。